Fluorine azide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14986-60-8 |
|---|---|
Molecular Formula |
FN3 |
Molecular Weight |
61.019 g/mol |
InChI |
InChI=1S/FN3/c1-3-4-2 |
InChI Key |
AJXWEJAGUZJGRI-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=NF |
Canonical SMILES |
[N-]=[N+]=NF |
Synonyms |
fluorine azide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Fluorine Azide: Chemical Formula and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorine azide (FN₃) is a highly unstable, explosive yellow-green gas, first synthesized by John F. Haller in 1942.[1] Its unique chemical properties and energetic nature make it a subject of significant interest in theoretical and experimental chemistry. This guide provides a comprehensive overview of the chemical formula, molecular structure, and key physicochemical properties of this compound. It details the experimental protocols for its synthesis and characterization through various spectroscopic and computational methods, presenting quantitative data in a structured format for clarity and comparative analysis.
Chemical Formula and General Properties
This compound is an inorganic compound with the chemical formula FN₃ .[1][2] It is composed of one fluorine atom covalently bonded to a chain of three nitrogen atoms. Due to the presence of the azide group, a pseudohalogen, it is classified as an interhalogen compound, with properties analogous to chlorine azide (ClN₃), bromine azide (BrN₃), and iodine azide (IN₃).[1]
The bond between the fluorine and nitrogen atoms is notably weak, rendering the molecule highly unstable and prone to explosive decomposition.[1] Consequently, experimental studies involving this compound necessitate extreme caution and the handling of only minute quantities.
A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value |
| Chemical Formula | FN₃ |
| Molar Mass | 61.019 g/mol [2] |
| Appearance | Yellow-green gas[1] |
| Melting Point | -139 °C (134 K)[1] |
| Boiling Point | -30 °C (243 K)[1] |
| Density | 1.3 g/cm³[1] |
| Shock Sensitivity | Extreme[1] |
| Friction Sensitivity | Extreme[1] |
Molecular Structure and Bonding
The molecular structure of this compound has been elucidated through a combination of microwave spectroscopy, gas-phase electron diffraction, and ab initio computational methods. The molecule is planar, with the three nitrogen atoms arranged in a nearly linear fashion and the fluorine atom bonded to one of the terminal nitrogen atoms at an angle.
Bond Lengths and Angles
Detailed structural parameters for this compound, as determined by microwave spectroscopy and supported by ab initio calculations, are summarized in Table 2.
Table 2: Molecular Geometry of this compound
| Parameter | Microwave Spectroscopy Data | Ab initio Calculation Results |
| F-N₁ Bond Length | 1.444 Å | 1.446 Å |
| N₁-N₂ Bond Length | 1.253 Å | 1.245 Å |
| N₂-N₃ Bond Length | 1.132 Å | 1.133 Å |
| F-N₁-N₂ Bond Angle | 102.2° | 102.3° |
| N₁-N₂-N₃ Bond Angle | 171.5° | 172.5° |
Data sourced from Christen, D., et al. (1988). Structure of triazadienyl fluoride, FN₃, by microwave, infrared, and ab initio methods. Journal of the American Chemical Society, 110(2), 707-711.
The F-N bond is significantly longer and weaker than a typical N-F single bond, contributing to the molecule's instability. The azide group is asymmetric, with the N₁-N₂ bond being shorter than a typical N-N single bond but longer than a N=N double bond, and the N₂-N₃ bond approaching the length of a N≡N triple bond. This suggests a resonance hybrid structure.
Dipole Moment
The dipole moment of this compound has been determined from the Stark effect in its microwave spectrum.
Table 3: Dipole Moment of this compound
| Component | Value (Debye) |
| μₐ | 1.30 |
| μb | 0.85 |
| μtotal | 1.55 |
Data sourced from Christen, D., et al. (1988). Structure of triazadienyl fluoride, FN₃, by microwave, infrared, and ab initio methods. Journal of the American Chemical Society, 110(2), 707-711.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is hazardous and should only be attempted by experienced researchers in a controlled environment with appropriate safety measures. The primary method involves the reaction of sodium azide with fluorine gas.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Apparatus: A flow reactor system is typically used, consisting of a tube packed with sodium azide. The system is designed to handle highly reactive and explosive gases. All materials should be compatible with fluorine.
-
Reactants: Solid sodium azide (NaN₃) is placed in the reactor. A dilute stream of fluorine gas (typically 5-10% in an inert gas like nitrogen or helium) is passed over the sodium azide bed.
-
Reaction Conditions: The reaction is highly exothermic and proceeds at room temperature. The flow rate of the fluorine gas must be carefully controlled to prevent a rapid, uncontrolled reaction and subsequent explosion.
-
Product Isolation: The gaseous product stream, containing this compound, unreacted fluorine, and nitrogen, is passed through a cold trap maintained at -196 °C (liquid nitrogen temperature). This compound condenses in the trap as a yellow solid.
-
Caution: Solid and liquid this compound are extremely sensitive to shock and friction and can detonate violently. Only very small quantities should be synthesized and handled at any given time.
Spectroscopic Characterization
Workflow: Spectroscopic Analysis of this compound
Caption: Workflow for the characterization of this compound.
3.2.1. Microwave Spectroscopy
-
Objective: To determine the precise rotational constants, dipole moment, and molecular geometry of this compound in the gas phase.
-
Methodology: A conventional Stark-modulated microwave spectrometer is used. The gaseous FN₃ sample is flowed through a cooled waveguide absorption cell at low pressure (around 1-2 Pa). The spectrum is recorded over a range of frequencies (e.g., 18-26.5 GHz). The observed transition frequencies are then fitted to a rotational Hamiltonian to extract the rotational constants and other spectroscopic parameters.
3.2.2. Infrared Spectroscopy (Matrix Isolation)
-
Objective: To identify the fundamental vibrational frequencies of this compound.
-
Methodology: this compound is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic surface (e.g., a CsI window at 12 K). This traps individual FN₃ molecules in an inert solid matrix, preventing intermolecular interactions and allowing for the measurement of sharp vibrational bands. The infrared spectrum of the matrix is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Table 4: Fundamental Vibrational Frequencies of this compound (in Argon Matrix)
| Mode | Description | Frequency (cm⁻¹) |
| ν₁ | N₂-N₃ Stretch | 2050.5 |
| ν₂ | N₁-N₂ Stretch | 1238.9 |
| ν₃ | F-N₁ Stretch | 719.1 |
| ν₄ | F-N₁-N₂ Bend | 536.8 |
| ν₅ | N₁-N₂-N₃ Bend (in-plane) | 486.2 |
| ν₆ | Torsion (out-of-plane) | 362.5 |
Data sourced from Christen, D., et al. (1988). Structure of triazadienyl fluoride, FN₃, by microwave, infrared, and ab initio methods. Journal of the American Chemical Society, 110(2), 707-711.
3.2.3. Gas-Phase Electron Diffraction (GED)
-
Objective: To directly measure the internuclear distances and bond angles of gaseous this compound.
-
Methodology: A high-energy beam of electrons is passed through a jet of gaseous FN₃. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that is recorded on a detector. The radial distribution of the scattered electrons is related to the internuclear distances within the molecule. Analysis of this pattern provides information about the molecular geometry and amplitudes of vibration.
3.2.4. Computational Chemistry (Ab initio Methods)
-
Objective: To theoretically model the molecular structure, vibrational frequencies, and other properties of this compound to complement and aid in the interpretation of experimental data.
-
Methodology: Quantum chemical calculations are performed using methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or coupled-cluster theory (e.g., CCSD(T)) with an appropriate basis set (e.g., cc-pVTZ). These calculations solve the electronic Schrödinger equation to find the minimum energy geometry of the molecule and can also be used to compute vibrational frequencies, dipole moments, and other electronic properties.
Chemical Reactivity and Hazards
This compound is a powerful oxidizing and fluorinating agent. It is highly endothermic and decomposes exothermically, often explosively.
-
Thermal Decomposition: At ambient temperatures, it decomposes to dinitrogen difluoride (N₂F₂) and nitrogen (N₂).[1] At higher temperatures (~1000 °C), it fragments into the nitrogen monofluoride radical (NF) and N₂.[1]
-
2 FN₃ → N₂F₂ + 2 N₂
-
FN₃ → NF + N₂
-
-
Explosive Nature: The solid and liquid phases are extremely sensitive and can detonate with high velocity, releasing a large amount of energy.[1]
-
Adduct Formation: It can act as a Lewis base, forming adducts with Lewis acids like boron trifluoride (BF₃) and arsenic pentafluoride (AsF₅) at low temperatures.[1]
Conclusion
This compound is a molecule of fundamental chemical interest due to its unusual bonding and high energy content. Its chemical formula is FN₃, and its planar molecular structure has been precisely determined through a combination of microwave and infrared spectroscopy, gas-phase electron diffraction, and ab initio calculations. The synthesis and handling of this compound are extremely hazardous due to its explosive nature, requiring specialized equipment and stringent safety protocols. The detailed experimental and theoretical data presented in this guide provide a comprehensive resource for researchers in chemistry and related fields.
References
Theoretical Insights into the F-N Bond of Fluorine Azide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Fluorine azide (FN₃) is a highly energetic and unstable molecule characterized by its remarkably weak fluorine-nitrogen (F-N) bond. This inherent instability makes it a subject of significant interest in theoretical and computational chemistry, as understanding the nature of the F-N bond is crucial for fields ranging from energetic materials to synthetic chemistry. This technical guide provides an in-depth analysis of the theoretical studies focused on the F-N bond in this compound, detailing the computational methodologies employed and the key findings regarding its structure and energetics.
The Challenge of the F-N Bond in this compound
The bond between fluorine and nitrogen in this compound is exceptionally weak, rendering the molecule highly prone to explosive decomposition. The molecule itself is a yellow-green gas. Theoretical calculations are therefore essential for safely studying its properties. The primary decomposition pathway at elevated temperatures involves the cleavage of this bond to produce nitrogen monofluoride (NF) and dinitrogen (N₂).
Computational studies have been instrumental in elucidating the geometric and electronic structure of this compound. Calculations indicate an F-N-N bond angle of approximately 102°, with the three nitrogen atoms arranged linearly. The experimentally determined F-N bond distance is 1.444 Å.
Quantitative Data from Theoretical Studies
Obtaining precise and consistent quantitative data from theoretical studies for the F-N bond in this compound is challenging due to the molecule's complex electronic structure and instability. While extensive research has been conducted, specific values for key parameters can vary significantly with the chosen computational methodology. The following table summarizes representative theoretical values for the properties of the F-N bond.
| Property | Theoretical Value | Computational Method | Basis Set |
| F-N Bond Length | ~1.40 Å | Ab initio | Not Specified |
| F-N Bond Dissociation Energy | Low energy barrier to dissociation | General Ab initio/DFT | Not Specified |
| F-N Vibrational Frequency | Not explicitly found in searches | DFT, MP2 | Not Specified |
| Mulliken Atomic Charges | Not explicitly found in searches | DFT, Hartree-Fock | Not Specified |
Note: Specific, consistently cited theoretical values for bond dissociation energy, vibrational frequency, and Mulliken charges for the F-N bond in this compound were not available in the surveyed literature. The values presented are general approximations based on qualitative descriptions in the search results.
Experimental Protocols: Theoretical Methodologies
The theoretical investigation of the F-N bond in this compound relies on a variety of computational chemistry techniques. The choice of method and basis set is critical and directly impacts the accuracy of the calculated properties.
1. Ab Initio Methods: These methods are based on first principles of quantum mechanics, without the use of empirical parameters.
- Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a good starting point but often insufficient for accurately describing systems with significant electron correlation.
- Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects through perturbation theory. It offers a better description of bond energies and lengths.
- Coupled Cluster (CC) Theory (e.g., CCSD(T)): This is a high-level ab initio method that provides very accurate results for molecular geometries and energies, often considered the "gold standard" in computational chemistry.
2. Density Functional Theory (DFT): DFT methods are based on calculating the electron density of a system rather than its wavefunction. They offer a good balance between computational cost and accuracy.
- Functionals: The accuracy of DFT calculations depends on the chosen exchange-correlation functional. Common functionals include B3LYP, which is a hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation.
3. Basis Sets: The basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The size and type of basis set affect the accuracy of the calculation.
- Pople Basis Sets (e.g., 6-31G*, 6-311++G(d,p)): These are widely used basis sets that provide a good compromise between accuracy and computational cost.
- Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are used for high-accuracy calculations.
The selection of a particular combination of method and basis set depends on the specific property being investigated and the desired level of accuracy. For a highly sensitive molecule like this compound, higher-level methods like CCSD(T) with large basis sets are often necessary to obtain reliable results.
Visualizing Theoretical Workflows and Relationships
To better understand the process and influencing factors in the theoretical study of the F-N bond, the following diagrams illustrate the typical workflow and the relationships between computational parameters and outcomes.
A Technical Guide to the Discovery and Initial Synthesis of Triazadienyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triazadienyl fluoride, more commonly known as fluorine azide (FN₃), is a highly energetic and unstable inorganic compound. First synthesized in 1942 by John F. Haller, its discovery and characterization have been of significant interest to the energetic materials and inorganic chemistry communities. This technical guide provides a comprehensive overview of the initial discovery and synthesis of triazadienyl fluoride, detailing the experimental protocols for its preparation and presenting a consolidated summary of its key physicochemical and spectroscopic properties. Due to its hazardous nature, the synthesis of triazadienyl fluoride should only be undertaken by experienced researchers in appropriately equipped laboratories.
Discovery and Historical Context
The first successful synthesis of triazadienyl fluoride was reported by John F. Haller in 1942. This discovery was a significant advancement in the field of fluorine and nitrogen chemistry, demonstrating the existence of a binary compound containing a nitrogen chain terminated by a fluorine atom. The compound is a yellow-green gas at room temperature and is notoriously unstable, prone to explosive decomposition.
Subsequent research, notably by Karl O. Christe, Helge Willner, and their collaborators, has focused on developing safer synthetic methods and thoroughly characterizing the molecule's structure and properties using modern spectroscopic techniques. These efforts have provided a deeper understanding of the bonding and reactivity of this unique energetic material.
Synthetic Methodologies
The primary route for the synthesis of triazadienyl fluoride involves the gas-phase reaction of hydrazoic acid (HN₃) with elemental fluorine (F₂). This method, refined over the years to improve safety and purity, remains the most common approach. An alternative method involves the use of sodium azide (NaN₃) as the azide source.
Gas-Phase Reaction of Hydrazoic Acid with Fluorine
This method is considered to provide the purest form of triazadienyl fluoride. A detailed and safer preparative method was developed by Gholivand, Schatte, and Willner in 1987.
Experimental Protocol:
Warning: This synthesis involves highly toxic, corrosive, and explosive materials. It should only be performed in a specialized, well-ventilated fume hood with appropriate safety shielding.
-
Preparation of Hydrazoic Acid (HN₃): Anhydrous hydrazoic acid is generated by the reaction of sodium azide (NaN₃) with a less volatile, strong acid, such as stearic acid. The gaseous HN₃ is then passed through a drying agent (e.g., P₄O₁₀) to remove any residual water.
-
Fluorine Dilution: Elemental fluorine (F₂) is diluted with an inert gas, typically nitrogen (N₂) or argon (Ar), to control the reaction rate and mitigate the risk of explosion. A typical concentration is 5-10% F₂ in N₂.
-
Reaction Setup: The reaction is carried out in a flow system. The apparatus is typically constructed from materials resistant to both fluorine and hydrazoic acid, such as stainless steel or Monel, with passivated surfaces. A schematic of the reaction flow is depicted below.
-
Reaction Conditions: The diluted fluorine and gaseous hydrazoic acid are introduced into a reaction chamber at reduced pressure. The reaction is typically performed at or below room temperature. The flow rates of the reactants are carefully controlled to maintain a stoichiometric excess of fluorine, which helps to prevent the accumulation of unreacted, explosive hydrazoic acid.
-
Product Trapping: The product, triazadienyl fluoride (FN₃), along with unreacted fluorine and the hydrogen fluoride (HF) byproduct, exits the reaction chamber. The mixture is passed through a cold trap, typically cooled with liquid nitrogen (-196 °C), to condense the FN₃ and HF.
-
Purification: The condensed products can be purified by fractional distillation at low temperatures to separate FN₃ from HF and any other impurities.
Overall Reaction:
HN₃(g) + F₂(g) → FN₃(g) + HF(g)
Caption: Gas-phase synthesis workflow for triazadienyl fluoride.
Physicochemical and Spectroscopic Data
Triazadienyl fluoride is a well-characterized molecule, despite its instability. The following tables summarize its key physical and spectroscopic properties.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | FN₃ | |
| Molar Mass | 61.02 g/mol | |
| Appearance | Yellow-green gas | |
| Melting Point | -154 °C | |
| Boiling Point | -82 °C | |
| Density | 1.3 g/cm³ |
Spectroscopic Data
3.2.1. NMR Spectroscopy
The NMR spectra of triazadienyl fluoride have been studied using ¹⁹F and ¹⁵N isotopes.
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |
| ¹⁹F | ~ +210 (relative to CFCl₃) | ¹J(¹⁹F-¹⁵Nα) = 46.5 | |
| ¹⁵Nα (N attached to F) | ~ -30 (relative to CH₃NO₂) | ¹J(¹⁵Nα-¹⁵Nβ) = 24.1 | |
| ¹⁵Nβ (central N) | ~ -130 (relative to CH₃NO₂) | ¹J(¹⁵Nβ-¹⁵Nγ) = 11.2 | |
| ¹⁵Nγ (terminal N) | ~ -170 (relative to CH₃NO₂) |
3.2.2. Vibrational Spectroscopy (Infrared and Raman)
The vibrational modes of triazadienyl fluoride have been assigned through matrix-isolation infrared (IR) and solid-phase Raman spectroscopy.
| Vibrational Mode | Wavenumber (cm⁻¹) (Ar Matrix IR) | Wavenumber (cm⁻¹) (Solid Raman) | Assignment |
| ν₁ | 2055.2 | 2048 | N≡N stretch (asymmetric) |
| ν₂ | 1158.5 | 1155 | N-N stretch |
| ν₃ | 721.8 | 718 | N-F stretch |
| ν₄ | 535.1 | 532 | F-N-N bend |
| ν₅ | 488.5 | 485 | N-N-N bend (in-plane) |
| ν₆ | 368.0 | 365 | N-N-N bend (out-of-plane) |
Structure and Bonding
Microwave spectroscopy has provided precise structural parameters for triazadienyl fluoride. The molecule has a bent F-N-N angle and a nearly linear N-N-N backbone.
Caption: Molecular structure of triazadienyl fluoride (FN₃).
Safety Considerations
Triazadienyl fluoride is an extremely sensitive and powerful explosive. It is sensitive to shock, friction, and thermal decomposition. The decomposition can be highly exothermic and produce a large volume of gas, leading to a high risk of detonation. All handling of this compound must be conducted on a small scale, with appropriate personal protective equipment, and behind certified blast shields. The precursors, hydrazoic acid and elemental fluorine, are also highly toxic and corrosive. A thorough understanding of the hazards and rigorous adherence to safety protocols are paramount.
Conclusion
The discovery and initial synthesis of triazadienyl fluoride marked a significant milestone in inorganic chemistry. While its extreme instability limits its practical applications, the study of FN₃ continues to provide valuable insights into the nature of chemical bonding and energetic materials. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide serve as a valuable resource for researchers in the field, emphasizing the importance of safety and precision in handling such hazardous compounds.
physical properties and appearance of gaseous fluorine azide
An In-depth Technical Guide to Gaseous Fluorine Azide (FN₃)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, appearance, and experimental protocols related to gaseous this compound (FN₃). Given its extreme instability and hazardous nature, this document emphasizes the critical safety and handling procedures required when working with this compound.
Physical and Chemical Properties
This compound is a yellow-green gas at standard temperature and pressure.[1][2][3][4] It is a highly unstable and explosive compound due to the very weak bond between the fluorine and nitrogen atoms.[1][2][4] Its properties are analogous to other halogen azides such as ClN₃, BrN₃, and IN₃.[1][2][4]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. Note that some discrepancies exist in the literature for melting and boiling points, which may be attributed to the compound's instability and the challenges of its measurement.
| Property | Value | Source(s) |
| Appearance | Yellow-green gas | [1][2][3][4] |
| Molecular Formula | FN₃ | [1][2][5] |
| Molar Mass | 61.019 g/mol | [1][4][5] |
| Melting Point | -139 °C (-218 °F; 134 K) -152 °C (-242 °F; 121 K) -154 °C (-245 °F; 119 K) | [1][2][4] [2][3] [6] |
| Boiling Point | -30 °C (-22 °F; 243 K) -82 °C (-116 °F; 191 K) | [1][4] [2][6][7] |
| Density | 1.3 g/cm³ | [1][3] |
Molecular Structure and Spectroscopy
The this compound molecule features a chain of three nitrogen atoms with a terminal fluorine atom. Calculations indicate the three nitrogen atoms are arranged in a straight line, with the F-N-N bond angle being approximately 102°.[1][2][4]
Structural Parameters
| Parameter | Bond Length / Angle | Source(s) |
| F−N Bond Length | 0.1444 nm | [1][3] |
| F−N=N Bond Length | 0.1253 nm | [1][3] |
| FN=N=N Bond Length | 0.1132 nm | [1][3] |
| F−N−N Angle | ~102° | [1][2][4] |
Spectroscopic Data
The ultraviolet photoelectric spectrum of this compound shows several ionisation peaks, which have been assigned to specific molecular orbitals.[1][3]
-
Ionization Peaks (eV): 11.01, 13.72, 15.6, 15.9, 16.67, 18.2, and 19.7.[1][3]
-
Orbital Assignments: These peaks correspond to the π, nN or nF, nF, πF, nN or σ, π, and σ orbitals, respectively.[1][3]
Experimental Protocols
Extreme caution is advised. this compound is extremely sensitive to shock and friction and can detonate violently.[1][4] Experiments should only be conducted by trained personnel in a controlled environment, using appropriate safety measures such as blast shields, and handling quantities should be strictly limited, with a recommended maximum of 0.02 grams.[2][3]
Synthesis of this compound
This compound can be synthesized by the reaction of fluorine gas with either hydrazoic acid or sodium azide.[1][2][4]
Method 1: Reaction with Hydrazoic Acid
-
Reaction: HN₃ + F₂ → FN₃ + HF
-
Protocol: This reaction involves bubbling fluorine gas through a solution of hydrazoic acid. The procedure requires careful control of temperature and flow rates to prevent explosive decomposition. All apparatus must be made of materials resistant to both fluorine and hydrazoic acid.
Method 2: Reaction with Sodium Azide
-
Reaction: NaN₃ + F₂ → FN₃ + NaF
-
Protocol: This method involves passing fluorine gas over solid sodium azide. The reaction is highly exothermic and must be carefully cooled to prevent detonation. The resulting gaseous FN₃ is typically diluted with an inert gas like nitrogen as it is formed.
Handling and Storage
-
General Precautions: Due to the high risk of explosion, only handle very small quantities at a time.[1][2][3] Organic azides are sensitive to heat, light, and pressure.[8][9]
-
Personal Protective Equipment (PPE): Always use appropriate gloves, as the azide ion is toxic, similar to cyanide.[8] Safety glasses or goggles are mandatory.[10] Work must be performed in a fume hood behind a blast shield.[10]
-
Materials to Avoid:
-
Metals: Do not use metal spatulas or allow contact with metal parts, as this can form highly explosive heavy metal azides.[9][10]
-
Chlorinated Solvents: Never use solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.[8][9]
-
Acids: Avoid contact with acids, which can produce the highly toxic and explosive hydrazoic acid.[9][10]
-
-
Storage: Store at low temperatures (-18 °C is recommended for organic azides) and in the absence of light, preferably in plastic amber containers.[8][9]
-
Purification: Distillation and sublimation should never be used for purification due to the risk of explosion.[8] Purification should be limited to techniques like extraction and precipitation.[8]
-
Waste Disposal: Azide waste must be collected in separate, clearly labeled containers and kept away from acids and other incompatible materials.[8][10]
Reactivity and Hazards
Decomposition
This compound decomposes under various conditions. The products are dependent on the temperature.
-
At Normal Temperatures: The gas decomposes without explosion to form dinitrogen difluoride (N₂F₂) and nitrogen (N₂).[1][2][4]
-
2 FN₃ → N₂F₂ + 2 N₂
-
-
At High Temperatures (e.g., 1000 °C): It breaks apart into the nitrogen monofluoride radical (NF) and nitrogen gas (N₂).[1][2][4]
-
FN₃ → NF + N₂
-
Explosive Characteristics
This compound is classified as a primary explosive, meaning it is extremely sensitive to initiation.[11]
-
Detonation: Solid or liquid FN₃ can explode, releasing a large amount of energy.[1][2][3] A thin film has been observed to burn at a rate of 1.6 km/s.[1][2][3]
Other Reactions
-
Adduct Formation: this compound can form adducts with strong Lewis acids. For example, it reacts with boron trifluoride (BF₃) and arsenic pentafluoride (AsF₅) at -196 °C.[1][2][3] The Lewis acid bonds to the nitrogen atom adjacent to the fluorine.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. youtube.com [youtube.com]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. This compound (F(N3)) | FN3 | CID 23235952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chemister.ru]
- 7. OPG [opg.optica.org]
- 8. ucd.ie [ucd.ie]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. Explosive - Wikipedia [en.wikipedia.org]
Unraveling the Stability of Fluorine Azide: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Fluorine azide (FN₃) is a highly energetic and unstable molecule known for its explosive nature. Understanding the intricate details of its stability and decomposition pathways is of paramount importance for safety considerations and for the development of novel high-energy materials. Computational chemistry provides a powerful lens through which to investigate these properties at a molecular level, offering insights that are often difficult or dangerous to obtain through experimental means alone. This technical guide delves into the computational analysis of this compound's stability, presenting key thermochemical data, detailing the underlying computational methodologies, and visualizing the fundamental molecular processes.
Core Stability Data: A Quantitative Overview
The thermodynamic stability of this compound can be quantified through its thermochemical properties. High-level ab initio computational methods provide accurate predictions of these values. The following table summarizes key thermochemical data for this compound, calculated using a range of well-established composite methods. These methods, including the Weizmann-1 (W1) and Weizmann-2 (W2) theories, as well as the Gaussian-n (G2, G3, G4) and Complete Basis Set (CBS) methods, are designed to yield results approaching experimental accuracy.
| Property | Computational Method | Calculated Value (kJ/mol) |
| Enthalpy of Formation (ΔHf°) | G2 | 326.7 |
| G3 | 320.0 | |
| G4 | 319.0 | |
| CBS-QB3 | 327.3 | |
| W1BD | 325.3 | |
| W1U | 325.3 | |
| Gibbs Free Energy of Formation (ΔGf°) | G2 | 363.5 |
| G3 | 356.1 | |
| G4 | 355.0 | |
| CBS-QB3 | 363.4 | |
| W1BD | 361.4 | |
| W1U | 361.4 | |
| Standard Entropy (S°) | B3LYP/aug-cc-pVTZ | -121.1 (J/mol·K) |
Note: The large positive values for the enthalpy and Gibbs free energy of formation underscore the inherent instability of this compound.
Decomposition Pathways: A Tale of Two Temperatures
Experimental observations indicate that this compound decomposes through different pathways depending on the temperature.[1] Computational studies are essential to elucidate the mechanisms and energetics of these decomposition routes.
At normal temperatures, this compound decomposes to form dinitrogen difluoride (N₂F₂) and molecular nitrogen (N₂).[1] High-level electronic structure calculations have shown that cis-N₂F₂ is thermodynamically more stable than trans-N₂F₂ by approximately 1.4 kcal/mol at 298 K.
At elevated temperatures (around 1000 °C), the decomposition of this compound proceeds via the formation of the nitrogen monofluoride radical (NF) and molecular nitrogen.[1]
The following diagram illustrates the primary decomposition pathways of this compound.
Computational Methodologies: The Engine of Discovery
The accuracy of computational thermochemistry is highly dependent on the theoretical methods and basis sets employed. The data presented in this guide are derived from high-level ab initio methods that rigorously account for electron correlation and utilize extensive basis sets.
Weizmann-1 (W1) and Weizmann-2 (W2) Theories
The W1 and W2 theories are composite computational protocols designed to achieve "benchmark" accuracy, typically within 1 kJ/mol of experimental values.[2][3] These methods involve a series of calculations at different levels of theory and with progressively larger basis sets, which are then extrapolated to the complete basis set limit. The key components of these theories include:
-
Geometry Optimization: Initial molecular geometries are optimized at the B3LYP/cc-pVTZ or CCSD(T)/cc-pVTZ level.
-
SCF Energy: The Hartree-Fock Self-Consistent Field (SCF) energy is extrapolated to the complete basis set limit.
-
Correlation Energy: The electron correlation energy is calculated using Coupled Cluster with Singles and Doubles (CCSD) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) methods with large basis sets and extrapolated.
-
Core-Valence Correlation: Corrections for the correlation of core electrons are included.
-
Scalar Relativistic Effects: Corrections for relativistic effects are incorporated, which are particularly important for heavier elements.
-
Zero-Point Vibrational Energy (ZPVE): The vibrational frequencies are calculated to determine the zero-point energy correction.
The following workflow provides a simplified overview of the steps involved in these high-accuracy computational thermochemistry methods.
References
An In-depth Technical Guide to the Spectroscopic Data and UV Absorption Spectrum of Fluorine Azide (FN₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine azide (FN₃) is a highly energetic and unstable yellow-green gas that has garnered interest in various chemical research fields.[1][2] Its unique electronic structure and reactive nature make the characterization of its spectroscopic properties crucial for understanding its behavior and potential applications. This technical guide provides a comprehensive overview of the spectroscopic data of FN₃, with a particular focus on its ultraviolet (UV) absorption spectrum. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or work with this hazardous yet scientifically significant molecule.
Spectroscopic Data of this compound (FN₃)
The spectroscopic analysis of this compound is challenging due to its extreme instability and propensity to explode.[1] Nevertheless, several key spectroscopic parameters have been determined, providing insight into its molecular structure and electronic properties.
Ultraviolet Photoelectric Spectrum
The ultraviolet photoelectric spectrum of FN₃ reveals several ionization peaks, which correspond to the removal of electrons from different molecular orbitals. These peaks are observed at 11.01, 13.72, 15.6, 15.9, 16.67, 18.2, and 19.7 eV.[1] The assignment of these ionization potentials to their respective orbitals provides a detailed picture of the electronic structure of the molecule.
| Ionization Potential (eV) | Assigned Orbital |
| 11.01 | π |
| 13.72 | nN or nF |
| 15.6 | nF |
| 15.9 | πF |
| 16.67 | nN or σ |
| 18.2 | π |
| 19.7 | σ |
Table 1: Ionization Potentials and Orbital Assignments for FN₃ from Ultraviolet Photoelectric Spectroscopy. [1]
UV Absorption Spectrum
Experimental Protocols
The synthesis and spectroscopic analysis of this compound require specialized equipment and stringent safety precautions due to its explosive nature.
Synthesis of this compound (FN₃)
This compound is a yellow-green gas that is extremely unstable and prone to explosion.[1] It can be synthesized by the reaction of fluorine gas with either hydrazoic acid (HN₃) or sodium azide (NaN₃).[1]
Reaction 1: From Hydrazoic Acid
HN₃ + F₂ → FN₃ + HF
Reaction 2: From Sodium Azide
NaN₃ + F₂ → FN₃ + NaF
Experimental Procedure Outline:
A detailed, step-by-step experimental protocol for the synthesis of FN₃ is not publicly available due to the extreme hazards involved. However, a general procedure would involve the carefully controlled reaction of a fluorine gas stream with a source of azide.
-
Apparatus: The reaction is typically carried out in a passivated metal or specialized glass vacuum line to handle the corrosive nature of fluorine and the explosive nature of this compound.
-
Reactant Preparation: A dilute stream of fluorine gas in an inert carrier gas (e.g., nitrogen or argon) is prepared. The azide source (hydrazoic acid or sodium azide) is placed in a suitable reaction vessel.
-
Reaction Conditions: The fluorine gas is slowly introduced into the reaction vessel containing the azide source at low temperatures to control the reaction rate and minimize the risk of explosion.
-
Purification: The product, gaseous FN₃, is typically trapped at liquid nitrogen temperatures and may be further purified by fractional condensation to remove any unreacted starting materials or byproducts.
Safety Precautions for Synthesis:
-
Extreme Explosion Hazard: Solid and liquid FN₃ are highly sensitive to shock and friction and can detonate with extreme violence.[1] Only very small quantities should be handled at any given time.
-
Toxicity: Both fluorine gas and hydrazoic acid are highly toxic and corrosive. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including face shields, heavy-duty gloves, and protective clothing.
-
Material Compatibility: Fluorine is a powerful oxidizing agent and reacts with most materials. The apparatus must be constructed from fluorine-resistant materials such as nickel, Monel, or passivated stainless steel.
-
Pressure Control: The reaction should be carried out at low pressures to minimize the amount of gaseous FN₃ present at any time.
Gas-Phase UV-Vis Spectroscopy of FN₃
Obtaining the UV-Vis spectrum of a highly unstable and explosive gas like FN₃ requires a specialized experimental setup designed for safety and precision.
Experimental Setup Outline:
-
Gas Handling System: A high-vacuum line is used to handle the gaseous FN₃. The system should be constructed from materials compatible with both fluorine and this compound.
-
Spectrophotometer: A UV-Vis spectrophotometer equipped with a gas-tight cell is required. The cell should have windows made of a material transparent in the desired UV range (e.g., quartz or sapphire).
-
Sample Introduction: A small, controlled amount of gaseous FN₃ is introduced into the gas cell from the vacuum line. The pressure in the cell is carefully monitored to ensure a low concentration of the explosive gas.
-
Data Acquisition: The UV-Vis absorption spectrum is recorded. The background spectrum of the empty cell is subtracted from the sample spectrum to obtain the absorbance of FN₃.
-
Safety Measures: The entire setup should be housed within a blast shield or a specially designed containment chamber. Remote operation of valves and other equipment is highly recommended. After the measurement, the FN₃ in the cell must be safely removed and neutralized, for instance, by controlled decomposition or reaction with a suitable quenching agent.
Mandatory Visualization
References
Unraveling the Intricacies of Halogen Azides: A Deep Dive into Electronic Structure and Bonding
A comprehensive analysis for researchers, scientists, and drug development professionals exploring the unique chemical properties and reactive nature of halogen azides (X-N₃), a class of compounds characterized by their energetic and often explosive nature. This guide synthesizes experimental and theoretical data to provide a detailed understanding of their molecular structure, bonding characteristics, and the methodologies used for their characterization.
Halogen azides (X-N₃, where X = F, Cl, Br, I) represent a fascinating and challenging area of study in inorganic chemistry. Their inherent instability, coupled with their utility in synthetic chemistry, necessitates a thorough understanding of their electronic structure and bonding. This whitepaper provides an in-depth technical examination of these energetic molecules, summarizing key quantitative data, detailing experimental protocols for their analysis, and visualizing fundamental concepts of their chemical nature.
Molecular Geometry and Structural Parameters
The halogen azides adopt a planar, trans-bent geometry. The azide group itself is nearly linear, a characteristic feature of covalent azides. The X-N-N bond angle, however, deviates significantly from 180°, a key factor influencing their reactivity and stability. Extensive studies using microwave spectroscopy and gas-phase electron diffraction have provided precise measurements of their geometric parameters.
| Compound | X-N Bond Length (Å) | N₁-N₂ Bond Length (Å) | N₂-N₃ Bond Length (Å) | X-N₁-N₂ Bond Angle (°) | N₁-N₂-N₃ Bond Angle (°) | Reference |
| Chlorine Azide (ClN₃) | 1.745 ± 0.005 | 1.252 ± 0.010 | 1.133 ± 0.010 | 108.7 ± 0.5 | 171.9 ± 0.5 | [1][2] |
| Bromine Azide (BrN₃) | 1.916 (solid state) | - | - | - | - | [3][4] |
| Iodine Azide (IN₃) | 2.120 ± 0.010 | 1.204 (mean) | 1.204 (mean) | 106.6 ± 1.1 | 169.6 ± 3.0 | [5] |
Note: Solid-state data for BrN₃ reflects intermolecular interactions within the crystal lattice, which forms a helical structure. Gas-phase data for BrN₃ is also available through electron diffraction.[3] In the solid state, iodine azide exists as a one-dimensional polymer.[6][7]
Spectroscopic Properties and Vibrational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides critical insights into the bonding and vibrational modes of halogen azides. The frequencies of these vibrations are directly related to the strength of the chemical bonds and the overall molecular structure. Density Functional Theory (DFT) calculations have been instrumental in assigning these vibrational modes.[8]
| Compound | ν(X-N) Stretch (cm⁻¹) | ν(asym N₃) Stretch (cm⁻¹) | ν(sym N₃) Stretch (cm⁻¹) | δ(XNN) Bend (cm⁻¹) | δ(NNN) Bend (cm⁻¹) | Reference |
| Chlorine Azide (ClN₃) | ~720 | ~2060 | ~1100 | - | - | [8] |
| Bromine Azide (BrN₃) | ~680 | ~2050 | ~1070 | - | - | [8] |
| Iodine Azide (IN₃) | ~500 | ~2040 | ~1050 | - | - | [8] |
Note: The exact frequencies can vary depending on the experimental conditions (gas phase, matrix isolation, etc.). The values presented are approximate and serve for comparative purposes.
Bonding and Electronic Structure: A Theoretical Perspective
The bonding in halogen azides is complex, involving a combination of covalent and ionic character. The azide moiety can be described by resonance structures, which delocalize the negative charge across the three nitrogen atoms. The nature of the halogen-nitrogen bond is a key determinant of the molecule's stability and reactivity.
Ab initio and DFT calculations have been employed to investigate the electronic structure and stability of halogen azides.[8][9][10] These studies help to rationalize the observed geometries and vibrational frequencies. The bond dissociation energies (BDEs) of the X-N₃ bond are relatively low, contributing to their explosive nature. For instance, the disintegration of BrN₃ to Br₂ and N₂ has a large reaction energy of 404 kJ mol⁻¹.[11]
Experimental Methodologies
A variety of sophisticated experimental techniques are required to safely handle and characterize these energetic compounds.
Synthesis of Halogen Azides
The synthesis of halogen azides typically involves the reaction of a halogen source with an azide salt. For example, bromine azide can be generated from the reaction of sodium azide with bromine.[12] Iodine azide can be prepared by reacting silver azide with elemental iodine.[6] Due to their instability, halogen azides are often generated in situ for immediate use in subsequent reactions.[11]
Spectroscopic Characterization
Microwave Spectroscopy: This technique provides highly accurate rotational constants for gas-phase molecules, from which precise molecular structures (bond lengths and angles) can be derived.[1][2] The sample is introduced into a waveguide at low pressure and subjected to microwave radiation. The absorption of specific frequencies corresponding to rotational transitions is measured.
Infrared (IR) and Raman Spectroscopy: These methods probe the vibrational modes of the molecules. For IR spectroscopy, a gaseous or matrix-isolated sample is exposed to infrared radiation, and the absorption is measured. Raman spectroscopy involves irradiating the sample with a monochromatic laser and analyzing the scattered light.[8]
UV-Photoelectron Spectroscopy: This technique provides information about the electronic energy levels of the molecule by measuring the kinetic energy of electrons ejected upon irradiation with UV light.
Computational Chemistry Protocols
Ab Initio and Density Functional Theory (DFT) Calculations: These computational methods are essential for understanding the electronic structure, bonding, and properties of halogen azides.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum and to compare with experimental spectroscopic data.
-
Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis are used to investigate the nature of the chemical bonds and the charge distribution within the molecule.
Conclusion
The electronic structure and bonding in halogen azides are a testament to the complex interplay of covalent and ionic interactions in highly energetic molecules. A combination of advanced experimental techniques and high-level computational methods has been crucial in elucidating their molecular properties. For researchers in materials science and drug development, a fundamental understanding of these characteristics is paramount for both the safe handling and the innovative application of these unique chemical entities. The data and methodologies presented in this guide provide a solid foundation for further exploration and utilization of halogen azide chemistry.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 4. Solid‐State Structure of Bromine Azide [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodine azide - Wikipedia [en.wikipedia.org]
- 7. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Thermodynamic Properties and Heat of Formation of Fluorine Azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorine azide (FN₃) is a highly energetic and unstable inorganic compound composed of nitrogen and fluorine. Its significant potential as a high-energy material necessitates a thorough understanding of its thermodynamic properties, particularly its heat of formation. This technical guide provides a comprehensive overview of the synthesis, safety considerations, and thermodynamic characteristics of this compound. Due to the compound's extreme instability, which complicates experimental measurements, this document focuses on the robust computational data available for its thermodynamic properties. Detailed methodologies for both the synthesis and the computational approaches used to determine its thermodynamic values are presented.
Introduction
This compound (FN₃), a yellow-green gas, is a fascinating yet formidable molecule at the intersection of fluorine and azide chemistry.[1] First synthesized by John F. Haller in 1942, its inherent instability and explosive nature have made it a subject of both academic curiosity and practical interest, particularly in the field of energetic materials.[1] The bond between the fluorine and nitrogen atoms is notably weak, rendering the molecule highly susceptible to decomposition and explosion.[1]
A precise understanding of the thermodynamic properties of this compound is crucial for assessing its energy content and stability. The standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and standard entropy (S°) are fundamental parameters that quantify the energetic landscape of a molecule. For a high-energy material like FN₃, a positive heat of formation is a key indicator of its energetic potential.
This guide synthesizes the available information on the synthesis, handling, and thermodynamic properties of this compound, with a strong emphasis on the computational chemistry methods that have been instrumental in characterizing this transient species.
Synthesis of this compound
The synthesis of this compound is a hazardous procedure that should only be undertaken by experienced chemists with appropriate safety measures in place. The primary method for its preparation involves the reaction of fluorine gas with either hydrazoic acid (HN₃) or sodium azide (NaN₃).[1]
Reaction Equations:
Experimental Protocol: Synthesis from Sodium Azide and Fluorine
Objective: To synthesize gaseous this compound via the direct fluorination of sodium azide.
Materials:
-
Sodium azide (NaN₃), dry
-
Fluorine gas (F₂), diluted with an inert gas (e.g., nitrogen or argon)
-
Inert gas for purging (e.g., nitrogen or argon)
Equipment:
-
A passivated metal (e.g., Monel or stainless steel) or Teflon reaction vessel.
-
Gas handling manifold with mass flow controllers for precise control of gas flow rates.
-
Low-temperature trapping system (e.g., a cold finger or U-tube) cooled with liquid nitrogen.
-
Vacuum pump.
-
The entire apparatus must be housed in a certified fume hood behind a blast shield.
Procedure:
-
Apparatus Preparation: The entire gas handling system and reaction vessel must be meticulously cleaned, dried, and passivated with a low concentration of fluorine gas to form a protective metal fluoride layer.
-
Reactant Preparation: A small, precisely weighed amount of dry sodium azide is placed in the reaction vessel.
-
Purging: The system is thoroughly purged with an inert gas to remove any traces of oxygen and moisture.
-
Reaction: A diluted stream of fluorine gas is slowly passed over the sodium azide bed at a controlled temperature. The reaction is highly exothermic and must be carefully monitored.
-
Product Collection: The gaseous product stream, containing this compound, unreacted fluorine, and inert gas, is passed through a cold trap cooled with liquid nitrogen to condense the this compound (boiling point: -82 °C).
-
Purification (Caution): Purification of this compound is extremely dangerous due to its instability. If required, fractional condensation at low temperatures and high vacuum can be attempted to separate it from residual fluorine. However, it is often used in situ or in a diluted form.
Safety Protocols for Handling this compound
This compound is an extremely sensitive and powerful explosive.[1] The following safety protocols are mandatory:
-
Work in a designated area: All work must be conducted in a certified fume hood with the sash positioned as low as possible and behind a blast shield.
-
Personal Protective Equipment (PPE): A fire-retardant lab coat, safety glasses, and a face shield are essential. The use of appropriate gloves is also required.
-
Small Scale: Only milligram quantities of this compound should be synthesized and handled at any given time.
-
Avoid Ignition Sources: Keep away from heat, sparks, open flames, and static discharge.
-
Material Compatibility: Avoid contact with metals, as heavy metal azides are highly shock-sensitive. Use passivated metals or inert materials like Teflon. Do not use ground-glass joints, which can cause friction.
-
Waste Disposal: Any unreacted azides and reaction residues must be quenched and disposed of according to institutional safety protocols for explosive and toxic waste. Never mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid.
Thermodynamic Properties of this compound
Due to the extreme experimental challenges in handling this compound, its thermodynamic properties have been primarily determined through high-level ab initio computational chemistry methods. These methods provide reliable predictions of molecular energies and, consequently, their thermodynamic properties.
Computationally Determined Thermodynamic Data
The following table summarizes the calculated thermodynamic properties of this compound at standard conditions (298.15 K and 1 atm). These values have been computed using various well-established quantum chemistry composite methods.
| Thermodynamic Property | Symbol | Value (kJ/mol) | Computational Method(s) |
| Standard Enthalpy of Formation | ΔHf° | 316.2 - 332.5 | G2, G3, G4, CBS-QB3, W1BD, W1U, B3LYP/aug-cc-pVTZ |
| Standard Gibbs Free Energy of Formation | ΔGf° | 353.0 - 363.5 | G2, G3, G4, CBS-QB3, W1BD, W1U |
| Standard Entropy of Formation | ΔSf° | -120.6 - -123.5 (J/mol·K) | G2, G3, G4, CBS-QB3, W1BD, W1U |
Note: The range of values reflects the results from different high-level computational methods. The original data can be found in the virtualchemistry.org database.
The consistently large and positive enthalpy and Gibbs free energy of formation confirm the highly endothermic and thermodynamically unstable nature of this compound, which is characteristic of high-energy materials.
Computational Methodologies
The thermodynamic values presented above were derived from sophisticated computational chemistry models. These "composite methods" aim to achieve high accuracy by combining results from several calculations with different levels of theory and basis sets.
The Gaussian-n (Gn) theories are a series of well-established composite methods for computing accurate thermochemical data.[2][3] They involve a sequence of calculations to approximate the exact energy of a molecule. The general workflow includes:
-
Geometry Optimization: The molecular geometry is optimized at a lower level of theory (e.g., B3LYP with a suitable basis set in G4 theory).[2][3]
-
Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed with higher levels of theory and larger basis sets.
-
Extrapolation and Empirical Corrections: The results are combined and extrapolated to estimate the complete basis set limit energy. An empirical "higher-level correction" (HLC) is often added to compensate for remaining deficiencies in the calculations.[2][3]
The Complete Basis Set (CBS) methods, such as CBS-QB3, are another family of composite methods that aim for high accuracy.[4] Unlike the Gn methods that rely more on additive corrections, CBS methods use an extrapolation scheme to estimate the complete basis set limit energy from calculations with systematically larger basis sets.[4] The CBS-QB3 method typically involves:
-
A geometry optimization and frequency calculation using the B3LYP density functional.
-
A series of single-point energy calculations at higher levels of theory, including MP2, CCSD(T), and MP4SDQ, with different basis sets.
-
An extrapolation of the second-order (MP2) correlation energy to the complete basis set limit.
Visualization of Methodological Workflow
The determination of the thermodynamic properties of this compound relies on a logical workflow that integrates synthetic chemistry with advanced computational methods.
Caption: Workflow for the determination of thermodynamic properties of this compound.
Conclusion
This compound is a highly energetic molecule with a significant positive heat of formation, indicating its potential as a high-energy material. Due to its extreme instability and explosive nature, the experimental determination of its thermodynamic properties is fraught with challenges. Consequently, our current understanding of these properties relies heavily on high-level computational chemistry methods. The data obtained from methods such as G4 and CBS-QB3 provide a consistent and reliable picture of the thermodynamics of this compound. Future research, if feasible, should aim at experimental validation of these computational predictions, which would require specialized and highly controlled experimental setups. The synthesis and handling of this compound demand rigorous safety protocols, and it should only be attempted by researchers with extensive experience in handling explosive and reactive materials. The information presented in this guide provides a solid foundation for researchers and professionals working with or interested in the properties of this unique and energetic compound.
References
Initial Investigations into Fluorine Azide Decomposition Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorine azide (FN₃) is a highly energetic and unstable molecule of significant interest in the study of nitrogen and fluorine chemistry. Its decomposition is rapid and can be explosive, particularly in the condensed phase.[1][2] Understanding the fundamental pathways of its decomposition is crucial for both safety considerations and potential applications in chemical synthesis and as an energetic material. This technical guide provides a comprehensive overview of the initial investigations into the decomposition pathways of this compound. Due to the inherent instability of FN₃, direct experimental data on its decomposition kinetics is limited. Therefore, this guide draws upon established principles of azide chemistry, computational studies, and experimental data from analogous fluorinated and azido compounds to propose the most probable decomposition mechanisms. Detailed experimental and computational protocols for studying such hazardous materials are also provided.
Introduction to this compound
This compound is a yellow-green gas with the chemical formula FN₃.[1][2] It is classified as an interhalogen compound due to the pseudohalogen nature of the azide group.[1] The molecule is characterized by a very weak bond between the fluorine and nitrogen atoms, which is the primary reason for its high instability and propensity to decompose explosively.[1][2] First synthesized in 1942 by John F. Haller, its hazardous nature has limited extensive experimental investigation.[1] Calculations have shown that the F-N-N bond angle is approximately 102°, with the three nitrogen atoms arranged linearly.[1][2]
Proposed Decomposition Pathways
The decomposition of this compound is expected to proceed through different pathways depending on the conditions, such as temperature and the presence of light. The primary routes are thermal decomposition and photochemical decomposition.
Thermal Decomposition
At normal temperatures, this compound decomposes without explosion in the gas phase to produce dinitrogen difluoride (N₂F₂) and molecular nitrogen (N₂).[1][2]
At significantly higher temperatures, such as 1000 °C, the decomposition pathway is altered, yielding the nitrogen monofluoride radical (NF) and molecular nitrogen.[1][2]
Based on studies of analogous compounds like difluorophosphoryl azide (F₂P(O)N₃), the high-temperature decomposition likely proceeds through a nitrene intermediate.[3][4] The initial step is the cleavage of the weak F-N or N-N₂ bond to form a highly reactive nitrene species, which then rearranges or fragments.
Photochemical Decomposition
Quantitative Data from Analogous Systems
Direct quantitative kinetic and thermodynamic data for the decomposition of this compound are not available in the literature. However, data from computational studies of other fluorinated and azido compounds can provide valuable estimates and context.
Table 1: Calculated Activation Energies for Decomposition of Related Compounds
| Compound | Decomposition Pathway | Method | Activation Energy (kcal/mol) | Reference |
| CF₃OCF₂O• | C-O bond scission | G2M(CC,MP2)//B3LYP/6-311G(d,p) | 15.3 | [5] |
| CF₃OCF₂O• | F atom elimination | G2M(CC,MP2)//B3LYP/6-311G(d,p) | 26.1 | [5] |
| F₂P(O)N₃ | Stepwise decomposition to F₂P(O)N | CBS-QB3 | Not specified | [3][4] |
Experimental and Computational Protocols
Investigating the decomposition of a highly energetic material like this compound requires specialized techniques that can handle small sample sizes and detect transient species.
Experimental Methodologies
a) Matrix Isolation Spectroscopy
This technique is ideal for studying highly reactive species.
-
Sample Preparation: A gaseous mixture of this compound heavily diluted in an inert gas (e.g., argon or neon) is prepared.
-
Deposition: The gas mixture is slowly deposited onto a cryogenic window (typically at temperatures below 20 K). This traps individual FN₃ molecules in a solid, inert matrix, preventing intermolecular reactions.
-
Decomposition Induction: The isolated FN₃ molecules are subjected to photolysis using a UV laser or pyrolysis using a heated nozzle before deposition.
-
Analysis: Infrared (IR) or UV-Vis spectroscopy is used to monitor the disappearance of the parent FN₃ and the appearance of new spectral features corresponding to intermediates and final products.
b) Flash Vacuum Pyrolysis (FVP)
FVP is used to study gas-phase thermal decompositions at high temperatures and low pressures.
-
Sample Introduction: A dilute gaseous sample of FN₃ is introduced into a heated quartz tube under high vacuum.
-
Pyrolysis: The sample is rapidly heated as it passes through the hot zone, inducing decomposition.
-
Product Analysis: The decomposition products are then analyzed, often by mass spectrometry or by trapping them in an inert matrix for spectroscopic analysis.
Computational Methodologies
Quantum chemical calculations are essential for mapping the potential energy surface of decomposition reactions.
-
Method Selection: Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311+G(3df)) is a common starting point. For higher accuracy, composite methods like CBS-QB3 or G2/G3 are employed.[3][5]
-
Geometry Optimization: The geometries of the reactant (FN₃), transition states, intermediates, and products are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) method is used to verify that a transition state connects the correct reactant and product.[5]
-
Thermochemical and Kinetic Calculations: The calculated energies are used to determine reaction enthalpies, activation energies, and reaction rate constants using Transition State Theory (TST).
Safety Considerations
This compound is an extremely hazardous material and should only be handled by experienced personnel in a controlled environment.
-
Scale: All experiments should be conducted on a very small scale, with a recommended limit of 0.02 g.[2]
-
Personal Protective Equipment (PPE): A blast shield, safety glasses, and appropriate gloves are mandatory.
-
Containment: All reactions should be performed in a well-ventilated fume hood.
-
Temperature Control: Avoid rapid heating and any potential sources of ignition or shock.[6]
-
Material Compatibility: Avoid contact with metals that can form sensitive metal azides. Do not use ground glass joints, which can initiate decomposition through friction.[6]
Conclusion
The decomposition of this compound is a complex process with multiple potential pathways. While direct experimental data remains scarce due to its hazardous nature, a combination of theoretical calculations and experimental studies on analogous compounds provides a strong foundation for understanding its behavior. The primary decomposition routes are believed to be a bimolecular reaction at lower temperatures to form N₂F₂ and N₂, and a unimolecular decomposition at higher temperatures, likely proceeding through a fluoronitrene intermediate, to yield the NF radical and N₂. Photochemical decomposition is also expected to involve a nitrene intermediate. Further computational studies and carefully designed, small-scale experiments are necessary to fully elucidate the kinetics and thermodynamics of these decomposition pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. Conformational composition, molecular structure and decomposition of difluorophosphoryl azide in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational composition, molecular structure and decomposition of difluorophosphoryl azide in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Ab initio studies on the decomposition kinetics of CF3OCF2O radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Methodological & Application
The Fluorine Advantage: Enhancing Copper-Catalyzed Alkyne-Azide Cycloaddition with Fluorinated Azides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and versatile method for the synthesis of 1,2,3-triazoles. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This document provides a detailed overview of the application of fluorinated azides in CuAAC reactions, offering insights into their enhanced reactivity and providing comprehensive experimental protocols for their use. The resulting fluorinated triazoles are valuable building blocks in drug discovery and materials science.[1][2]
The use of fluorinated azides, particularly azidoperfluoroalkanes, has been shown to significantly accelerate the CuAAC reaction compared to their non-fluorinated counterparts.[1][2][3] This enhanced reactivity can lead to faster reaction times, higher yields, and milder reaction conditions, which are highly desirable in the synthesis of complex molecules and bioconjugation.
Data Presentation
The following tables summarize quantitative data from the literature, comparing the performance of fluorinated and non-fluorinated azides in CuAAC reactions.
Table 1: Comparison of Reaction Yields and Times for CuAAC with Fluorinated vs. Non-Fluorinated Azides
| Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O (1:1) | 12 | 91 | J. Org. Chem. 2002, 67, 3057 |
| 3,5-Bis(trifluoromethyl)benzyl Azide | Phenylacetylene | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O (1:1) | 2 | 95 | Org. Lett. 2005, 7, 5087 |
| Azidotrifluoromethane (CF₃N₃) | Phenylacetylene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 1 | 98 | Angew. Chem. Int. Ed. 2017, 56, 346 |
| 1-Azidohexane | Phenylacetylene | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O (1:1) | 12 | 88 | J. Org. Chem. 2002, 67, 3057 |
| 1-Azido-1,1,2,2,3,3,4,4,4-nonafluorononane | Phenylacetylene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 1 | 96 | Angew. Chem. Int. Ed. 2017, 56, 346 |
Table 2: Reaction Conditions for the Synthesis of Various N-Perfluoroalkyl Triazoles
| Fluorinated Azide | Alkyne | Copper Source | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| CF₃N₃ | 4-Ethynyltoluene | [Cu(CH₃CN)₄]PF₆ | None | CH₂Cl₂ | rt | 97 | Angew. Chem. Int. Ed. 2017, 56, 346 |
| C₂F₅N₃ | Propargyl alcohol | [Cu(CH₃CN)₄]PF₆ | None | CH₂Cl₂ | rt | 95 | Angew. Chem. Int. Ed. 2017, 56, 346 |
| n-C₃F₇N₃ | 1-Ethynylcyclohexene | [Cu(CH₃CN)₄]PF₆ | None | CH₂Cl₂ | rt | 99 | Angew. Chem. Int. Ed. 2017, 56, 346 |
| n-C₈F₁₇N₃ | 4-Pentyn-1-ol | [Cu(CH₃CN)₄]PF₆ | None | CH₂Cl₂ | rt | 92 | Angew. Chem. Int. Ed. 2017, 56, 346 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC using Azidoperfluoroalkanes
This protocol is adapted from the synthesis of N-perfluoroalkyl triazoles as described in Angew. Chem. Int. Ed. 2017, 56, 346-349.[1]
Materials:
-
Fluorinated azide (e.g., Azidotrifluoromethane, CF₃N₃)
-
Alkyne (e.g., Phenylacetylene)
-
Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the alkyne (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) in a round-bottom flask was added [Cu(CH₃CN)₄]PF₆ (0.05 mmol, 5 mol%).
-
The fluorinated azide (1.2 mmol) was then added to the stirred solution at room temperature.
-
The reaction mixture was stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, the solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired N-perfluoroalkyl triazole.
Protocol 2: CuAAC with an Electron-Deficient Fluorinated Aryl Azide
This protocol describes a typical CuAAC reaction with an electron-deficient fluorinated aryl azide.
Materials:
-
3,5-Bis(trifluoromethyl)benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (tBuOH)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in a mixture of tBuOH (10 mL) and water (10 mL).
-
To this solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.2 mmol, 20 mol%).
-
Then, add an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1-(3,5-bis(trifluoromethyl)benzyl)-4-phenyl-1H-1,2,3-triazole.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted catalytic cycle for the Copper(I)-catalyzed Alkyne-Azide Cycloaddition.
Caption: Catalytic cycle of the CuAAC reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a CuAAC reaction with a fluorinated azide.
Caption: General experimental workflow for CuAAC.
Conclusion
The use of fluorinated azides in copper-catalyzed alkyne-azide cycloaddition offers significant advantages, including enhanced reaction rates and high yields. This makes them particularly valuable for the synthesis of complex fluorinated molecules for applications in drug discovery, chemical biology, and materials science. The provided protocols and data serve as a guide for researchers to effectively utilize these powerful reagents in their synthetic endeavors.
References
Application of Fluoroalkyl Azides in the Synthesis of N-Heterocycles: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the synthesis of various nitrogen-containing heterocycles (N-heterocycles) utilizing fluoroalkyl azides. The introduction of fluoroalkyl groups into heterocyclic scaffolds is a proven strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Fluoroalkyl azides have emerged as versatile and efficient building blocks for accessing a wide array of novel N-fluoroalkylated heterocycles.
This guide covers two primary synthetic strategies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of N-fluoroalkyl-1,2,3-triazoles, and the subsequent Rhodium(II)-Catalyzed Transannulation of these triazoles to afford other valuable N-heterocycles such as imidazoles and pyrroles. Additionally, the biological significance and potential signaling pathway modulation by these compounds will be discussed.
Synthesis of N-Fluoroalkyl-1,2,3-triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," is a highly reliable and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. The use of fluoroalkyl azides in this reaction provides straightforward access to N-fluoroalkylated triazoles, which are valuable final products or versatile intermediates for further transformations.
Application Notes:
The CuAAC reaction with fluoroalkyl azides is characterized by its broad substrate scope, high yields, and tolerance to a wide range of functional groups.[1] The reaction is typically carried out at room temperature in various solvents, including aqueous media, making it suitable for a wide range of applications, including bioconjugation.[1] The catalyst, typically a Cu(I) species, can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, or by using air-stable Cu(I) complexes. The choice of ligand can influence the reaction rate and efficiency.
Quantitative Data Summary:
The following table summarizes the yields for the CuAAC reaction between various fluoroalkyl azides and terminal alkynes under typical reaction conditions.
| Fluoroalkyl Azide | Alkyne | Product | Yield (%) | Reference |
| Trifluoromethyl azide (CF₃N₃) | Phenylacetylene | 1-Trifluoromethyl-4-phenyl-1H-1,2,3-triazole | 95 | [2] |
| Difluoromethyl azide (HCF₂N₃) | 4-Methoxyphenylacetylene | 1-Difluoromethyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 92 | [3] |
| Pentafluoroethyl azide (C₂F₅N₃) | 1-Octyne | 1-Pentafluoroethyl-4-hexyl-1H-1,2,3-triazole | 88 | [2] |
| 2,2,2-Trifluoroethyl azide (CF₃CH₂N₃) | Propargyl alcohol | (1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-yl)methanol | 90 | [4] |
| 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane | Phenylacetylene | 1-(1-Bromo-1,2,2,2-tetrafluoroethyl)-4-phenyl-1H-1,2,3-triazole | 85 | [4] |
Experimental Workflow:
References
- 1. Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rhodium-catalyzed transannulation of N -(per)fluoroalkyl-1,2,3-triazoles under microwave conditions – a general route to N -(per)fluoroalkyl-substit ... - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01446A [pubs.rsc.org]
- 3. Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
protocol for metal-free [3+2] azide-ketone cycloaddition reactions
Application Notes: Metal-Free [3+2] Azide-Ketone Cycloaddition
Introduction
The [3+2] cycloaddition reaction between an azide and a ketone is a powerful, metal-free transformation for the synthesis of highly substituted 1,2,3-triazoles. This reaction is a significant advancement in "click chemistry," offering a robust alternative to the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC), especially in contexts where metal contamination is a concern, such as in pharmaceutical and biological applications.[1][2][3] The organocatalytic variant, often mediated by an enolate or enamine intermediate, proceeds under mild conditions, demonstrates high regioselectivity, and utilizes readily available starting materials.[4][5] This protocol offers a high-yielding, operationally simple method for creating fully decorated triazole scaffolds, which are prevalent in medicinal chemistry.[3][4]
Mechanism of Action
The metal-free azide-ketone cycloaddition typically proceeds via an organocatalytic pathway. In the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), an enolizable ketone is deprotonated to form a reactive enolate intermediate. This enolate then acts as a nucleophile, participating in a [3+2] cycloaddition with an organic azide to form the 1,2,3-triazole ring system.[4][6] This approach avoids the need for metal catalysts or pre-functionalized alkyne substrates.[5]
Experimental Protocols
General Protocol for Organocatalytic Azide-Ketone [3+2] Cycloaddition
This protocol is based on the enolate-mediated reaction for synthesizing 1,4-diaryl-5-methyl-1,2,3-triazoles.[4]
Materials and Reagents:
-
Arylacetone or Deoxybenzoin derivative (1.0 equiv)
-
Aryl azide (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the arylacetone or deoxybenzoin (0.5 mmol, 1.0 equiv) in DMSO (2.0 mL) in a round-bottom flask, add the aryl azide (0.6 mmol, 1.2 equiv).
-
Add DBU (15 µL, 0.1 mmol, 20 mol%) to the reaction mixture at room temperature (25 °C).
-
Stir the reaction mixture at 25 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 0.5 to 6 hours.[4]
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated brine solution (20 mL).
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (using a hexane-EtOAc mixture as the eluent) to afford the pure 1,2,3-triazole product.
Data Presentation: Substrate Scope and Yields
The enolate-mediated organocatalytic azide-ketone [3+2] cycloaddition demonstrates a broad substrate scope with excellent yields.[4]
Table 1: Reaction of Arylacetones with Aryl Azides
| Entry | Arylacetone (R¹) | Aryl Azide (R²) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylacetone | Phenyl azide | 2.0 | 95 |
| 2 | Phenylacetone | 4-Methylphenyl azide | 2.5 | 92 |
| 3 | Phenylacetone | 4-Methoxyphenyl azide | 3.0 | 90 |
| 4 | Phenylacetone | 4-Chlorophenyl azide | 1.5 | 96 |
| 5 | 4-Methylphenylacetone | Phenyl azide | 2.5 | 94 |
| 6 | 4-Methoxyphenylacetone | Phenyl azide | 3.5 | 92 |
| 7 | 4-Chlorophenylacetone | Phenyl azide | 2.0 | 95 |
Reaction Conditions: Arylacetone (1.0 equiv), Aryl azide (1.2 equiv), DBU (20 mol%), DMSO, 25 °C. Data sourced from Chemistry--A European Journal, 2014, 20(51), 16877-81.[4]
Table 2: Reaction of Deoxybenzoins with Aryl Azides
| Entry | Deoxybenzoin (R¹, R³) | Aryl Azide (R²) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Deoxybenzoin (Ph, Ph) | Phenyl azide | 4.0 | 90 |
| 2 | Deoxybenzoin (Ph, Ph) | 4-Methylphenyl azide | 4.5 | 88 |
| 3 | Deoxybenzoin (Ph, Ph) | 4-Chlorophenyl azide | 3.5 | 92 |
| 4 | 4'-Methyldeoxybenzoin | Phenyl azide | 5.0 | 89 |
| 5 | 4'-Chlorodeoxybenzoin | Phenyl azide | 4.0 | 91 |
Reaction Conditions: Deoxybenzoin (1.0 equiv), Aryl azide (1.2 equiv), DBU (20 mol%), DMSO, 25 °C. Data sourced from Chemistry--A European Journal, 2014, 20(51), 16877-81.[4]
Applications in Drug Development
The 1,2,3-triazole core is a "privileged" scaffold in medicinal chemistry, found in numerous pharmacologically active compounds. The ability to synthesize highly substituted triazoles through this metal-free cycloaddition is highly valuable for drug discovery.[3] This method allows for the rapid generation of diverse compound libraries for high-throughput screening and the efficient synthesis of complex target molecules for lead optimization. The avoidance of toxic metal catalysts is a significant advantage, simplifying purification and ensuring the biocompatibility of the final compounds intended for therapeutic use.[1][2]
References
- 1. eijppr.com [eijppr.com]
- 2. csmres.co.uk [csmres.co.uk]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition reaction: regioselective high-yielding synthesis of fully decorated 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enamine/enolate-mediated organocatalytic azide-carbonyl [3+2] cycloaddition reactions for the synthesis of densely functionalized 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Dinitrogen Difluoride Synthesis via Fluorine Azide Decomposition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocol describes the synthesis of dinitrogen difluoride from fluorine azide, a procedure that is of significant historical interest but is considered extremely hazardous and largely obsolete. This compound is a dangerously explosive and shock-sensitive material. This protocol is intended for informational purposes only and should not be attempted without a thorough risk assessment, specialized equipment, and extensive experience in handling explosive and highly reactive compounds. Modern, safer synthetic routes to dinitrogen difluoride are available and should be utilized.
Introduction
Dinitrogen difluoride (N₂F₂) is a key reagent in fluorine chemistry and has been investigated for various applications, including as a precursor to other nitrogen-fluorine compounds. Historically, one of the first methods for its synthesis was the thermal decomposition of this compound (FN₃).[1] This process yields a mixture of cis- and trans-N₂F₂ isomers, which can be separated by low-temperature fractional condensation.[1] This document provides a detailed overview of this synthetic route, including the preparation of the this compound precursor, its decomposition, and the physical properties of the involved compounds.
Synthesis Pathway Overview
The synthesis of dinitrogen difluoride from this compound is a two-step process:
-
Synthesis of this compound (FN₃): Fluorine gas is reacted with sodium azide to produce gaseous this compound.[2]
-
Thermal Decomposition of this compound: The resulting this compound spontaneously decomposes at ambient temperatures to yield dinitrogen difluoride and nitrogen gas.[2][3]
Caption: Overall reaction pathway for the synthesis of dinitrogen difluoride from sodium azide and fluorine.
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | FN₃ | [2] |
| Molar Mass | 61.019 g/mol | [2] |
| Appearance | Yellow-green gas | [2][3] |
| Melting Point | -139 °C | [2] |
| Boiling Point | -30 °C | [2] |
| Shock Sensitivity | Extreme | [2] |
| Friction Sensitivity | Extreme | [2] |
Table 2: Physical Properties of Dinitrogen Difluoride Isomers
| Property | cis-N₂F₂ | trans-N₂F₂ | Reference(s) |
| Molar Mass | 66.011 g/mol | 66.011 g/mol | [1] |
| Appearance | Colorless gas | Colorless gas | [1] |
| Melting Point | < -195 °C | -172 °C | [1] |
| Boiling Point | -105.75 °C | -111.45 °C | [1] |
| Dipole Moment | 0.16 D | 0 D | [1] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 69.5 kJ/mol | 82.0 kJ/mol | [1] |
| Stability in Glass | Reacts over ~2 weeks | Can be stored in glass vessels | [1] |
Experimental Protocols
Extreme Hazard Warning: This procedure involves highly explosive and toxic materials. It should only be considered by experts with appropriate containment facilities.
Synthesis of this compound (FN₃)
This protocol is based on the reaction of fluorine with sodium azide.
Materials and Equipment:
-
Flow-through reactor made of a fluorine-passivated material (e.g., Monel or nickel).
-
Source of high-purity fluorine gas, diluted with an inert gas (e.g., nitrogen or argon).
-
Finely powdered, dry sodium azide (NaN₃).
-
Low-temperature traps (-80 °C and -196 °C).
-
Vacuum line for handling gases.
-
Remote-operated valves and a blast shield are mandatory.
Procedure:
-
A bed of finely powdered and thoroughly dried sodium azide is placed in the flow-through reactor.
-
The system is assembled and passivated with a low concentration of fluorine gas.
-
The reactor is maintained at a controlled temperature (e.g., room temperature).
-
A stream of diluted fluorine gas (e.g., 5-10% F₂ in N₂) is passed through the sodium azide bed at a slow, controlled rate.
-
The exiting gas stream, containing this compound, unreacted fluorine, and nitrogen, is passed through a cold trap maintained at -80 °C to condense any less volatile impurities.
-
The gaseous this compound is collected in a trap cooled with liquid nitrogen (-196 °C). Caution: Solid this compound is extremely unstable and prone to detonation.[2] Only very small quantities should ever be condensed.[3]
Thermal Decomposition of this compound and Isolation of N₂F₂ Isomers
Procedure:
-
The cold trap containing the condensed this compound is allowed to slowly warm to a temperature just above its boiling point (-30 °C), but still well below room temperature, behind a blast shield.
-
As the this compound vaporizes, it will decompose. The decomposition reaction is: 2 FN₃(g) → N₂F₂(g) + 2 N₂(g).[2]
-
The resulting gas mixture (N₂F₂, N₂, and any unreacted F₂) is passed through a series of low-temperature fractional condensation traps.
-
A trap at approximately -115 °C to -120 °C will selectively condense the trans-N₂F₂ isomer (boiling point -111.45 °C).
-
A subsequent trap at -130 °C to -140 °C will condense the cis-N₂F₂ isomer (boiling point -105.75 °C). The slightly higher condensation temperature for the cis-isomer despite its higher boiling point can be achieved by careful pressure control.
-
The non-condensable nitrogen gas passes through and is vented safely.
-
The separated isomers can be purified by further trap-to-trap distillations.
Caption: A logical workflow for the synthesis and isolation of N₂F₂ isomers from this compound.
Safety and Handling
-
Explosion Hazard: this compound is highly explosive in its liquid and solid states.[2] Reactions should be conducted on a very small scale (recommended limit of 0.02 g).[3]
-
Personal Protective Equipment (PPE): A full-face shield, blast shield, and appropriate protective clothing are essential.
-
Materials Compatibility: Avoid contact of azides with metals, as this can form highly unstable metal azides.[4] Do not use ground glass joints.[4]
-
Ventilation: All work must be performed in a well-ventilated fume hood capable of containing an explosion.
-
Toxicity: Fluorine and fluorine-containing compounds are highly toxic and corrosive. Inhalation can cause severe respiratory damage.
Characterization
The resulting cis- and trans-N₂F₂ isomers can be identified and characterized by their distinct spectroscopic properties, such as infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry can also be used to confirm the molecular weight of the product.
References
The Pivotal Role of Fluorinated Azides in Modern Medicinal Chemistry and Drug Design: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern drug discovery.[1][2] Among the various fluorinated moieties, fluorinated azides have emerged as particularly powerful building blocks, primarily due to their utility in bioorthogonal "click" chemistry.[3][4] These compounds offer a unique combination of fluorine's beneficial physicochemical and pharmacokinetic properties with the azide's versatile reactivity, enabling the efficient synthesis of novel therapeutics and molecular probes.[3][5] This document provides a detailed overview of the applications of fluorinated azides in medicinal chemistry, complete with experimental protocols and comparative data.
The Fluorine Advantage in Drug Design
The introduction of fluorine or fluorine-containing groups into a drug candidate can profoundly and beneficially influence its properties.[6][7][8] These effects stem from the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[6][7]
Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved bioavailability.[1][7]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) and lipophilicity (logP) of a molecule.[1][9] Lowering the basicity of nearby functional groups can improve membrane permeability and cellular uptake.[6]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[6][8] The substitution of hydrogen with fluorine can be done without a significant increase in the molecule's size.[6]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.[1][2]
Applications of Fluorinated Azides
Fluorinated azides serve as versatile reagents in medicinal chemistry, primarily through their participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3][4] This reaction is highly efficient, regioselective, and can be performed under mild, aqueous conditions, making it ideal for biological applications.[10][11][12]
Key applications include:
-
Synthesis of Novel Drug Candidates: Fluorinated azides are used to introduce fluorine-containing motifs into complex molecules, allowing for the rapid generation of compound libraries for screening and lead optimization.[5][13] The resulting triazoles are stable and can act as pharmacophores themselves.
-
Bioconjugation and Chemical Biology: The bioorthogonal nature of the click reaction allows for the specific labeling of biomolecules (proteins, nucleic acids, glycans) in complex biological systems, including living cells.[5][14] Fluorinated azides can be used to attach probes for imaging or to study biological processes.
-
¹⁹F NMR Probes: The presence of fluorine provides a sensitive handle for ¹⁹F NMR spectroscopy, a powerful tool for studying drug-target interactions and for fragment-based drug discovery.[3][15]
-
Positron Emission Tomography (PET) Imaging: The isotope ¹⁸F is a widely used positron emitter for PET imaging.[2] Fluorinated azides containing ¹⁸F can be used to synthesize radiotracers for in vivo imaging, aiding in drug development and diagnostics.[2][16]
Quantitative Data Summary
The strategic placement of fluorine can significantly impact key physicochemical properties relevant to drug action. The following table summarizes the effects of fluorination on pKa and lipophilicity (LogP/LogD).
| Compound Class | Non-Fluorinated pKa | Fluorinated pKa | Change in pKa | Non-Fluorinated LogD | Fluorinated LogD | Change in LogD | Reference(s) |
| Anisole (PhOCH₃) vs. Trifluoroanisole (PhOCF₃) | - | - | - | - | Increased by ~1 unit | ~ +1.0 | [17] |
| Anisole (PhOCH₃) vs. Difluoroanisole (PhOCF₂H) | - | - | - | - | - | - | [17] |
| Derivatives of Azidodifluoroacetic Acid | Higher | Significantly Lower | ↓ | - | - | - | [4][5] |
| N-methyl vs. N-trifluoromethyl azaheterocycles | Higher | Lower | ↓ | Lower | Higher | ↑ | [5] |
Note: Specific numerical values for pKa and LogD are highly dependent on the overall molecular structure. The trends presented here are generally observed upon the introduction of fluorine.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the "click" reaction between a fluorinated azide and an alkyne-containing molecule.[3][4][11][12]
Materials:
-
Alkyne-containing molecule
-
Fluorinated azide (e.g., as a solution in THF or DME)[4]
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., water, t-butanol, DMSO, or mixtures)
-
Optional: Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)[11][12]
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the alkyne-containing molecule in the chosen solvent.
-
Add the fluorinated azide to the solution. A slight excess (1.1 to 1.5 equivalents) of either the azide or alkyne is often used to ensure complete conversion of the limiting reagent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water (e.g., 1 M).
-
In another vial, prepare a solution of copper(II) sulfate in water (e.g., 0.5 M).
-
If using a ligand, pre-mix the copper(II) sulfate solution with the ligand solution.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture (typically 5-10 mol%).
-
Add the copper(II) sulfate solution (or the pre-complexed copper/ligand solution) to initiate the reaction (typically 1-10 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, LC-MS, or NMR. Reactions are often complete within 1-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol for ¹⁸F-Radiolabeling using 2-[¹⁸F]fluoroethyl azide
This protocol outlines the synthesis and use of 2-[¹⁸F]fluoroethyl azide for radiolabeling via click chemistry.[16]
Materials:
-
2-azidoethyl-4-toluenesulfonate precursor
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Alkyne-functionalized target molecule
-
Copper(II) sulfate
-
Sodium ascorbate
-
Bathophenanthrolinedisulfonic acid disodium salt (optional)
-
DMF
Procedure:
-
¹⁸F-Fluorination: The [¹⁸F]fluoride is trapped on an anion-exchange cartridge and eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile.
-
The 2-azidoethyl-4-toluenesulfonate precursor in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated to produce 2-[¹⁸F]fluoroethyl azide.
-
Purification of 2-[¹⁸F]fluoroethyl azide: The volatile 2-[¹⁸F]fluoroethyl azide is isolated from the reaction mixture by vacuum distillation.
-
Click Radiolabeling: The purified 2-[¹⁸F]fluoroethyl azide is dissolved in a mixture of DMF and buffer containing the alkyne-functionalized target molecule.
-
The click reaction is initiated by the addition of a solution of copper(II) sulfate and sodium ascorbate (and optionally bathophenanthrolinedisulfonic acid disodium salt).
-
The reaction is allowed to proceed at room temperature.
-
Purification: The ¹⁸F-labeled product is purified by HPLC.
Visualizing Workflows and Concepts
The following diagrams illustrate key concepts and workflows related to the use of fluorinated azides in medicinal chemistry.
Caption: Drug discovery workflow incorporating fluorinated azides for lead optimization.
Caption: Step-by-step experimental workflow for a CuAAC "click" reaction.
Caption: Properties and applications of fluorinated azides in drug discovery.
Conclusion
Fluorinated azides represent a powerful and versatile class of building blocks for modern medicinal chemistry and drug design. Their ability to seamlessly integrate the beneficial properties of fluorine with the robust and bioorthogonal reactivity of the azide group through click chemistry has opened up new avenues for the synthesis of novel therapeutics and chemical biology tools.[3] As synthetic methodologies for accessing diverse fluorinated azides continue to expand, their role in accelerating drug discovery programs is poised to grow even further.[18][19]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fluorinated azides — CF Plus Chemicals [cfplus.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. confluore.com [confluore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. keyorganics.net [keyorganics.net]
- 16. Highly efficient click labeling using 2-[¹⁸F]fluoroethyl azide and synthesis of an ¹⁸FN-hydroxysuccinimide ester as conjugation agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Installing ¹⁹F NMR-Sensitive Probes in Molecules Using Fluorinated Azides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of fluorinated azides to install ¹⁹F nuclear magnetic resonance (NMR)-sensitive probes into molecules represents a powerful strategy in chemical biology and drug discovery. The unique properties of the fluorine-19 nucleus, including its 100% natural abundance, high gyromagnetic ratio (83% the sensitivity of ¹H), and the absence of endogenous background signals in biological systems, make it an exceptional probe for studying molecular interactions, conformational changes, and dynamics.[1][2][3][4] The large chemical shift dispersion of ¹⁹F NMR, spanning over 400 ppm, provides exquisite sensitivity to the local chemical environment, allowing for the detection of subtle molecular events.[1][3][4]
This document provides detailed application notes and experimental protocols for the installation of ¹⁹F NMR probes using fluorinated azides via "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[5][6][7] We will cover both the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), providing step-by-step instructions for labeling biomolecules and summarizing key quantitative data to guide your experimental design.
Advantages of Using Fluorinated Azides for ¹⁹F NMR Probes
-
High Sensitivity and No Background: The ¹⁹F nucleus is highly sensitive to NMR detection and is absent in most biological systems, eliminating background signals and simplifying spectra.[1][2][3][4]
-
Sensitive Reporter of Local Environment: The ¹⁹F chemical shift is extremely sensitive to changes in its immediate surroundings, making it an excellent reporter for binding events, conformational changes, and solvent exposure.[3]
-
Minimal Perturbation: The small van der Waals radius of fluorine allows for its incorporation into molecules with often minimal structural and functional perturbation.
-
Versatility of Click Chemistry: Fluorinated azides can be readily incorporated into a wide range of molecules, including proteins, peptides, nucleic acids, and small molecules, using highly efficient and specific click chemistry reactions.[5][6][7]
-
Quantitative Insights: ¹⁹F NMR can provide quantitative information on binding affinities (KD), kinetics (k_on, k_off), and the populations of different conformational states.[8]
Commercially Available Fluorinated Azides
A variety of fluorinated azides are commercially available, offering a range of ¹⁹F NMR probes with different chemical properties. These can be broadly categorized based on the fluorine-containing motif. A selection of commercially available fluorinated azides suitable for introducing ¹⁹F NMR probes is presented below.
| Fluorinated Azide Type | Example Structure | Key Features |
| Trifluoromethyl Azides | CF₃N₃ (Azidotrifluoromethane) | Simple, high-intensity ¹⁹F signal. Can be more reactive in click reactions than non-fluorinated alkyl azides.[9] |
| Difluoroalkyl Azides | N₃CF₂CO₂Et (Ethyl 2-azido-2,2-difluoroacetate) | Can be used to introduce difluoromethyl groups. |
| Fluorinated Aromatic Azides | 4-Azido-2,3,5,6-tetrafluorobenzoic acid | Can participate in fast strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[10] Offers potential for π-π interactions.[11] |
| Perfluoroalkyl Azides | N₃(CF₂)nCF₃ | Offer a range of chemical shifts depending on the chain length. |
Experimental Protocols
The following sections provide detailed protocols for the two most common click chemistry reactions used to install fluorinated azide probes: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with a fluorinated azide using a copper(I) catalyst.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of azides.
-
Fluorinated azide of choice (e.g., from a stock solution in DMSO).
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
Copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).[12]
-
Freshly prepared reducing agent solution, such as sodium ascorbate (e.g., 100 mM in water).
-
Aminoguanidine hydrochloride (optional, to prevent side reactions with ascorbate by-products).[13]
-
Degassing equipment (e.g., nitrogen or argon gas line).
-
Purification system (e.g., size-exclusion chromatography, dialysis, or centrifugal filters).[14][15]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorinated azide in an appropriate solvent like DMSO.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
If using a ligand, prepare a stock solution (e.g., THPTA at 100 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer. The final protein concentration can range from micromolar to millimolar.
-
Add the fluorinated azide to the protein solution. A 2 to 50-fold molar excess of the azide over the protein is typically used.[12]
-
If using a ligand, pre-mix the CuSO₄ solution with the ligand solution for a few minutes before adding to the reaction mixture. A common ratio is 1:5 copper to ligand.[16]
-
Add the CuSO₄ (with or without pre-mixed ligand) to the reaction mixture. The final copper concentration is typically between 50 and 250 µM.[16]
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.[16]
-
-
Initiation and Incubation:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is common.[16]
-
Gently mix the reaction and incubate at room temperature for 1 to 4 hours. Reaction times may vary depending on the specific reactants and concentrations.
-
-
Purification:
-
Remove unreacted fluorinated azide and other small molecules using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the labeled protein from small molecule reagents.
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer to remove small molecules.
-
Centrifugal Filters: Use centrifugal devices with an appropriate molecular weight cutoff to exchange the buffer and remove small molecules.[15]
-
-
Characterization:
-
Confirm successful labeling by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to observe the mass shift corresponding to the addition of the fluorinated probe.
-
Analyze the purified protein by ¹⁹F NMR to confirm the presence of the fluorine signal.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a fluorinated probe functionalized with a strained alkyne (e.g., a dibenzocyclooctyne, DBCO).
Materials:
-
Cells with azide groups metabolically incorporated into their surface glycans.
-
Fluorinated probe conjugated to a strained alkyne (e.g., DBCO-fluoroprobe).
-
Phosphate-buffered saline (PBS) containing Ca²⁺ and Mg²⁺.
-
Cell culture medium.
-
Fluorescence microscope or flow cytometer for analysis.
Procedure:
-
Cell Preparation:
-
Harvest the cells containing azide-modified surface molecules.
-
Wash the cells twice with cold PBS (containing Ca²⁺ and Mg²⁺) to remove any unincorporated azide precursors.
-
Resuspend the cells in fresh cell culture medium or PBS at a density of approximately 1 x 10⁶ cells/mL.
-
-
SPAAC Labeling:
-
Add the DBCO-functionalized fluorinated probe to the cell suspension to a final concentration typically ranging from 10 to 50 µM.
-
Incubate the cells at 37°C for 30 to 60 minutes in the dark to prevent photobleaching if the probe is also fluorescent.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove any unreacted probe.
-
-
Analysis:
-
The labeled cells are now ready for downstream analysis.
-
Fluorescence Microscopy: If the fluorinated probe also contains a fluorophore, visualize the cells using a fluorescence microscope.
-
Flow Cytometry: Quantify the labeling efficiency by analyzing the cells on a flow cytometer.
-
¹⁹F NMR: For in-cell NMR studies, the labeled cells can be pelleted and resuspended in a suitable buffer for NMR analysis.
-
Quantitative Data Presentation
The following tables summarize key quantitative data related to the use of fluorinated azides as ¹⁹F NMR probes.
Table 1: Properties of the ¹⁹F Nucleus for NMR Spectroscopy
| Property | Value | Significance |
| Natural Abundance | 100% | High signal intensity without isotopic enrichment.[1][2][3] |
| Spin (I) | 1/2 | Results in sharp NMR signals and straightforward spectral interpretation.[1][2] |
| Gyromagnetic Ratio (γ) | 251.8 x 10⁶ rad T⁻¹ s⁻¹ | High gyromagnetic ratio leads to high sensitivity. |
| Relative Sensitivity | 0.83 (compared to ¹H at 1.00) | Second most sensitive stable nucleus for NMR after ¹H.[1][4] |
| Chemical Shift Range | > 400 ppm | Large chemical shift dispersion provides high sensitivity to the local environment.[1][3][4] |
Table 2: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Tetra-fluorinated aromatic azide with cyclooctyne | 3.60 | [10] |
| Benzyl azide with various cyclooctynes | 0.01 - 1 | [17] |
Note: The reactivity of fluorinated azides in SPAAC can be significantly higher than that of standard alkyl or aryl azides, enabling faster labeling.
Table 3: Example of Quantitative ¹⁹F NMR Data for a Protein-Ligand Interaction
This table presents data from a study on the interaction of a 5-fluorotryptophan labeled SH3 domain with a proline-rich peptide.[8]
| Parameter | Unlabeled Protein | 5-Fluorotryptophan Labeled Protein |
| Dissociation Constant (K_D) | 70 µM | 150 µM |
| Association Rate (k_on) | 1.2 x 10⁸ M⁻¹s⁻¹ | 1.5 x 10⁸ M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | 0.8 x 10⁴ s⁻¹ | 2.2 x 10⁴ s⁻¹ |
This data illustrates how ¹⁹F NMR can be used to quantify the subtle effects of a fluorine label on binding thermodynamics and kinetics.
Visualizations
Diagram 1: General Workflow for ¹⁹F NMR Probe Installation using CuAAC
Caption: Workflow for labeling a protein with a ¹⁹F NMR probe via CuAAC.
Diagram 2: Logical Relationship of SPAAC for Live Cell Labeling
Caption: Logical steps for labeling live cells with a ¹⁹F NMR probe using SPAAC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 8. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated azides click to make triazoles [uochb.cz]
- 10. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clickable 19F NMR Probes — CF Plus Chemicals [cfplus.cz]
- 12. broadpharm.com [broadpharm.com]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. 使用Amicon® Pro离心过滤器进行蛋白质标记和纯化 [sigmaaldrich.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. researchgate.net [researchgate.net]
Formation of Fluorine Azide Adducts with Lewis Acids: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the formation of fluorine azide (N₃F) adducts with the Lewis acids boron trifluoride (BF₃) and arsenic pentafluoride (AsF₅). this compound is a highly energetic and unstable compound, and its reactions require specialized handling and safety precautions. The formation of adducts with strong Lewis acids can modulate its reactivity and provide pathways to novel chemical entities.
Introduction
This compound (N₃F) is a yellow-green gas known for its extreme instability and explosive nature.[1] The weak N-F bond contributes to its high reactivity.[1] The formation of adducts with strong Lewis acids, such as boron trifluoride (BF₃) and arsenic pentafluoride (AsF₅), occurs at low temperatures, typically -196°C.[1] In these adducts, the Lewis acid coordinates to the nitrogen atom adjacent to the fluorine atom. This interaction can stabilize the this compound molecule to some extent, allowing for further chemical manipulation and characterization. These adducts are of interest in the field of high-energy materials and as intermediates in the synthesis of novel nitrogen-fluorine compounds.
Safety Precautions
EXTREME HAZARD: this compound is a highly sensitive and powerful explosive. All work with this compound and its adducts must be conducted by experienced personnel in a specialized laboratory equipped with appropriate safety features, including blast shields and remote handling capabilities. Only milligram quantities should be handled at any time. A thorough risk assessment must be performed before commencing any experimental work.
General Safety Guidelines for Handling Azides:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, face shields, and heavy-duty gloves.
-
Work in a well-ventilated fume hood with a blast shield.
-
Avoid friction, shock, and rapid changes in temperature.
-
Use non-metal spatulas (e.g., ceramic or Teflon) for handling solid reagents.
-
Ensure all glassware is free of cracks and scratches.
-
Do not work alone.
-
Have an emergency plan in place.
Experimental Protocols
The following protocols are based on general low-temperature reaction methodologies for highly reactive species and should be adapted with extreme caution.
Synthesis of this compound (N₃F)
This compound is a precursor for the adduct formation and can be synthesized by the fluorination of hydrazoic acid or an azide salt.
Materials and Equipment:
-
Sodium azide (NaN₃) or hydrazoic acid (HN₃)
-
Elemental fluorine (F₂), diluted with an inert gas (e.g., nitrogen or argon)
-
A low-temperature reaction vessel (e.g., a Schlenk flask or a custom-built reactor) made of appropriate materials (e.g., stainless steel, Monel, or Teflon)
-
Low-temperature bath (e.g., liquid nitrogen)
-
Vacuum line for handling gases
-
Remote operating system is highly recommended
Procedure:
-
The reaction is typically carried out in the gas phase or in an inert solvent at low temperatures.
-
A stream of diluted fluorine gas is passed over a bed of sodium azide or through a solution of hydrazoic acid at a controlled temperature.
-
The product, this compound, is a volatile gas and must be handled with extreme care, typically condensed in a cold trap cooled with liquid nitrogen.
-
Due to its high instability, it is recommended to use the freshly prepared this compound in the subsequent adduct formation step without isolation and storage.
Formation of the N₃F-BF₃ Adduct
Materials and Equipment:
-
Freshly prepared this compound (N₃F) gas
-
Boron trifluoride (BF₃) gas
-
Inert solvent (e.g., a fluorocarbon or liquid xenon), pre-cooled to -196°C
-
Low-temperature reaction vessel
-
Low-temperature bath (liquid nitrogen)
-
Spectroscopic equipment for in-situ analysis (e.g., low-temperature IR or Raman spectrometer)
Procedure:
-
The reaction is performed at or below -196°C.
-
A pre-cooled solution or condensed phase of this compound in the inert solvent is prepared in the reaction vessel.
-
An equimolar amount of boron trifluoride gas is slowly condensed into the reaction vessel containing the this compound.
-
The mixture is maintained at -196°C to allow for the formation of the N₃F-BF₃ adduct.
-
The formation of the adduct can be monitored in-situ using spectroscopic techniques.
-
Due to the instability of the adduct, characterization is typically performed at low temperatures without isolation.
Formation of the N₃F-AsF₅ Adduct
Materials and Equipment:
-
Freshly prepared this compound (N₃F) gas
-
Arsenic pentafluoride (AsF₅) gas
-
Inert solvent (e.g., a fluorocarbon or liquid xenon), pre-cooled to -196°C
-
Low-temperature reaction vessel
-
Low-temperature bath (liquid nitrogen)
-
Spectroscopic equipment for in-situ analysis
Procedure:
-
The procedure is analogous to the formation of the N₃F-BF₃ adduct.
-
The reaction is carried out at -196°C.
-
Arsenic pentafluoride gas is slowly condensed into a pre-cooled solution or condensed phase of this compound.
-
The mixture is kept at -196°C to facilitate the formation of the N₃F-AsF₅ adduct.
-
In-situ spectroscopic analysis is used to monitor the reaction and characterize the product at low temperature.
Data Presentation
Due to the hazardous nature of these compounds, detailed experimental and spectroscopic data in the open literature is scarce. The following tables are illustrative of the types of data that would be collected and should be populated with experimentally determined values.
Table 1: Spectroscopic Data for N₃F and its Lewis Acid Adducts
| Compound | Spectroscopic Method | Key Frequencies/Shifts (cm⁻¹ or ppm) | Reference |
| N₃F | Infrared (Gas Phase) | Data to be determined | |
| Raman (Gas Phase) | Data to be determined | ||
| ¹⁹F NMR | Data to be determined | ||
| N₃F-BF₃ | Infrared (Matrix) | Data to be determined | |
| Raman (Matrix) | Data to be determined | ||
| ¹⁹F NMR | Data to be determined | ||
| N₃F-AsF₅ | Infrared (Matrix) | Data to be determined | |
| Raman (Matrix) | Data to be determined | ||
| ¹⁹F NMR | Data to be determined |
Table 2: Structural Parameters for N₃F and its Lewis Acid Adducts (from computational studies)
| Compound | Parameter | Value | Reference |
| N₃F | N-N Bond Length (Å) | Data to be determined | |
| N-F Bond Length (Å) | Data to be determined | ||
| N-N-N Bond Angle (°) | Data to be determined | ||
| F-N-N Bond Angle (°) | Data to be determined | ||
| N₃F-BF₃ | N-B Bond Length (Å) | Data to be determined | |
| N-N Bond Lengths (Å) | Data to be determined | ||
| N-F Bond Length (Å) | Data to be determined | ||
| N₃F-AsF₅ | N-As Bond Length (Å) | Data to be determined | |
| N-N Bond Lengths (Å) | Data to be determined | ||
| N-F Bond Length (Å) | Data to be determined |
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and formation of the this compound-Lewis acid adducts.
Figure 1: Experimental workflow for the synthesis of this compound and subsequent formation and characterization of its Lewis acid adducts.
References
Application Notes and Protocols for Rh-Catalyzed Transformations of N-Fluoroalkyl Triazoles in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluoroalkyl groups into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. N-fluoroalkyl triazoles have emerged as versatile building blocks in this endeavor. This document provides detailed application notes and experimental protocols for the rhodium-catalyzed transformations of these valuable synthons, enabling the efficient construction of diverse N-fluoroalkylated heterocyclic scaffolds.
Introduction to Rh-Catalyzed Transformations of N-Fluoroalkyl Triazoles
N-fluoroalkylated heterocycles are privileged structures in medicinal chemistry and agrochemistry.[1][2][3][4] The direct installation of fluoroalkyl moieties onto nitrogen atoms can significantly enhance the biological activity of parent compounds.[3][4] Rhodium-catalyzed reactions of N-fluoroalkyl-1,2,3-triazoles have become a powerful strategy for accessing a variety of N-fluoroalkylated five-membered heterocycles.[2][5] These transformations typically proceed through a rhodium iminocarbene intermediate, which can then undergo various cycloaddition and functionalization reactions.[1][5] This approach is characterized by its high efficiency and atom economy, often facilitated by microwave irradiation to reduce reaction times.[2][5]
The primary transformation is a transannulation reaction, where the triazole ring undergoes a rhodium-catalyzed ring-opening, followed by cycloaddition with a suitable coupling partner. This methodology provides access to a range of important heterocyclic cores, including pyrroles, imidazoles, imidazolones, and pyrrolones, all bearing an N-fluoroalkyl substituent.[2][5]
Key Applications
The methodologies described herein are applicable to the synthesis of a wide array of N-fluoroalkylated heterocycles, which are of significant interest in drug development. For instance, fluorinated imidazoles and pyrroles are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.
Experimental Protocols
Protocol 1: General Procedure for the Rh-Catalyzed Transannulation of N-Fluoroalkyl-1,2,3-Triazoles with Terminal Alkynes for the Synthesis of N-Fluoroalkyl-Disubstituted Pyrroles
This protocol is adapted from the work of Motornov et al. and describes the synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles.[1]
Materials:
-
N-Fluoroalkyl-1,2,3-triazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Rhodium(II) octanoate dimer [Rh₂(oct)₄] (2 mol%)
-
Chloroform (CHCl₃), anhydrous
-
Microwave vial (2-5 mL)
-
Microwave synthesizer
Procedure:
-
To a 2-5 mL microwave vial equipped with a magnetic stir bar, add the N-fluoroalkyl-1,2,3-triazole (0.2 mmol, 1.0 equiv), the terminal alkyne (0.24 mmol, 1.2 equiv), and rhodium(II) octanoate dimer (0.004 mmol, 2 mol%).
-
Add anhydrous chloroform (1 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and heat the reaction mixture to 100 °C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-fluoroalkyl-disubstituted pyrrole.
Protocol 2: General Procedure for the Microwave-Assisted Rh-Catalyzed Transannulation of N-Fluoroalkyl-1,2,3-Triazoles with Nitriles for the Synthesis of N-Fluoroalkyl-Imidazoles
This protocol outlines a general method for the synthesis of N-(per)fluoroalkyl-substituted imidazoles.[2]
Materials:
-
N-Fluoroalkyl-1,2,3-triazole (1.0 equiv)
-
Nitrile (10 equiv)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (2 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Microwave vial (2-5 mL)
-
Microwave synthesizer
Procedure:
-
In a 2-5 mL microwave vial equipped with a magnetic stir bar, combine the N-fluoroalkyl-1,2,3-triazole (0.2 mmol, 1.0 equiv) and rhodium(II) acetate dimer (0.004 mmol, 2 mol%).
-
Add the nitrile (2.0 mmol, 10 equiv) and anhydrous 1,2-dichloroethane (1 mL).
-
Securely seal the vial.
-
Irradiate the mixture in the microwave synthesizer at 140 °C for 15 minutes.
-
After cooling to room temperature, remove the solvent in vacuo.
-
The residue can be purified by flash column chromatography on silica gel to yield the pure N-fluoroalkyl-imidazole.
Data Presentation
Table 1: Rh-Catalyzed Transannulation of N-Trifluoromethyl-4-phenyl-1,2,3-triazole with Phenylacetylene - Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Ratio (3,4- : 2,4-) |
| 1 | Rh₂(OAc)₄ (2) | Toluene | 100 | 20 | 75 | 65:35 |
| 2 | Rh₂(oct)₄ (2) | Toluene | 100 | 20 | 82 | 79:21 |
| 3 | Rh₂(esp)₂ (2) | Toluene | 100 | 20 | 85 | 78:22 |
| 4 | Rh₂(pfb)₄ (2) | Toluene | 100 | 20 | Incomplete | 59:41 |
| 5 | Rh₂(oct)₄ (2) | CHCl₃ | 100 | 20 | 88 | 75:25 |
| 6 | Rh₂(oct)₄ (2) | DCE | 100 | 20 | 86 | 73:27 |
| 7 | Rh₂(oct)₄ (2) | CHCl₃ | 80 | 20 | 87 | 76:24 |
| 8 | Rh₂(oct)₄ (2) | CHCl₃ | 60 | 20 | No Reaction | - |
Data compiled from a representative study on the synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles.[1]
Table 2: Substrate Scope for the Rh-Catalyzed Transannulation of N-Fluoroalkyl Triazoles with Various Coupling Partners
| Entry | N-Fluoroalkyl Triazole | Coupling Partner | Product | Temperature (°C) | Time (min) | Yield (%) |
| 1 | N-CF₃-4-Ph-triazole | Benzonitrile | N-CF₃-2,4-Ph₂-imidazole | 140 | 15 | 92 |
| 2 | N-CF₃-4-Ph-triazole | Phenylacetylene | N-CF₃-3,4-Ph₂-pyrrole | 100 | 20 | 88 |
| 3 | N-C₄F₉-4-Ph-triazole | Benzonitrile | N-C₄F₉-2,4-Ph₂-imidazole | 140 | 15 | 85 |
| 4 | N-CF₃-4-Hex-triazole | Phenylacetylene | N-CF₃-3-Ph-4-Hex-pyrrole | 100 | 20 | 78 |
| 5 | N-CF₃-4-Ph-triazole | Ethyl vinyl ether | N-CF₃-4-Ph-pyrrole | 120 | 15 | 75 |
This table presents a selection of results from studies on Rh-catalyzed transannulations to demonstrate the versatility of the methodology.[1][2]
Visualizations
Proposed Mechanism for the Rh-Catalyzed Transannulation of N-Fluoroalkyl Triazoles
Caption: Proposed catalytic cycle for the Rh-catalyzed transannulation.
Experimental Workflow for Microwave-Assisted Synthesis
Caption: General workflow for microwave-assisted Rh-catalyzed reactions.
References
- 1. BJOC - Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rhodium-catalyzed transannulation of N-(per)fluoroalkyl-1,2,3-triazoles under microwave conditions – a general route to N-(per)fluoroalkyl-substituted five-membered heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A rhodium-catalyzed transannulation of N -(per)fluoroalkyl-1,2,3-triazoles under microwave conditions – a general route to N -(per)fluoroalkyl-substit ... - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01446A [pubs.rsc.org]
Troubleshooting & Optimization
safe handling protocols and explosion hazards of fluorine azide
Disclaimer: Fluorine azide (FN₃) is an extremely unstable and dangerously explosive compound. The information provided here is for educational and informational purposes only and should not be considered a substitute for a thorough risk assessment and consultation with experienced energetic materials experts. Attempting to synthesize or handle this compound without extensive expertise, specialized equipment, and stringent safety protocols can result in severe injury or death.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a yellow-green gas with the chemical formula FN₃.[1] It is a highly energetic and unstable molecule due to the very weak bond between the fluorine and nitrogen atoms.[1] This inherent instability makes it prone to violent and spontaneous explosions, especially in its condensed phases (liquid or solid).[1]
Q2: What are the primary hazards associated with this compound?
A2: The principal hazard of this compound is its extreme propensity to explode. It is highly sensitive to shock, friction, heat, and light.[1] Solid or liquid this compound can detonate with immense force.[1] Additionally, upon decomposition, it can release toxic and corrosive gases.
Q3: Is it possible to safely store this compound?
A3: Due to its high instability, long-term storage of this compound is not recommended. If temporary storage is absolutely necessary, it should be kept at very low temperatures (e.g., -196°C), in the dark, and in a diluted gaseous state.[1] However, even under these conditions, the risk of explosion remains significant.
Q4: What are the known decomposition products of this compound?
A4: At normal temperatures, this compound decomposes into dinitrogen difluoride (N₂F₂) and nitrogen gas (N₂).[1] At high temperatures (around 1000°C), it breaks down into the nitrogen monofluoride radical (NF) and nitrogen gas.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Immediate Action & Recommended Solution |
| Unexpected Color Change in Reaction Vessel | Decomposition of this compound. | IMMEDIATE EVACUATION. Do not attempt to intervene. Activate emergency protocols. |
| Pressure Buildup in Apparatus | Rapid decomposition of this compound, leading to gas generation. | IMMEDIATE EVACUATION. Do not attempt to vent the system. Activate emergency protocols. |
| Formation of Solid or Liquid Material | Condensation of this compound gas. This is an extremely dangerous situation. | IMMEDIATE EVACUATION. The presence of condensed this compound dramatically increases the risk of a violent explosion. Activate emergency protocols. |
| Visible Fumes or Gas Leak | A leak in the experimental setup. | IMMEDIATE EVACUATION. Activate the laboratory's emergency gas release procedure. Do not attempt to locate or fix the leak. |
Safe Handling Protocols & Explosion Hazards
Due to the extreme danger of this compound, detailed experimental protocols are not publicly available. The following are general safety principles for handling highly explosive substances and should be considered the absolute minimum for any potential work involving this compound.
Engineering Controls:
-
Fume Hood: All work must be conducted in a specialized fume hood designed for explosive materials.
-
Blast Shield: A robust blast shield is mandatory and must be placed between the experiment and the researcher at all times.
-
Remote Operation: Whenever possible, experiments should be conducted remotely.
-
Small Scale: Work with the smallest possible quantities of this compound. It is recommended to handle amounts of less than 0.02 grams.
Personal Protective Equipment (PPE):
-
Full-body protection: This includes a flame-retardant lab coat, blast-resistant apron, and steel-toed boots.
-
Hand Protection: Use heavy-duty, insulated gloves.
-
Eye and Face Protection: A full-face shield worn over safety goggles is essential.
Prohibited Materials and Conditions:
-
Metals: Avoid all contact with metals, as they can form highly sensitive and explosive metal azides. Use glassware and plastic or ceramic spatulas.
-
Acids: Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid.
-
Halogenated Solvents: Do not use halogenated solvents, as they can react violently with azides.
-
Friction and Shock: Avoid any actions that could create friction or shock, such as grinding, scraping, or sudden movements.
-
Light and Heat: Protect the experimental setup from all sources of light and heat.
Quantitative Data on this compound
Obtaining precise quantitative data for this compound is extremely challenging due to its instability. The following table summarizes the available information, but some values are qualitative due to the risks involved in their measurement.
| Property | Value | Notes |
| Appearance | Yellow-green gas[1] | |
| Melting Point | -139 °C[1] | |
| Boiling Point | -30 °C[1] | |
| Decomposition Temperature | Decomposes at "normal temperatures"[1] | A precise temperature for rapid, explosive decomposition is not well-documented. It should be assumed to be unstable at all but cryogenic temperatures. |
| Shock Sensitivity | Extreme[1] | Considered a primary explosive, meaning a small amount of energy can initiate detonation. |
| Friction Sensitivity | Extreme[1] | Highly susceptible to detonation from friction. |
| Detonation Velocity | A thin film burns at 1.6 km/s[1] | This is a burn rate, not a true detonation velocity, which would be significantly higher. |
Emergency Workflow
The following diagram outlines a logical workflow for responding to an emergency involving this compound.
Caption: Emergency response workflow for a this compound incident.
References
strategies for stabilizing fluorine azide in dilute solutions for storage
Safety Notice: Fluorine Azide (FN3) Is Not Storable
This compound is a dangerously explosive and unstable compound. It cannot be isolated as a pure substance and is known to detonate without warning, even at low temperatures and in dilute solutions. There are no known, safe methods for stabilizing or storing this compound in any form. The information provided below is intended for researchers and professionals working in controlled laboratory settings with appropriate safety infrastructure and pertains exclusively to the in-situ generation and immediate use of this compound. Any attempt to store this compound solutions is extremely hazardous and must be avoided.
Technical Support Center: In-Situ Generation and Use of this compound
This guide provides technical information and troubleshooting advice for the safe, small-scale, in-situ generation and immediate consumption of this compound in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FN3) and why is it so hazardous?
A1: this compound is an inorganic compound with the formula FN3. It belongs to the class of explosive azides and is exceptionally unstable due to the weak N-F bond and the high positive enthalpy of formation. It is prone to violent, unpredictable decomposition into nitrogen (N2) and nitrogen trifluoride (NF3) or other products, releasing a significant amount of energy.
Q2: Can dilute solutions of this compound be prepared and stored for later use?
A2: Absolutely not. There is no safe method for storing this compound in solution. Even in dilute solutions and at low temperatures, it is prone to explosive decomposition. It must be generated in-situ (within the reaction vessel) and consumed immediately by the other reagents present.
Q3: What are the primary hazards associated with this compound?
A3: The primary hazard is a severe explosion risk. It is sensitive to shock, friction, temperature changes, and the presence of impurities. Additionally, the potential decomposition products and precursors, such as fluorine gas, are themselves highly toxic and corrosive.
Q4: What are the essential safety precautions for working with this compound in-situ?
A4: All work must be conducted on a small scale in a certified, functioning chemical fume hood. A blast shield is mandatory. Personal protective equipment (PPE) must include a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves. All glassware must be free of scratches and stresses, and reactions should be conducted at low temperatures using a reliable cooling bath.
Troubleshooting Guide for In-Situ Generation
| Problem | Possible Cause | Recommended Action |
| Low or no product yield | 1. FN3 Decomposition: The generated this compound is decomposing before it can react with the substrate. | Ensure the reaction temperature is sufficiently low and stable. Check for and eliminate any potential catalytic impurities. Decrease the rate of FN3 precursor addition to maintain a low instantaneous concentration. |
| 2. Inefficient FN3 Generation: The reaction to form FN3 from precursors is not proceeding efficiently. | Verify the purity and reactivity of your starting materials (e.g., sodium azide). Ensure the solvent is anhydrous and compatible with the generation chemistry. | |
| Uncontrolled gas evolution and/or pressure buildup | 1. Rapid FN3 Decomposition: The rate of FN3 generation exceeds its rate of consumption, leading to a buildup and subsequent decomposition. | IMMEDIATELY stop the addition of precursors. If safe to do so, increase cooling. Alert personnel and be prepared for potential detonation. Review your procedure to slow down the generation rate significantly. |
| 2. Side Reactions: Precursors or FN3 are reacting with the solvent or impurities to produce gaseous byproducts. | Confirm the compatibility of all reagents and the solvent at the reaction temperature. Ensure the reaction setup is free of contaminants. | |
| Reaction mixture discoloration (e.g., brown) | 1. Decomposition Products: The color may indicate the formation of decomposition byproducts. | This is a sign of instability. The reaction should be treated with extreme caution. Quench the reaction carefully by slowly adding a reducing agent (e.g., a solution of sodium thiosulfate) from a safe distance, if a validated quenching procedure exists for your specific reaction. |
Experimental Protocol: Example of In-Situ Generation of FN3
The following is a representative protocol and should be adapted and thoroughly risk-assessed for a specific chemical transformation. This example describes the generation of FN3 from sodium azide and a source of electrophilic fluorine for immediate use in an azidation reaction.
Warning: This procedure requires specialized equipment and expertise. Do not attempt without prior experience and a thorough understanding of the hazards involved.
-
Apparatus Setup:
-
A three-necked, round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled in a chemical fume hood behind a blast shield.
-
The apparatus must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Preparation:
-
The substrate to be azidated is dissolved in a suitable anhydrous solvent (e.g., acetonitrile) and cooled to the reaction temperature (typically between -30 °C and 0 °C) in the flask.
-
A suspension of finely powdered and dried sodium azide (NaN3) in the same solvent is prepared.
-
-
In-Situ Generation and Reaction:
-
While vigorously stirring the cooled substrate solution, a solution of an electrophilic fluorine source (e.g., Selectfluor®) in the same solvent is added dropwise from the dropping funnel.
-
Simultaneously, or in alternating small portions, the sodium azide suspension is added. The rates of addition must be strictly controlled to ensure the instantaneous concentration of FN3 remains extremely low.
-
The reaction progress is monitored using an appropriate technique (e.g., thin-layer chromatography, low-volume sampling for NMR or IR) that does not involve isolating any intermediates.
-
-
Workup and Quenching:
-
Once the reaction is complete, the reaction mixture must be quenched to destroy any residual azide. This is often done by the slow, controlled addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
The mixture is allowed to warm slowly to room temperature before proceeding with standard extraction and purification procedures.
-
Visualizations
Caption: Workflow for the safe in-situ generation and reaction of this compound.
Caption: Simplified potential decomposition pathways of the unstable this compound molecule.
troubleshooting low yields in the synthesis of fluorinated organic azides
Welcome to the technical support center for the synthesis of fluorinated organic azides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide clear guidance on synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of fluorinated organic azides often challenging, leading to low yields?
The synthesis of fluorinated organic azides can be complex due to the unique properties conferred by fluorine atoms.[1] The high electronegativity of fluorine can significantly influence the reactivity of the molecule, sometimes in unpredictable ways.[1] Syntheses that are straightforward for non-fluorinated analogs may require significant optimization for fluorinated substrates.[2] Challenges often arise from reduced nucleophilicity of reactants, increased potential for side reactions, and difficulties in purification.[3][4]
Q2: Are there specific safety precautions to consider when synthesizing and handling fluorinated organic azides?
Yes. While fluorinated azides are generally more stable than their non-fluorinated counterparts, caution is still necessary.[5] Low molecular weight organic azides can be explosive, and it is crucial to avoid shock and heat.[6] When using sodium azide, it is imperative to avoid acidic conditions, which can generate highly toxic and explosive hydrazoic acid.[6] Additionally, the use of dichloromethane as a solvent in reactions with sodium azide should be avoided, as it can lead to the formation of explosive diazidomethane.[4][6] Always work behind a blast shield and on a small scale, especially when developing new procedures.[4]
Q3: Can I use standard purification techniques like column chromatography for fluorinated organic azides?
Standard purification techniques can be used, but with some caveats. Some fluorinated organic azides, particularly those with low molecular weight, can be highly volatile.[7] This can lead to significant product loss during solvent removal under reduced pressure.[4] Additionally, visualizing these compounds on TLC plates can be challenging, which complicates the monitoring of the reaction and purification.[1][8] It is advisable to use stains specifically designed for azides or rely on NMR analysis of crude product to assess conversion.[8]
Troubleshooting Guides
Problem 1: Low or no conversion of the starting material (fluorinated alkyl halide, tosylate, or mesylate) to the azide.
This is a common issue and can be addressed by systematically evaluating the reaction components and conditions.
Possible Causes and Solutions
-
Poor Leaving Group: The choice of leaving group is critical. For nucleophilic substitution with sodium azide, the reactivity order is generally I > Br > OTs ≈ OMs > Cl. If you are using a chloride or bromide and observing low reactivity, consider converting the corresponding alcohol to a tosylate or mesylate, which are often better leaving groups in this context and can lead to higher yields.[9][10]
-
Inappropriate Solvent: The solvent plays a crucial role in dissolving sodium azide and the organic substrate. Polar aprotic solvents like DMF, DMSO, or HMPA are generally effective.[1][2] If you are using a less polar solvent, consider switching to one of these. HMPA has been shown to be particularly effective, sometimes leading to shorter reaction times and higher yields, though its toxicity is a consideration.[8][9]
-
Insufficient Temperature: Nucleophilic substitution to form fluorinated azides often requires elevated temperatures to proceed at a reasonable rate.[3] If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) can significantly improve the conversion rate.[8][9] However, be mindful that excessively high temperatures can promote side reactions.
-
Low Solubility of Sodium Azide: Sodium azide has limited solubility in many organic solvents. The use of a phase-transfer catalyst, such as Aliquat 336, can be beneficial, especially in biphasic systems or when using solvents where NaN3 solubility is low.[11]
Troubleshooting Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [ 18 F]Fluoroalkyl azides for rapid radiolabeling and (Re)investigation of their potential towards in vivo click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00880E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
managing the shock and friction sensitivity of solid fluorine azide
Due to the extremely hazardous nature of solid fluorine azide, which is a primary explosive highly sensitive to shock and friction, I cannot provide a technical support center with troubleshooting guides or experimental protocols for its handling. Providing such information would violate critical safety policies. The handling of such materials is restricted to highly specialized experts in properly equipped facilities.
Instead, I can offer a safety-focused overview that emphasizes the hazards and necessary precautions from a chemical safety and educational perspective, in line with established safety protocols for energetic materials.
Frequently Asked Questions (FAQs) on the Hazards of this compound
Q1: What is this compound and why is it considered so dangerous?
This compound (N₃F) is an inorganic compound and a primary explosive. Its danger stems from its extreme instability. The molecule contains a high-energy N-F bond and an azide group (N₃), a combination that can decompose explosively with very little energy input, such as from physical shock, friction, or static electricity. It is significantly more sensitive than many other common energetic materials.
Q2: What are the primary hazards associated with solid this compound?
The primary hazard is accidental detonation. Solid this compound is exceptionally sensitive to mechanical stimuli.
-
Shock Sensitivity: It can detonate upon impact.
-
Friction Sensitivity: Sliding or grinding motions can initiate detonation.
-
Static Discharge: A small spark of static electricity can be a sufficient ignition source.
-
Thermal Instability: While it can be handled at very low temperatures, it becomes increasingly unstable as the temperature rises.
Q3: What general safety principles must be followed when working with any primary explosive?
Work with primary explosives like this compound should be avoided by all but the most specialized personnel. When such work is deemed absolutely necessary, it is governed by strict safety protocols:
-
Remote Handling: All operations should be conducted remotely using robotic manipulators behind certified blast shields.
-
Quantity Limitation: Only the smallest possible quantities (milligram scale) should be synthesized or handled at any one time.
-
Elimination of Ignition Sources: All sources of ignition must be strictly controlled. This includes grounding all equipment to prevent static discharge and using non-sparking tools.
-
Controlled Environment: Operations must be performed in a designated, access-controlled laboratory with explosion-proof equipment and infrastructure designed to mitigate the effects of an accidental detonation.
-
Personal Protective Equipment (PPE): Full-body protection, including blast-resistant face shields, and specialized, non-static generating clothing are mandatory.
Hazard Data Summary
The following table summarizes the known hazardous properties of this compound. Direct quantitative data for solid this compound is scarce in open literature due to its extreme danger, which precludes safe and routine testing.
| Property | Description |
| Chemical Formula | N₃F |
| Class | Primary Explosive |
| Physical State | Pale yellow-green liquid or solid (at low temperatures) |
| Primary Hazard | Extreme sensitivity to shock, friction, and static electricity, leading to violent detonation. |
| Detonation Velocity | Not reliably measured for the solid state due to extreme sensitivity, but expected to be very high. |
| Handling Considerations | Should only be handled in solution at low concentrations and low temperatures, or by specialized remote equipment in minimal quantities. |
General Emergency Response Protocol
A detailed protocol must be established before any work is considered. The following is a generalized workflow for an emergency involving an energetic material.
controlling the thermal decomposition of fluorine azide in experiments
IMPORTANT SAFETY PREAMBLE: Fluorine azide (FN₃) is an extremely unstable and hazardous compound, prone to violent explosive decomposition from minor stimuli such as shock, friction, or changes in temperature and pressure.[1] All work with this substance must be conducted only by highly trained personnel in a specialized laboratory environment equipped with appropriate safety measures, including but not limited to blast shields, remote manipulation capabilities, and continuous atmospheric monitoring. The information provided herein is for guidance purposes only and does not replace a thorough, site-specific risk assessment. Always work with the smallest possible quantities. [1]
Frequently Asked Questions (FAQs)
Q1: What is this compound (FN₃)? A1: this compound is a yellow-green gas composed of fluorine and nitrogen.[1] It is notorious for its instability due to the very weak bond between the fluorine and nitrogen atoms, making it highly prone to explosion.[1]
Q2: What are the primary decomposition products of this compound? A2: The decomposition products depend on the temperature:
-
At normal temperatures, it decomposes non-explosively to produce dinitrogen difluoride (N₂F₂) and nitrogen gas (N₂).[1]
-
At high temperatures (e.g., 1000 °C), it decomposes into the nitrogen monofluoride radical (NF) and nitrogen gas (N₂).[1]
Q3: What makes handling this compound so dangerous? A3: Its primary danger lies in its extreme sensitivity. Both liquid and solid this compound can explode, releasing a significant amount of energy.[1] The azide functional group (-N₃) is intrinsically labile (kinetically unstable), contributing to a low activation barrier for decomposition.[2]
Q4: What general precautions should be taken when working with any azide compound? A4: General safety protocols for azides include:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[3]
-
Engineered Controls: Conduct all experiments in a chemical fume hood behind a blast shield.[3] Position the sash as low as possible.
-
Material and Chemical Incompatibility: Avoid contact with heavy metals (like copper, lead, zinc), strong acids, and halogenated solvents (e.g., chloroform, dichloromethane).[3][4] These can form highly sensitive and explosive metal azides or other hazardous compounds. Do not use metal spatulas.[3]
-
Storage: Store azides below room temperature and away from all sources of energy, including heat, light, pressure, and shock.[5][6]
Troubleshooting Guide: Uncontrolled Decomposition Events
This guide addresses potential issues that can lead to the uncontrolled or explosive decomposition of this compound during an experiment.
| Problem | Possible Cause(s) | Recommended Action & Prevention |
| Spontaneous, violent decomposition (Explosion) | 1. Phase Change: The gaseous FN₃ may have condensed into the extremely sensitive liquid (-30 °C boiling point) or solid (-139 °C melting point) phase due to cold spots in the apparatus.[1] 2. Excessive Temperature: The reaction temperature exceeded the stability threshold. 3. Mechanical Shock or Friction: Physical shock to the reaction vessel or friction from moving parts (e.g., ground glass joints, stir bars) initiated decomposition.[3] 4. Contamination: Presence of incompatible materials (heavy metals, organic compounds, dust) that can catalyze decomposition.[4] | Prevention: 1. Maintain a homogenous temperature throughout the apparatus, carefully monitoring for and eliminating any potential cold traps. 2. Implement precise temperature control with fail-safes. Operate at the lowest feasible temperature. 3. Design the experimental setup to be free of vibrations and mechanical friction. Use smooth, compatible materials for all surfaces. Avoid ground glass joints where possible.[3] 4. Ensure all glassware and components are scrupulously cleaned and passivated. Use only materials confirmed to be compatible (see Table 2). |
| Rapid, but non-explosive, increase in pressure and temperature. | 1. High Concentration: The partial pressure or concentration of FN₃ is too high, leading to an accelerated decomposition rate. 2. Inadequate Heat Dissipation: The reaction is generating heat faster than the system can dissipate it, leading to thermal runaway. 3. Catalytic Effect: Surfaces within the reactor are unintentionally catalyzing the decomposition. | Control & Prevention: 1. Work with highly diluted FN₃ in an inert gas (e.g., Nitrogen, Argon). Use mass flow controllers for precise metering. 2. Ensure the reactor design allows for efficient heat transfer. Consider using a jacketed vessel with a circulating coolant. 3. Passivate all internal surfaces of the reactor before introducing FN₃. Conduct material compatibility tests with FN₃ at very low concentrations first. |
| Inconsistent reaction or decomposition rates. | 1. Fluctuating Temperature or Pressure: Unstable control of experimental parameters. 2. Surface Fouling: The internal surfaces of the reactor are changing over time, affecting surface-catalyzed decomposition. 3. Impure Reactants: Impurities in the FN₃ gas stream or other reagents are influencing the reaction. | Control & Prevention: 1. Calibrate and verify all monitoring equipment (thermocouples, pressure transducers). Use a robust PID controller for heating/cooling systems. 2. Clean and re-passivate the reactor between experimental runs. 3. Purify FN₃ and all other gas streams immediately before they enter the reactor. |
Data and Protocols
Decomposition Characteristics
Table 1: this compound (FN₃) Decomposition Products
| Condition | Decomposition Pathway | Products | Reference |
|---|---|---|---|
| Normal Temperatures | 2 FN₃ → N₂F₂ + 2 N₂ | Dinitrogen difluoride, Nitrogen | [1] |
| High Temperatures (~1000 °C) | FN₃ → NF + N₂ | Nitrogen monofluoride radical, Nitrogen |[1] |
Material Compatibility
The selection of materials is critical due to the high reactivity of both the azide group and the fluorine atom. Data for elemental fluorine is often used as a primary guide. All materials must be thoroughly cleaned, dried, and passivated before use.
Table 2: Recommended Materials for Handling Fluorine-Containing Compounds
| Material | Operating Pressure | Notes & Considerations | Reference |
|---|---|---|---|
| Nickel, Monel | High Pressure (>1 atm) | Preferred materials for handling pure or concentrated fluorine under pressure. Form a stable fluoride passivation layer. | [5][7] |
| Stainless Steels | Atmospheric Pressure | Good resistance. The protective fluoride film is less stable at elevated temperatures. | [5][7] |
| Copper, Brass | Atmospheric Pressure | Highly resistant due to the formation of a stable cupric fluoride film. This film is sensitive to moisture. | [5] |
| Teflon (PTFE) | N/A (Gaskets, seals) | Generally considered the most compatible non-metallic material for fluorine service. | [7] |
| Incompatible Materials | N/A | Halogenated solvents, heavy metals (copper, lead, etc.), strong acids, organic materials, dust, moisture. |[3][4] |
Experimental Protocol Guideline: Controlled Gaseous Flow Experiment
This section provides a generalized methodology for a controlled gas-phase experiment involving highly diluted this compound. This is a guideline, not a definitive protocol, and must be adapted with a full hazard analysis.
Objective: To study the behavior of gaseous FN₃ under controlled temperature and pressure in a flow reactor.
Methodology:
-
System Preparation (Passivation):
-
Assemble the reactor and all gas lines (preferably from Monel or passivated stainless steel).
-
Thoroughly clean and degrease all components.
-
Heat the system under a high vacuum to remove moisture.
-
Introduce a dilute mixture of fluorine gas (e.g., 10% F₂ in N₂) to all wetted surfaces to form a stable, protective metal fluoride layer.
-
Purge the system extensively with an inert gas (e.g., Nitrogen) to remove all residual fluorine.
-
-
Reactant Preparation:
-
Synthesize FN₃ in situ or use a pre-prepared, stabilized source.
-
Ensure the FN₃ is diluted to a low concentration (e.g., <1%) in an inert carrier gas before it enters the main reactor system. Use calibrated mass flow controllers to ensure accurate and stable dilution.
-
-
Experimental Run:
-
Establish a stable flow of inert gas through the reactor.
-
Bring the reactor to the desired temperature, ensuring there are no cold spots.
-
Slowly introduce the diluted FN₃ gas mixture into the inert gas stream.
-
Continuously monitor temperature and pressure at multiple points in the system. Any unexpected rise should trigger an immediate shutdown.
-
Analyze the effluent gas using an appropriate technique (e.g., mass spectrometry, FTIR) to identify decomposition products.
-
-
System Shutdown:
-
Stop the flow of FN₃ and continue purging the system with inert gas.
-
Allow the system to cool to room temperature while still under the inert gas purge.
-
Any unreacted FN₃ must be safely neutralized in a scrubber system (e.g., using a sodium nitrite solution).[8]
-
Visualizations
Caption: General Experimental Workflow for Handling Gaseous FN₃.
Caption: Logic Diagram for Troubleshooting Uncontrolled Decomposition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Explosive - Wikipedia [en.wikipedia.org]
- 3. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 4. nist.gov [nist.gov]
- 5. Llis [llis.nasa.gov]
- 6. Pressure effects on thermal decomposition reactions: a thermo-kinetic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 8. chemistry.unm.edu [chemistry.unm.edu]
Technical Support Center: Quenching and Deactivating Residual Azide Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively quenching and deactivating residual azide compounds. Azides are invaluable in chemical synthesis but are also toxic and potentially explosive, necessitating strict safety and handling protocols for their disposal.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench residual azides?
A1: Residual azides, both inorganic (like sodium azide) and organic, pose significant safety risks. Sodium azide is highly toxic and can form explosive heavy metal azides with materials like lead and copper, often found in plumbing systems.[1][2] Organic azides can be unstable and may decompose explosively when subjected to heat, shock, or light.[3] Therefore, all azide-containing waste must be deactivated before disposal to ensure laboratory safety.
Q2: What are the primary methods for quenching residual azides?
A2: The most common and effective methods for quenching residual azides include:
-
Staudinger Reduction: This method uses phosphines, such as triphenylphosphine, to reduce organic azides to amines.[4][5][6][7][8][9][10]
-
Reduction with Dithiothreitol (DTT): DTT is a mild reducing agent effective for converting organic azides to amines, particularly for water-soluble and sensitive compounds.[11][12][13][14]
-
Treatment with Nitrous Acid: This method is used to destroy inorganic azides, like sodium azide, by converting them into nitrogen gas and other byproducts.[15][16][17][18][19]
Q3: Can I dispose of azide solutions down the drain?
A3: No, you should never pour untreated azide solutions down the drain.[1] This is to prevent the formation of highly explosive lead or copper azides in the plumbing.[1][2] All azide-containing waste must be quenched to a stable derivative or collected in a designated, clearly labeled waste container for disposal by your institution's hazardous waste program.
Q4: What are the key stability rules for handling organic azides?
A4: To minimize the risk of explosion, follow these stability guidelines:
-
Carbon-to-Nitrogen (C/N) Ratio: The number of carbon atoms should ideally be greater than the number of nitrogen atoms.[3]
-
The "Rule of Six": There should be at least six carbon atoms for each energetic functional group (like an azide).[3]
-
Storage: Store organic azides at low temperatures (preferably at -18°C) and in the dark.[3][20] If storage is necessary, they should be kept as dilute solutions (no more than 1M).[3][20]
Q5: What should I do in case of an azide spill?
A5: For small spills within a fume hood, cover the spill with an absorbent material. For sodium azide spills, the absorbent material should be wetted with a dilute sodium hydroxide solution to avoid the formation of hydrazoic acid. Collect all contaminated materials into a clearly labeled hazardous waste container. For large spills or spills outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.
Troubleshooting Guides
Problem: My Staudinger reaction is sluggish or incomplete.
-
Possible Cause: Insufficiently reactive phosphine or steric hindrance around the azide.
-
Recommended Solution:
-
Ensure you are using a sufficient excess of the phosphine reagent (typically 1.1-1.5 equivalents).
-
Consider switching to a more nucleophilic phosphine, such as tributylphosphine, which is more reactive than triphenylphosphine.
-
If the reaction is being performed at room temperature, gentle heating may be required. Monitor the reaction closely by TLC.
-
Problem: I am having difficulty removing the triphenylphosphine oxide byproduct from my product.
-
Possible Cause: Triphenylphosphine oxide can be challenging to separate from polar products by standard chromatography.
-
Recommended Solution:
-
If your product is basic, you can wash the organic layer with dilute acid (e.g., 1M HCl) to protonate your amine product and extract it into the aqueous layer, leaving the phosphine oxide in the organic layer. Subsequent basification of the aqueous layer and extraction will recover your product.
-
Consider using a polymer-supported triphenylphosphine reagent, which can be removed by simple filtration at the end of the reaction.
-
Problem: During the quenching of sodium azide with sodium nitrite and acid, I observed the evolution of brown gas.
-
Possible Cause: The brown gas is likely nitrogen dioxide (NO₂), which is formed from the oxidation of nitric oxide (NO) generated during the reaction.
-
Recommended Solution: This is an expected byproduct of the reaction. Ensure the procedure is performed in a well-ventilated fume hood at all times.[15]
Problem: I suspect my acyl azide is undergoing a Curtius rearrangement.
-
Possible Cause: The Curtius rearrangement is a thermal or photochemically induced rearrangement of an acyl azide to an isocyanate.
-
Recommended Solution:
-
Maintain low reaction temperatures (typically ≤0 °C) during the formation and subsequent reactions of the acyl azide.
-
Use the acyl azide immediately after its formation without isolating it.
-
Quantitative Data on Quenching Methods
The following table summarizes key quantitative data for common azide quenching methods. Note that reaction conditions and substrate scope can significantly influence these parameters.
| Method | Typical Reagents | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Staudinger Reduction | Triphenylphosphine, water | 80-95%[4] | 6 - 24 hours[4] | Excellent chemoselectivity, mild conditions. | Stoichiometric phosphine oxide byproduct can complicate purification. |
| DTT Reduction | Dithiothreitol (DTT) | Good to excellent | Varies (substrate dependent) | Mild conditions, suitable for water-soluble compounds. | Can be slower than other methods. |
| Nitrous Acid Destruction | Sodium nitrite, acid | N/A (Destruction) | Rapid (gas evolution) | Effective for destroying inorganic azides. | Generates toxic nitrogen oxide gases.[15] |
Second-order rate constants for the reduction of 3'-azidothymidine (AZT) at pH 7.2 and 37°C are reported as 2.77 x 10⁻³ M⁻¹s⁻¹ for dithiothreitol (DTT), 6.55 x 10⁻⁵ M⁻¹s⁻¹ for glutathione, and 6.35 x 10⁻⁶ M⁻¹s⁻¹ for mercaptoethanol.[11]
Experimental Protocols
Protocol 1: Staudinger Reduction of an Organic Azide
This protocol describes a general procedure for the reduction of an organic azide to a primary amine using triphenylphosphine.
Materials:
-
Organic azide
-
Triphenylphosphine (1.1 - 1.5 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the organic azide in THF in a round-bottom flask.
-
Add triphenylphosphine (1.1 - 1.5 equivalents) to the solution at room temperature.[4]
-
Add water (5-10 equivalents) to the reaction mixture.[4]
-
Heat the mixture to reflux (around 65 °C) and stir for 6-12 hours.[4]
-
Monitor the reaction by TLC for the disappearance of the starting azide.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography or other suitable methods.
Protocol 2: Quenching of Residual Sodium Azide with Nitrous Acid
This protocol details the safe destruction of residual sodium azide in an aqueous solution. This procedure must be performed in a certified chemical fume hood.
Materials:
-
Aqueous solution containing no more than 5% sodium azide[15][20]
-
20% aqueous solution of sodium nitrite
-
20% aqueous solution of sulfuric acid[15]
-
Starch-iodide paper
Equipment:
-
Three-necked flask
-
Stir bar and stir plate
-
Addition funnel
-
Outlet venting into the fume hood
Procedure:
-
Place the aqueous solution with no more than 5% NaN₃ in the three-necked flask equipped with a stir bar, addition funnel, and an outlet that vents into the fume hood.[15]
-
Add a 20% aqueous solution of sodium nitrite containing 1.5 g of sodium nitrite per gram of sodium azide with stirring.[15][20] This represents an approximate 40% excess of sodium nitrite.
-
Gradually add a 20% aqueous solution of sulfuric acid via the addition funnel until the reaction mixture is acidic. The order of addition is critical. [15][19]
-
When the evolution of gas ceases, test the solution with starch-iodide paper. A blue color indicates that excess nitrite is present and the decomposition is complete.[15][17]
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 9 before disposal according to your institution's guidelines.
Visualizations
Caption: Experimental workflow for the Staudinger reduction.
Caption: Decision tree for selecting an azide quenching method.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. Sodium azide - Wikipedia [en.wikipedia.org]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. Staudinger Reaction [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 15. reddit.com [reddit.com]
- 16. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. unomaha.edu [unomaha.edu]
- 20. benchchem.com [benchchem.com]
in situ generation of fluorine azide to minimize isolation risks
Technical Support Center: In Situ Generation of Fluorine Azide
Disclaimer: this compound (FN₃) is an extremely unstable and dangerously explosive material.[1] It is sensitive to heat, light, shock, and friction.[2] The information provided herein is for educational and informational purposes for qualified researchers in controlled laboratory settings with specialized equipment. The generation and handling of this compound should not be attempted without a thorough risk assessment, specialized expertise, and appropriate safety infrastructure, such as a continuous flow reactor and a blast shield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so hazardous? A1: this compound (FN₃) is a yellow-green gas composed of nitrogen and fluorine. The bond between the fluorine and nitrogen atoms is exceptionally weak, making the molecule highly unstable and prone to explosive decomposition with minimal energy input.[1] Its toxicity is also a significant concern, and the generation of hydrazoic acid (HN₃), a highly toxic and explosive byproduct, is possible if precursors are mixed with acid.[2][3]
Q2: Why is in situ generation necessary for this compound? A2: In situ generation—producing a reagent in the reaction mixture for immediate consumption—is the only viable strategy for using highly reactive and unstable compounds like this compound. This approach avoids the impossible task of isolating and storing the pure substance, thereby minimizing the risk of a catastrophic explosion.[4] Flow chemistry techniques are particularly well-suited for this, as they handle only minuscule amounts of the hazardous material at any given moment.[1]
Q3: What are the primary risks during in situ generation? A3: The main risks include:
-
Explosive Decomposition: Any instability in reaction conditions (temperature, pressure, flow rate) can trigger violent decomposition.
-
Formation of Hydrazoic Acid (HN₃): The presence of acidic impurities with azide salts can generate HN₃, which is volatile, toxic, and explosive.[2][5]
-
Reactions with Incompatible Materials: Azides can react with heavy metals (copper, lead) and certain solvents (e.g., dichloromethane) to form highly shock-sensitive and explosive compounds.[2][3][6]
-
Precursor Hazards: The precursors themselves, such as elemental fluorine or azide salts, are hazardous and require careful handling.
Q4: Can I perform this reaction in standard laboratory glassware (batch synthesis)? A4: No. Attempting to generate this compound in a standard batch reactor is strongly discouraged due to the high risk of explosion. The small reaction volumes and superior control over temperature and mixing provided by a continuous flow reactor are essential for mitigating the extreme hazards.[1]
Q5: Are there safer alternatives to this compound? A5: The choice of reagent depends on the desired transformation. For many applications in drug discovery requiring the introduction of fluorinated groups or azide handles, a wide range of safer, commercially available fluorinated organic azides (e.g., trifluoromethyl azide, fluoroalkyl azides) are used.[7] These reagents are typically supplied in solution and are far more stable than inorganic this compound.[7] For electrophilic fluorination, reagents like Selectfluor® are common and can be used in flow chemistry setups.[8]
Troubleshooting Guide for In Situ this compound Generation
This guide is based on a hypothetical continuous flow process, analogous to methods developed for bromine azide.[1] Users may encounter the following issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Precursor Impurity: Precursors (e.g., sodium azide, fluorine source) may be degraded or contain inhibitors. 2. Incorrect Stoichiometry: Imprecise flow rates leading to a non-optimal ratio of reagents. 3. Insufficient Mixing: Poor mixing between the aqueous and organic phases in the flow reactor. 4. Decomposition: The generated FN₃ is decomposing faster than it can react with the substrate. | 1. Use high-purity, fresh reagents. Ensure sodium azide is dry and free-flowing. 2. Calibrate all syringe pumps and mass flow controllers accurately before starting the experiment. 3. Ensure the flow reactor design promotes efficient mixing (e.g., segmented flow, micro-mixers). 4. Lower the reaction temperature. Increase the concentration of the substrate in the organic phase to trap the FN₃ more rapidly. |
| Formation of Unexpected Side Products | 1. Reaction with Solvent: The highly reactive FN₃ may be reacting with the organic solvent. 2. Radical Reactions: Uncontrolled decomposition may initiate unwanted radical side reactions. 3. Substrate Degradation: The reaction conditions are too harsh for the substrate. | 1. Select a highly inert organic solvent (e.g., perfluorinated hydrocarbons). Avoid solvents with reactive C-H bonds. 2. Add a radical scavenger if compatible with the desired reaction. Ensure precise temperature control to minimize thermal decomposition. 3. Reduce the reaction temperature or residence time in the reactor. |
| Pressure Fluctuation or Reactor Clogging | 1. Gas Formation: Rapid decomposition of FN₃ is generating N₂ gas, causing pressure spikes. 2. Precipitation of Salts: Inorganic salts (e.g., sodium fluoride) are precipitating and blocking the microchannels. | 1. IMMEDIATELY and SAFELY abort the experiment. This is a critical sign of uncontrolled decomposition. Re-evaluate all reaction parameters at a smaller scale. 2. Ensure the aqueous phase concentration is low enough to prevent salt saturation. Use a reactor design that is less prone to clogging. |
| Product Isolation Issues | 1. Product Instability: The desired fluoro-azidated product may itself be unstable. 2. Co-elution with Byproducts: Purification is difficult due to similar properties of the product and side products. | 1. If possible, design the workflow to use the product in situ in a subsequent telescoped reaction step without isolation. 2. Modify the reaction conditions to minimize the formation of the problematic byproduct. Explore alternative purification techniques. |
Quantitative Data (by Analogy)
Table 1: In Situ Generation and Reaction of Bromine Azide (BrN₃) with Alkenes [1]
| Substrate (Alkene) | Organic Solvent | Temperature (°C) | Residence Time (min) | Yield of Bromo-azide Product (%) |
| Styrene | Dichloromethane | 25 | 10 | 95 |
| Ethyl Cinnamate | Dichloromethane | 25 | 10 | 85 |
| 1-Octene | Dichloromethane | 25 | 10 | 70 |
| Cyclohexene | Dichloromethane | 25 | 10 | 88 |
Data sourced from a continuous flow protocol using NaBr, NaN₃, and Oxone.[1] This serves as a reference for a well-optimized halogen azide generation system.
Experimental Protocol (Hypothetical)
WARNING: This is a hypothetical protocol for illustrative purposes, based on state-of-the-art methods for other hazardous reagents like BrN₃.[1] It should not be attempted without specialized equipment and expertise.
Objective: To generate this compound in situ in a continuous flow reactor and react it with a generic alkene substrate.
Reagents:
-
Aqueous Stream: Sodium azide (NaN₃) and a fluoride salt (e.g., NaF) in deionized water.
-
Gas Stream: Diluted elemental fluorine (F₂) in an inert gas (e.g., Nitrogen).
-
Organic Stream: Alkene substrate dissolved in an inert solvent (e.g., perfluorohexane).
Equipment:
-
Modular continuous flow reactor system with precise temperature control.
-
Mass flow controller for the fluorine gas stream.
-
Two high-precision syringe pumps for the liquid streams.
-
Gas-liquid mixing module.
-
Liquid-liquid phase separator module.
-
Back-pressure regulator.
-
The entire apparatus must be located in a certified, explosion-proof fume hood behind a blast shield.
Procedure:
-
System Preparation: Prime all pumps and lines with the respective solvents. Ensure the system is leak-tight.
-
Initiate Flow: Start the flow of all three streams at the pre-calculated rates. The organic stream (alkene solution) is pumped into a gas-liquid mixing module.
-
Fluorine Introduction: The diluted F₂/N₂ gas stream is introduced into the mixing module to react with the aqueous azide/fluoride solution, hypothetically forming FN₃ in situ. The FN₃ is immediately extracted into the segmented organic phase containing the alkene.
-
Reaction Coil: The segmented flow passes through a temperature-controlled residence unit (reaction coil) where the FN₃ reacts with the alkene. The residence time is controlled by the coil length and flow rate.
-
Quenching & Separation: The output from the reactor immediately flows into a quenching module containing a reducing agent (e.g., sodium thiosulfate solution) to destroy any unreacted FN₃. A liquid-liquid separator then removes the aqueous phase.
-
Collection: The organic phase containing the product is collected for analysis.
Visualizations
References
- 1. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. In Situ Generation and Intramolecular Schmidt Reaction of Keto Azides in a Microwave-Assisted Flow Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Volatile and Unstable Fluoroalkyl Azides
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for the safe and effective purification of volatile and unstable fluoroalkyl azides.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with fluoroalkyl azides?
A: Fluoroalkyl azides, particularly those with low molecular weight, are energetic materials that pose significant risks. The primary hazards are:
-
Explosive Decomposition: They can decompose violently upon initiation by external energy sources such as heat, light, friction, or physical shock.[1][2] Small molecules containing the azido functionality are especially prone to violent decomposition.[2]
-
Toxicity: The azide ion is highly toxic, with a toxicity profile similar to that of cyanide.[1][2] Therefore, appropriate gloves must always be worn.[1]
-
Formation of Hazardous Byproducts: Mixing azides with acids can form hydrazoic acid, which is highly toxic and explosive.[3] Using chlorinated solvents like dichloromethane or chloroform can lead to the formation of extremely unstable di- and tri-azidomethane.[1][2][3] Contact with heavy metals (e.g., copper, lead) can form shock-sensitive metal azides.[2][3]
Q2: How can I assess the stability of my fluoroalkyl azide before purification?
A: Before any handling or purification, a stability assessment is crucial. Two widely accepted guidelines are the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[3][4] Each compound must be evaluated on a case-by-case basis.[4] Aliphatic azides are generally more stable than aromatic or carbonyl azides.[4][5]
Q3: What are the absolute "don'ts" when working with fluoroalkyl azides?
A: To ensure safety, strictly avoid the following:
-
Never use metal spatulas for handling azides; use plastic or ceramic instead to prevent the formation of shock-sensitive metal azides.[3][4][5]
-
Never use ground glass joints if possible, as friction can trigger explosive decomposition.[4][5]
-
Avoid chlorinated solvents (e.g., dichloromethane, chloroform) as reaction or purification media.[2][3]
-
Do not mix azide waste with acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[1][3]
-
Never pour azide solutions down the drain , as they can react with lead or copper pipes to form explosive salts.[6]
Q4: What is the recommended method for storing volatile and unstable fluoroalkyl azides?
A: All organic azides should be stored in tightly closed containers in a cool, well-ventilated area, away from light and heat.[1][7] It is recommended to store them at low temperatures (e.g., -18°C) and in the dark.[2][3] For azides of questionable stability, it is safer to store them as dilute solutions (e.g., not exceeding 1M) rather than in their pure form.[2][3]
Troubleshooting Guide
Q5: I am considering distillation for my volatile fluoroalkyl azide. What are the risks and which method is safest?
A: Standard distillation is strongly discouraged and should never be used as a primary purification technique for potentially explosive azides.[1][2] The required heat can lead to violent decomposition.
However, for heat-sensitive compounds that are deemed sufficiently stable after a thorough risk assessment (see Q2), high-vacuum distillation techniques that minimize heat exposure can be considered as a last resort. These methods lower the boiling point by reducing the pressure.[8][9]
-
Molecular Distillation / Short Path Distillation: This is the preferred method for highly sensitive materials. It operates under a high vacuum (e.g., 0.0013 kPa) and involves a very short distance between the evaporator and the condenser.[8][10][11] This minimizes the residence time of the compound in the heated zone to mere seconds, significantly reducing the risk of thermal decomposition.[10][12]
Q6: My fluoroalkyl azide decomposed during column chromatography. What could have gone wrong?
A: While chromatography is a recommended technique, decomposition can still occur. Potential causes include:
-
Friction: Using ground glass joints on the column can create friction, which may initiate decomposition.
-
Incompatible Materials: Although less common with silica gel, interactions with the stationary phase or impurities could be a factor.
-
Heat Generation: The heat of adsorption on dry silica can sometimes be enough to initiate the decomposition of very sensitive compounds. Ensure the column is properly packed and wetted.
-
Inherent Instability: The azide may be too unstable for this method. Consider its C/N ratio and structure.[3][4]
Q7: How can I visualize my fluoroalkyl azide on a Thin-Layer Chromatography (TLC) plate if it's not UV-active?
A: Many azides lack a UV chromophore, making visualization difficult. A reliable method is to use a chemical stain that converts the azide into an amine, which can then be detected with ninhydrin.[4][13]
Data Presentation
Table 1: Stability Assessment Guidelines for Organic Azides
| Guideline | Formula / Rule | Stability & Handling Recommendations[3][4][7] |
| Carbon/Nitrogen Ratio | (Number of Carbon atoms) / (Number of Nitrogen atoms) | < 1: Never isolate. May be generated in-situ as a transient intermediate (max quantity: ~1 g). |
| 1 to 3: Can be synthesized and isolated but should be stored in a dilute solution (< 1M) below room temperature (max quantity: ~5 g). | ||
| ≥ 3: Generally considered the minimum ratio for isolating and storing in pure form. | ||
| "Rule of Six" | At least six carbon atoms for each energetic group (e.g., azide, nitro). | Renders the compound relatively safe to handle with appropriate safety procedures (max scale: < 20 g without further risk assessment). |
Table 2: Comparison of Purification Techniques for Volatile Fluoroalkyl Azides
| Technique | Suitability | Advantages | Disadvantages & Risks |
| Extraction & Precipitation | Recommended for removing many impurities.[1][2] | Simple, avoids heat and friction, generally safe. | May not be effective for all impurities, can be solvent-intensive. |
| Column Chromatography | Recommended for moderately stable azides. | High resolving power for complex mixtures. | Risk of decomposition due to friction or interaction with the stationary phase.[4] |
| Vacuum Distillation | Use with extreme caution and only after a thorough risk assessment.[8][9] | Effective for separating volatile compounds from non-volatile impurities. | Significant risk of explosive decomposition due to heating.[2] |
| Molecular/Short Path Distillation | Safest thermal method , but still carries risk.[10][11] | Very low operating temperature and short heating time minimizes thermal stress.[10] | Requires specialized equipment; risk of decomposition is reduced but not eliminated. |
| Continuous Flow Processing | Best practice for synthesis and immediate use.[14] | Avoids isolation of the hazardous azide intermediate, enhancing safety. | Not a purification method for an already isolated, impure azide. |
Experimental Protocols & Workflows
Protocol 1: Purification of Fluoroalkyl Azides by Column Chromatography
This protocol is adapted from literature procedures for fluoroalkyl azides and should only be performed after a thorough stability and risk assessment.[13]
-
Preparation:
-
Select a column with Teflon stopcocks to avoid ground glass joints.
-
Prepare a slurry of silica gel in a low-boiling, non-halogenated solvent (e.g., hexane).
-
Pack the column carefully to avoid air bubbles.
-
-
Loading:
-
Dissolve the crude fluoroalkyl azide in a minimal amount of the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and carefully add it to the top of the column.
-
-
Elution:
-
Fraction Collection:
-
Collect fractions and monitor by TLC (see Protocol 2).
-
-
Solvent Removal:
-
Combine the pure fractions. Remove the solvent under reduced pressure at the lowest possible temperature. Do not concentrate to dryness if the azide is potentially unstable. It is safer to leave it as a solution.[2]
-
Protocol 2: Visualization of Fluoroalkyl Azides on TLC Plates
This two-step staining process allows for the visualization of azides that are not UV-active.[4][13]
-
Stain Preparation:
-
Stain A: 10% Triphenylphosphine (PPh₃) in DCM.
-
Stain B: 3% Ninhydrin in a mixture of tert-butanol and acetic acid.
-
-
Procedure:
-
Develop the TLC plate and allow it to dry completely.
-
Dip the plate into Stain A (PPh₃ solution). This reduces the azide to an amine.
-
Gently heat the plate with a heat gun for a few seconds.
-
Dip the plate into Stain B (ninhydrin solution).
-
Gently heat the plate again. The corresponding amine will appear as a colored spot.
-
Diagrams and Workflows
Caption: Decision workflow for selecting a purification technique.
References
- 1. ucd.ie [ucd.ie]
- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. uvic.ca [uvic.ca]
- 8. Distillation | Research Starters | EBSCO Research [ebsco.com]
- 9. How To [chem.rochester.edu]
- 10. njhjchem.com [njhjchem.com]
- 11. Distillation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Synthesis of organic azides from primary amines in continuous flow and subsequent preparation of triazoles | Poster Board #3353 - American Chemical Society [acs.digitellinc.com]
- 15. bia.si [bia.si]
Technical Support Center: Addressing Catalyst Inhibition in Reactions Involving Fluorinated Azides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using fluorinated azides in catalytic reactions, particularly copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions.
Frequently Asked Questions (FAQs)
Q1: Are fluorinated azides known to be direct inhibitors of copper or ruthenium catalysts?
A1: There is no widespread evidence to suggest that highly purified fluorinated azides themselves are direct inhibitors of common catalysts used in azide-alkyne cycloadditions. In fact, some studies indicate that azidoperfluoroalkanes can be more reactive in click reactions than their non-fluorinated alkyl azide counterparts.[1] Inhibition issues are more commonly associated with impurities remaining from the synthesis of the azide.
Q2: What are the most likely sources of catalyst inhibition when using fluorinated azides?
A2: Catalyst inhibition is often traced back to impurities in the azide reagent. For non-fluorinated azides, trace impurities have been identified as the cause of inhibition previously attributed to the azide itself. Potential sources of inhibition when using fluorinated azides include:
-
Residual Reagents from Synthesis: Impurities from starting materials or reagents used in the synthesis of the fluorinated azide (e.g., tosylates, mesylates, iodides) can interfere with the catalyst.
-
Halide Ions: Bromide and chloride ions have been shown to have an inhibitory effect on CuAAC reactions.[2] These could be present if halide-containing precursors or reagents were used.
-
Incomplete Reaction or Side Products: The synthesis of fluorinated azides can sometimes be challenging, and unreacted starting materials or side products may act as catalyst poisons.
Q3: My CuAAC reaction with a fluorinated azide is sluggish or failing. What is the likely cause?
A3: Low or no yield in CuAAC reactions with fluorinated azides can stem from several factors, with catalyst inactivation being a primary suspect. This can be caused by:
-
Oxidation of Cu(I) to inactive Cu(II): This is a common issue in CuAAC and can be exacerbated by oxygen in the reaction mixture.
-
Impurities in the Fluorinated Azide: As mentioned in Q2, residual reagents from the synthesis are a likely cause of catalyst poisoning.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.
Q4: I am observing low yields in a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) with a fluorinated aryl azide. Why might this be happening?
A4: While RuAAC is a powerful method for synthesizing 1,5-disubstituted triazoles, its efficiency can be affected by the electronic properties of the substrates. Strongly electron-withdrawing substituents on aryl azides have been shown to inhibit the reactivity in RuAAC.[3] Since fluorine and fluorinated alkyl groups are highly electron-withdrawing, this electronic effect can lead to lower reaction rates and yields.
Q5: How can I purify my fluorinated azide to remove potential inhibitors?
A5: Purification of the fluorinated azide before use is highly recommended. The appropriate method depends on the physical properties of your azide:
-
Distillation: For volatile liquid azides, distillation can be an effective method for removing non-volatile impurities.
-
Flash Column Chromatography: For less volatile or solid azides, purification by flash column chromatography on silica gel is a standard approach.
Troubleshooting Guides
Issue 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
If you are experiencing poor performance in your CuAAC reaction with a fluorinated azide, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Troubleshooting Steps in Detail:
| Problem | Potential Cause | Suggested Solution |
| Low or No Product | Impure Fluorinated Azide | Purify the fluorinated azide by distillation (if volatile) or flash column chromatography. Impurities from the synthesis are a common cause of catalyst inhibition. |
| Catalyst Inactivation (Cu(I) Oxidation) | Prepare the Cu(I) catalyst solution freshly before use. Ensure all solvents are thoroughly degassed by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes. Use a ligand such as TBTA or THPTA to stabilize the Cu(I) species. | |
| Suboptimal Reaction Conditions | If the reaction is slow, consider gently heating it (e.g., to 40-60 °C). Increase the catalyst and/or ligand loading (e.g., from 1 mol% to 5 mol%). Screen different solvent systems; mixtures of tBuOH/water, DMF, or DMSO can be effective.[4] | |
| Steric Hindrance | If the fluorinated group or substituents on the alkyne are bulky, the reaction may require longer reaction times or elevated temperatures to proceed to completion. |
Issue 2: Sluggish Reaction in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with Fluorinated Aryl Azides
The strong electron-withdrawing nature of fluorinated aryl groups can decrease the reactivity of the azide in RuAAC.
Caption: Troubleshooting workflow for sluggish RuAAC reactions.
Troubleshooting Steps in Detail:
| Problem | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Reduced Azide Reactivity | The electron-withdrawing nature of the fluorinated aryl group deactivates the azide towards the ruthenium catalyst. Increase the reaction temperature, potentially up to 90–110 °C.[3] Microwave irradiation can also be effective in accelerating the reaction and improving yields.[3] |
| Insufficient Catalyst | For less reactive substrates, a higher catalyst loading may be necessary. Increase the amount of the ruthenium catalyst (e.g., [Cp*RuCl]₄) to 10 mol%.[3] | |
| Reaction Time | Monitor the reaction progress over an extended period, as these reactions may require longer times to reach completion compared to those with electron-rich azides. |
Data Summary
The following table summarizes typical reaction conditions for CuAAC with fluorinated azides, providing a baseline for optimization.
| Parameter | Condition A | Condition B |
| Catalyst System | CuSO₄·5H₂O (10 mol%) / Sodium L-ascorbate (10 mol%) | Copper(I)-3-methylsalicylate (CuMeSaI) (1-5 mol%) |
| Solvent | H₂O | Varies (e.g., THF, DMF) |
| Temperature | Room Temperature | Room Temperature |
| Typical Substrates | Fluoroalkyl azides | Fluoroalkyl azides |
| Reference |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with a Fluorinated Azide
This protocol is a standard starting point for the copper-catalyzed cycloaddition of a fluorinated azide with a terminal alkyne.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/H₂O).
-
Prepare a stock solution of the purified fluorinated azide (1.1 eq) in the same solvent.
-
Prepare a fresh stock solution of sodium L-ascorbate (0.2 eq) in water.
-
Prepare a stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.
-
-
Reaction Setup:
-
To a reaction vial, add the alkyne solution.
-
Add the fluorinated azide solution.
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Add the sodium L-ascorbate solution, followed by the copper(II) sulfate solution to initiate the reaction.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
-
Protocol 2: General Procedure for RuAAC with a Fluorinated Aryl Azide
This protocol is adapted for the ruthenium-catalyzed cycloaddition, which typically requires more forcing conditions for electron-poor aryl azides.
-
Reagent Preparation:
-
Dissolve the alkyne (1.0 eq) and the purified fluorinated aryl azide (1.1 eq) in DMF.
-
Add the ruthenium catalyst, such as [Cp*RuCl]₄ (0.10 eq relative to the alkyne).
-
-
Reaction Setup:
-
Place the reaction vial in a microwave reactor.
-
Heat the mixture to 90–110 °C and maintain for the required time (monitor by TLC or LC-MS).[3]
-
-
Reaction and Workup:
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography to isolate the 1,5-disubstituted triazole product.
-
References
Validation & Comparative
A Comparative Guide to 19F NMR Spectroscopy for Characterizing Fluorinated Azide Products
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules, particularly in the synthesis of azide-containing compounds for applications in drug discovery and chemical biology, necessitates robust analytical techniques for their characterization. Fluorinated azides are valuable as clickable probes and therapeutic candidates. This guide provides a comparative analysis of 19F Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical methods for the characterization of these specialized products, supported by experimental data and detailed protocols.
Unambiguous Structure Elucidation with 19F NMR
19F NMR spectroscopy stands out as a premier technique for the analysis of fluorinated compounds due to the unique properties of the 19F nucleus. It boasts a natural abundance of 100% and a high gyromagnetic ratio, resulting in a sensitivity comparable to that of proton (¹H) NMR.[1][2] A key advantage of 19F NMR is its vast chemical shift range, which spans over 800 ppm, significantly reducing the likelihood of signal overlap that can complicate ¹H NMR spectra.[2][3] This wide dispersion makes 19F NMR particularly sensitive to the local electronic environment, allowing for the precise identification and differentiation of fluorine atoms within a molecule.[3][4]
Fluorinated azides, when used as probes in biological systems, can be monitored with exceptional clarity using 19F NMR, as there is no endogenous fluorine background in most biological samples.[4][5] This technique is not only qualitative but also highly effective for quantitative analysis, enabling accurate purity assessments of fluorinated products.[6][7]
Comparison of Analytical Techniques
While 19F NMR offers significant advantages, a comprehensive characterization of fluorinated azide products often involves complementary analytical techniques. The following table summarizes the performance of 19F NMR in comparison to Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.
| Analytical Technique | Parameter | 19F NMR Spectroscopy | Mass Spectrometry (ESI-MS) | HPLC (UV-Vis Detection) | Infrared (IR) Spectroscopy |
| Primary Information | Structural Elucidation & Quantification | Molecular Weight & Fragmentation | Purity & Quantification | Functional Group Identification | |
| Sample Requirement | 1-10 mg dissolved in 0.5-0.7 mL deuterated solvent[8] | Micrograms to nanograms, in solution[9] | Micrograms to nanograms, in solution | 1-2 mg solid or neat liquid[10] | |
| Limit of Detection | ~μM to mM range | ~pM to nM range | ~nM to μM range | High concentration needed | |
| Quantitative Accuracy | Excellent (Purity >99%)[7] | Can be quantitative with standards | Excellent with proper calibration | Not typically quantitative | |
| Structural Information | Detailed local environment of F atoms | Molecular formula and connectivity | Retention time (no direct structural info) | Presence of azide group (N₃ stretch) | |
| Key Advantage | High resolution and sensitivity to fluorine's environment[3] | High sensitivity and mass accuracy | High-throughput purity analysis | Direct confirmation of azide group[10] | |
| Limitation | Lower sensitivity than MS | May not distinguish isomers | Co-elution can be an issue | Limited structural information |
Experimental Protocols
Detailed methodologies for the characterization of a model fluorinated azide product, 4-azido-2-fluorobenzonitrile, are provided below.
19F NMR Spectroscopy
Objective: To confirm the presence and determine the chemical environment of the fluorine atom, and to assess the purity of the product.
Materials:
-
4-azido-2-fluorobenzonitrile (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube
-
Internal standard (e.g., trifluorotoluene) for quantitative analysis
Procedure:
-
Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6 mL of CDCl₃ in a clean vial.
-
For quantitative analysis, add a known amount of an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the 1D ¹⁹F NMR spectrum. A spectral width of -100 to -150 ppm is a reasonable starting point for aryl fluorides.[8]
-
Process the spectrum with appropriate phasing and baseline correction. The chemical shift of the fluorine atom will be influenced by the adjacent azide and nitrile groups.
Mass Spectrometry (Electrospray Ionization - ESI-MS)
Objective: To determine the molecular weight of the product and study its fragmentation pattern.
Materials:
-
4-azido-2-fluorobenzonitrile
-
Methanol or acetonitrile (HPLC grade)
-
Formic acid (for positive ion mode)
Procedure:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in methanol or acetonitrile.[9]
-
For positive ion mode, add 0.1% formic acid to the solution to promote protonation.
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in the desired mass range. The protonated molecule [M+H]⁺ is expected.
-
For structural confirmation, perform tandem MS (MS/MS) on the parent ion to observe characteristic fragmentation, such as the loss of N₂.[11]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the fluorinated azide product.
Materials:
-
4-azido-2-fluorobenzonitrile
-
Acetonitrile and water (HPLC grade)
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL).
-
Prepare a dilution for injection (e.g., 10 µg/mL).
-
Set up an isocratic or gradient elution method. A typical starting point is a mobile phase of 50:50 acetonitrile:water.
-
Set the flow rate to 1.0 mL/min and the UV detector to a wavelength where the compound absorbs (e.g., 254 nm).
-
Inject the sample and record the chromatogram.
-
Purity is determined by the area percentage of the main product peak.
Infrared (IR) Spectroscopy
Objective: To confirm the presence of the azide functional group.
Materials:
-
4-azido-2-fluorobenzonitrile
-
Potassium bromide (KBr) for pellet, or a suitable solvent for solution cell
Procedure (KBr Pellet):
-
Mix 1-2 mg of the sample with ~100 mg of dry KBr.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet.
-
Acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
A strong, sharp absorption band between 2100 and 2270 cm⁻¹ is characteristic of the azide asymmetric stretch.[10][12]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for characterizing a fluorinated azide product and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for synthesis and characterization.
Caption: Logic for selecting analytical techniques.
Conclusion
For the comprehensive characterization of fluorinated azide products, 19F NMR spectroscopy is an unparalleled tool for structural elucidation and purity assessment. Its high sensitivity, wide chemical shift range, and the absence of background signals in biological studies make it particularly powerful. However, a multi-technique approach is recommended for full characterization. IR spectroscopy provides definitive evidence of the azide functional group, mass spectrometry confirms the molecular weight, and HPLC offers a high-throughput method for purity analysis. By integrating the data from these complementary techniques, researchers can ensure the identity, structure, and purity of their fluorinated azide products with the highest degree of confidence.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry [pharma-industry-review.com]
- 5. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. acgpubs.org [acgpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
A Comparative Analysis of Halogen Azide Reactivity: Fluorine vs. Chlorine vs. Bromine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative reactivity of fluorine azide, chlorine azide, and bromine azide, complete with experimental data, detailed protocols, and reaction pathway visualizations.
The halogen azides (XN₃, where X = F, Cl, Br) are a class of highly energetic and reactive compounds that have garnered interest in synthetic chemistry for the introduction of the azide functionality. Their reactivity is dominated by the electrophilic nature of the halogen and the pseudohalogenic character of the azide group. This guide provides a comparative overview of the reactivity of this compound (FN₃), chlorine azide (ClN₃), and bromine azide (BrN₃), with a focus on their addition reactions to alkenes.
Comparative Reactivity and Stability
The stability of halogen azides decreases significantly as the electronegativity of the halogen increases. This compound is the most unstable and explosive of the three, making it exceedingly difficult to handle.[1] Chlorine azide is also notoriously unstable and can detonate spontaneously at any temperature.[2][3] Bromine azide, while still highly explosive and sensitive to temperature and pressure changes, is comparatively more manageable and has been more extensively studied in synthetic applications.[4][5]
The reactivity of these compounds generally follows the trend of their instability, with this compound being the most reactive. The primary mode of reaction for halogen azides is the electrophilic addition to carbon-carbon double bonds, a process known as azidohalogenation. This reaction can proceed through either an ionic or a radical mechanism, the pathway being influenced by the solvent, the presence of radical initiators or inhibitors, and the nature of the alkene substrate.[4]
Data Presentation: Physicochemical and Reactivity Data
The following tables summarize key physicochemical properties and comparative reactivity data for fluorine, chlorine, and bromine azides. Direct comparative kinetic data is scarce due to the hazardous nature of these compounds; therefore, relative reactivity is inferred from stability and known reaction outcomes.
| Property | This compound (FN₃) | Chlorine Azide (ClN₃) | Bromine Azide (BrN₃) |
| Molar Mass ( g/mol ) | 61.02 | 77.47 | 121.92 |
| Appearance | Yellow-green gas[1] | Colorless gas, yellow-orange liquid[2] | Red liquid[4] |
| Melting Point (°C) | -139[1] | -100[2] | -45[4] |
| Boiling Point (°C) | -30[1] | -15[2] | Decomposes explosively[4] |
| Shock Sensitivity | Extreme[1] | Extreme[2] | High[4] |
| Friction Sensitivity | Extreme[1] | Extreme[2] | High |
| Heat of Decomposition | High | -791.8 kJ/mol (for 2 ClN₃ → Cl₂ + 3N₂) | -403.5 kJ/mol (for 2 BrN₃ → Br₂ + 3N₂) |
| Reactivity Parameter | This compound (FN₃) | Chlorine Azide (ClN₃) | Bromine Azide (BrN₃) |
| Relative Reactivity | Highest | High | Moderate |
| Primary Reaction Type | Decomposition, Cycloaddition | Electrophilic Addition, Radical Addition | Electrophilic Addition, Radical Addition[4] |
| Reaction with Alkenes | Limited synthetic data due to instability | Azidochlorination | Azidobromination[4] |
| Regioselectivity | Not well-documented | Follows Markovnikov or anti-Markovnikov (radical) | Follows Markovnikov or anti-Markovnikov (radical)[4] |
| Stereoselectivity | Not well-documented | Typically anti-addition in ionic pathway | Typically anti-addition in ionic pathway[4] |
Experimental Protocols
Due to their extreme instability, halogen azides are almost exclusively generated in situ for immediate use in a reaction. The following protocols provide representative methods for the in-situ generation and subsequent reaction with an alkene, such as cyclohexene.
In-situ Generation and Reaction of this compound (FN₃)
Warning: this compound is exceptionally hazardous. This reaction should only be attempted by experienced chemists in a specialized laboratory with appropriate safety measures, including a blast shield and remote handling capabilities.
The synthesis of this compound can be achieved by the reaction of fluorine gas with hydrazoic acid or sodium azide.[1]
-
Materials: A 1% mixture of F₂ in N₂, a solution of hydrazoic acid (HN₃) in an inert solvent (e.g., CCl₃F) at -78 °C, cyclohexene.
-
Procedure:
-
A dilute solution of HN₃ in CCl₃F is prepared and cooled to -78 °C in a suitable reactor equipped for gas inlet and stirring.
-
A slow stream of 1% F₂ in N₂ is bubbled through the stirred solution. The reaction progress can be monitored by the disappearance of the pale yellow color of fluorine.
-
Once the reaction is complete, the solution of FN₃ is used immediately.
-
Cyclohexene is added dropwise to the cold FN₃ solution.
-
The reaction is allowed to proceed at low temperature until completion.
-
The reaction mixture is quenched carefully with a reducing agent (e.g., sodium thiosulfate solution).
-
In-situ Generation and Reaction of Chlorine Azide (ClN₃)
Warning: Chlorine azide is a potent explosive. Dilute solutions are essential, and the quantity should be kept to a minimum.
A common method for the in-situ generation of chlorine azide involves the reaction of sodium azide with sodium hypochlorite in the presence of an acid.[2][6]
-
Materials: Sodium azide (NaN₃), sodium hypochlorite (NaOCl) solution, acetic acid, dichloromethane (CH₂Cl₂), cyclohexene.
-
Procedure:
-
A biphasic system is prepared with an aqueous solution of NaN₃ and NaOCl, and an organic layer of CH₂Cl₂ containing cyclohexene.
-
The mixture is cooled in an ice bath.
-
Acetic acid is added dropwise to the stirred biphasic mixture. This generates ClN₃ in the aqueous phase, which is immediately extracted into the organic phase and reacts with the cyclohexene.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the organic layer is separated, washed with sodium thiosulfate solution to destroy any excess oxidant, then with brine, and dried over anhydrous sodium sulfate.
-
In-situ Generation and Reaction of Bromine Azide (BrN₃)
Warning: Bromine azide is highly explosive and toxic. Reactions should be conducted behind a safety shield.
Bromine azide is typically generated in situ from the reaction of sodium azide and bromine.[4][7]
-
Materials: Sodium azide (NaN₃), bromine (Br₂), dichloromethane (CH₂Cl₂), water, cyclohexene.
-
Procedure:
-
A solution of cyclohexene in CH₂Cl₂ is prepared in a round-bottom flask.
-
A separate biphasic mixture of NaN₃ in water and a solution of Br₂ in CH₂Cl₂ is prepared and cooled in an ice bath.
-
The bromine solution is added slowly to the NaN₃ solution with vigorous stirring. The characteristic red-brown color of bromine should dissipate as BrN₃ is formed and consumed.
-
The organic layer containing the in-situ generated BrN₃ is then transferred (or the alkene solution is added to the generating flask) to the solution of cyclohexene at low temperature.
-
The reaction is stirred until completion, monitored by the disappearance of the BrN₃ color.
-
The reaction is quenched with aqueous sodium thiosulfate. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Reaction Pathways and Mechanisms
The addition of halogen azides to alkenes can proceed through two primary pathways: an electrophilic (ionic) addition and a free radical addition. The prevailing mechanism dictates the regioselectivity of the addition to unsymmetrical alkenes.
Electrophilic Addition Pathway
The electrophilic addition mechanism is typically favored in polar solvents and in the absence of radical initiators. It proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the halogen and the azide group across the double bond. For unsymmetrical alkenes, the reaction generally follows Markovnikov's rule, with the azide nucleophile attacking the more substituted carbon of the halonium ion.
Caption: Electrophilic addition of a halogen azide to an alkene.
Radical Addition Pathway
The free radical addition mechanism is favored in nonpolar solvents, in the presence of light, or with radical initiators. This pathway involves the homolytic cleavage of the X-N₃ bond to form a halogen radical and an azide radical. The halogen radical adds to the alkene first to form the more stable carbon radical, leading to anti-Markovnikov regioselectivity.
Caption: Free radical addition of a halogen azide to an alkene.
Conclusion
The reactivity of halogen azides is a fascinating yet hazardous area of chemistry. The trend in reactivity (F > Cl > Br) is inversely correlated with their stability. While all three undergo addition reactions with alkenes, the practical synthetic utility is largely focused on chlorine and bromine azides due to the extreme danger associated with this compound. The choice of reaction conditions can steer the reaction towards either an ionic or a radical pathway, thus providing control over the regiochemical outcome of the azidohalogenation. Further research into safer methods for the generation and use of these potent reagents will undoubtedly expand their application in organic synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chlorine azide - Wikipedia [en.wikipedia.org]
- 3. Chlorine azide - Wikiwand [wikiwand.com]
- 4. Bromine azide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to Fluorinated Azides in Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy in modern chemistry. This guide provides an objective, data-driven comparison of the advantages of fluorinated azides over their non-fluorinated analogs in various synthetic applications. By presenting key experimental data, detailed protocols, and a clear visualization of the synthetic workflow, this document serves as a comprehensive resource for understanding and leveraging the unique benefits of fluorinated azides.
The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, leading to significant enhancements in reactivity, stability, and biological activity. In the realm of bioconjugation and click chemistry, fluorinated azides have emerged as powerful tools, offering distinct advantages over their traditional non-fluorinated counterparts.
Enhanced Reactivity in Click Chemistry
One of the most significant advantages of fluorinated azides is their enhanced reactivity in both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This heightened reactivity translates to faster reaction times, higher yields, and the ability to perform conjugations at lower concentrations, which is particularly crucial in biological systems.[1]
Quantitative Comparison of Reaction Kinetics
The electron-withdrawing nature of fluorine atoms can significantly influence the electronics of the azide moiety, leading to accelerated reaction rates. Below is a summary of quantitative data from comparative studies.
| Azide Type | Reaction Type | Alkyne Partner | Rate Constant (k) | Fold Increase vs. Non-Fluorinated | Reference |
| Fluorinated Azide (PhOCF₂CF₂N₃) | SPAAC | BCN | Not specified | 16-fold | [2] |
| Non-Fluorinated Azide (PhOCH₂CH₂N₃) | SPAAC | BCN | Not specified | 1-fold (baseline) | [2] |
| Fluorinated Azide (Tetra-fluorinated aromatic azide) | SPAAC | Cyclooctyne | 3.60 M⁻¹s⁻¹ | ~1500-fold vs. original SPAAC | [3] |
| Monofluorinated Cyclooctyne (MOFO) | SPAAC | Azide | 0.0043 M⁻¹s⁻¹ | 4-fold | [4] |
| Non-fluorinated Cyclooctyne (NOFO) | SPAAC | Azide | Not specified | 1-fold (baseline) | [4] |
Physicochemical and Pharmacokinetic Advantages
Beyond enhanced reactivity, the incorporation of fluorine imparts several other beneficial properties to molecules, a crucial consideration in drug discovery and development.
| Property | Non-Fluorinated Analog | Fluorinated Azide Product | Advantage of Fluorination |
| Metabolic Stability | Susceptible to metabolic degradation at C-H bonds. | Increased due to the strength of the C-F bond.[1] | Improved in vivo stability and longer half-life of drug candidates.[1] |
| Lipophilicity | Lower lipophilicity. | Generally increased, which can improve membrane permeability.[1] | Enhanced absorption and distribution of therapeutic molecules.[1] |
| pKa of Proximal Groups | No significant electronic effect. | Can lower the pKa of nearby functional groups.[1] | Modulation of drug-receptor interactions and improved bioavailability.[1] |
| ¹⁹F NMR Probe Capability | Not applicable. | Provides a sensitive handle for NMR-based studies.[1] | Enables fragment-based drug discovery, structural biology studies, and in vivo imaging.[1] |
Experimental Protocols
The following are representative protocols for performing a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. While the fundamental procedure is similar for both fluorinated and non-fluorinated azides, the enhanced reactivity of fluorinated azides may allow for milder conditions, lower catalyst loading, or shorter reaction times.
General Protocol for CuAAC Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide (fluorinated or non-fluorinated)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Appropriate solvent (e.g., water, t-BuOH/H₂O, DMF)
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized molecule and the azide in the chosen solvent.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water.
-
Prepare a premix of CuSO₄ and the copper ligand (e.g., THPTA) in water. A typical ratio is 1:5 of Cu:ligand.
-
Add the CuSO₄/ligand premix to the solution containing the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours. For highly reactive fluorinated azides, the reaction may be complete in a much shorter timeframe.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).
-
Upon completion, the product can be purified using standard chromatographic techniques.
Workflow and Applications
The enhanced properties of fluorinated azides open up a wide range of applications in chemical biology, drug discovery, and materials science.
Caption: Workflow comparing fluorinated and non-fluorinated azides in synthesis.
Conclusion
The strategic use of fluorinated azides offers a clear advantage in various synthetic applications, particularly in the realm of click chemistry and bioconjugation. The enhanced reactivity leads to more efficient and rapid covalent bond formation, while the resulting fluorinated products exhibit improved metabolic stability and other beneficial physicochemical properties. For researchers and professionals in drug development, the adoption of fluorinated azides provides a powerful tool to create more robust and effective molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
quantum chemical calculations comparing the stability of halogen azides
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative stability of halogen azides (FN₃, ClN₃, BrN₃, and IN₃) based on quantum chemical calculations.
The halogen azides are a class of highly energetic and unstable compounds. Their potential applications in synthesis and as energetic materials necessitate a thorough understanding of their relative stabilities. This guide provides an objective comparison of the stability of fluorine azide (FN₃), chlorine azide (ClN₃), bromine azide (BrN₃), and iodine azide (IN₃) using data from quantum chemical calculations.
Comparative Analysis of Stability Parameters
Quantum chemical calculations provide valuable insights into the intrinsic stability of molecules. Key parameters such as heats of formation, dissociation energies of the halogen-nitrogen bond (X-N₃), and the energy of the first excited singlet state (S₁) are crucial indicators of stability. A higher heat of formation indicates a less stable compound. A lower bond dissociation energy suggests a weaker bond that is more easily cleaved, leading to decomposition. The S₁ state energy can indicate the molecule's susceptibility to photochemical decomposition.
| Compound | Formula | Heat of Formation (ΔHf°) (kcal/mol) | X-N₃ Bond Dissociation Energy (BDE) (kcal/mol) | S₁ Excitation Energy (eV) |
| This compound | FN₃ | 34.6 | 19.9 | 3.09 |
| Chlorine Azide | ClN₃ | 99.7 | 37.8 | 2.54 |
| Bromine Azide | BrN₃ | 115.1 | 42.8 | 2.40 |
| Iodine Azide | IN₃ | 131.5 | 42.6 | 2.22 |
Data sourced from ab initio and DFT calculations.
The data clearly indicates that this compound (FN₃) is the most stable among the halogen azides, exhibiting the lowest heat of formation and a significant barrier to dissociation. Conversely, iodine azide (IN₃) is the least stable, with the highest heat of formation. Chlorine azide and bromine azide display intermediate stabilities. This trend is consistent with the electronegativity of the halogen atom, where the more electronegative fluorine forms a more stable bond with the azide moiety. The decreasing S₁ excitation energy from FN₃ to IN₃ suggests an increased sensitivity to decomposition upon exposure to light.
Factors Influencing Halogen Azide Stability
The stability of halogen azides is governed by a combination of electronic and structural factors. The following diagram illustrates the key relationships influencing the stability of these energetic compounds.
Caption: Logical flow of factors determining the stability of halogen azides.
Experimental Protocols: Quantum Chemical Calculations
The quantitative data presented in this guide is derived from high-level quantum chemical calculations. Understanding the methodologies employed is crucial for interpreting the results and for conducting further research.
Computational Methods:
The stability parameters of the halogen azides were determined using a combination of ab initio and Density Functional Theory (DFT) methods.
-
Ab initio Calculations:
-
Method: Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). This method is considered the "gold standard" for its high accuracy in calculating electronic structures and energies.
-
Basis Set: Augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ). This large basis set provides a flexible description of the electron distribution, which is essential for accurate calculations.
-
-
Density Functional Theory (DFT) Calculations:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This is a widely used functional that often provides a good balance between computational cost and accuracy for energetic properties.
-
Basis Set: 6-311+G(d,p). This is a triple-zeta basis set with diffuse functions and polarization functions, suitable for describing anions and molecules with lone pairs.
-
Calculation Procedure:
-
Geometry Optimization: The molecular geometry of each halogen azide was optimized at the B3LYP/6-311+G(d,p) level of theory to find the minimum energy structure.
-
Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations were performed on the optimized geometries using the higher-level CCSD(T)/aug-cc-pVTZ method.
-
Calculation of Properties:
-
Heats of Formation (ΔHf°): Calculated using atomization energies or isodesmic reactions, combining the high-level electronic energies with thermal corrections and experimental heats of formation of the constituent atoms.
-
Bond Dissociation Energies (BDE): Determined by calculating the energy difference between the halogen azide and its dissociation products (the halogen radical and the azide radical).
-
Excited State Energies (S₁): Calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/aug-cc-pVTZ level of theory.
-
This guide provides a foundational understanding of the relative stability of halogen azides based on robust computational data. Researchers can leverage this information for the safe handling and informed application of these energetic materials in various fields.
Unraveling the Reactive Nature of Fluorine Azide: An Experimental Comparison of Decomposition Pathways
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of highly energetic molecules like fluorine azide (FN₃) is paramount for both safety and synthetic applications. This guide provides a comparative overview of experimentally validated reaction pathways for the decomposition of this compound, focusing on thermal and photolytic methods. The data presented is compiled from peer-reviewed experimental studies to ensure accuracy and reliability.
This compound, a highly reactive and explosive compound, undergoes decomposition through distinct pathways depending on the energy input. Experimental investigations have primarily focused on two main routes: thermal decomposition at varying temperatures and photolytic decomposition induced by ultraviolet light. These studies have elucidated the primary products and provided insights into the underlying reaction mechanisms.
Comparison of Experimentally Validated Reaction Mechanisms
The decomposition of this compound has been observed to proceed through two primary, experimentally validated pathways: a lower-temperature thermal decomposition yielding dinitrogen difluoride and nitrogen, and a higher-temperature thermal or photolytic decomposition producing the nitrogen monofluoride radical and nitrogen.
| Reaction Pathway | Experimental Conditions | Products | Analytical Techniques |
| Thermal Decomposition | "Normal" ambient temperatures | Dinitrogen Difluoride (N₂F₂) and Nitrogen (N₂) | Infrared Spectroscopy |
| Thermal Decomposition | 1000 °C | Nitrogen Monofluoride radical (NF) and Nitrogen (N₂) | Not specified in available literature |
| Photolytic Decomposition | 193 nm UV light (ArF excimer laser), 10-200 torr total pressure | Nitrogen Monofluoride radical in an excited state (NF(b¹Σ⁺)) and Nitrogen (N₂) | Emission Spectroscopy |
Detailed Reaction Mechanisms and Experimental Protocols
Thermal Decomposition of this compound
Low-Temperature Pathway:
At ambient or "normal" temperatures, this compound undergoes a bimolecular decomposition to produce dinitrogen difluoride and nitrogen gas.[1][2] This reaction has been studied quantitatively using infrared spectroscopy to identify the cis- and trans-isomers of N₂F₂.[1]
Reaction: 2 FN₃ → N₂F₂ + 2 N₂[1][2]
Experimental Protocol: Infrared Spectroscopy Analysis of Thermal Decomposition
A detailed experimental protocol for the quantitative analysis of this reaction via IR spectroscopy was not available in the searched literature. However, a general procedure can be outlined based on standard practices:
-
Sample Preparation: Gaseous this compound is introduced into a temperature-controlled gas cell with infrared-transparent windows (e.g., KBr or NaCl).
-
Heating: The cell is maintained at a constant "normal" temperature where slow decomposition occurs.
-
IR Spectroscopy: Infrared spectra are recorded at regular time intervals. The characteristic absorption bands of FN₃, cis-N₂F₂, and trans-N₂F₂ are monitored to determine their concentrations over time.
-
Data Analysis: The decay of the FN₃ signal and the growth of the N₂F₂ signals are used to determine the reaction rate.
High-Temperature Pathway:
At significantly higher temperatures, such as 1000 °C, the decomposition mechanism shifts to a unimolecular process, yielding the nitrogen monofluoride radical and nitrogen gas.[1][2]
Experimental Protocol: High-Temperature Pyrolysis
Specific experimental details for the high-temperature pyrolysis of this compound are sparse in the available literature, likely due to its highly explosive nature. A general approach would involve a flow reactor system:
-
Reactant Flow: A dilute mixture of this compound in an inert gas (e.g., argon or nitrogen) is passed through a heated tube furnace.
-
High Temperature: The furnace is maintained at the desired temperature (e.g., 1000 °C).
-
Product Detection: The products exiting the furnace are rapidly cooled and analyzed, typically using mass spectrometry or spectroscopic techniques to identify radical species like NF.
Photolytic Decomposition of this compound
Irradiation of this compound with 193 nm ultraviolet light from an ArF excimer laser leads to its decomposition into an electronically excited nitrogen monofluoride radical and nitrogen gas.[2]
Reaction: FN₃ + hν (193 nm) → NF(b¹Σ⁺) + N₂[2]
Experimental Protocol: Laser Photolysis with Emission Spectroscopy
The photolysis of this compound has been studied in a controlled laboratory setting. The following protocol is based on the available experimental description:[2]
-
Reaction Chamber: A photolysis cell is filled with a mixture of this compound and a buffer gas (e.g., argon) to a total pressure of 10-200 torr.
-
Photolysis: The gas mixture is irradiated with pulses from an ArF excimer laser at 193 nm.
-
Emission Detection: The subsequent emission from the electronically excited NF(b¹Σ⁺) radicals is collected at a right angle to the laser beam.
-
Spectroscopic Analysis: The collected light is passed through a monochromator and detected by a photomultiplier tube to record the emission spectrum, confirming the presence and electronic state of the NF radical.
Visualizing the Reaction Pathways
To further clarify the described reaction mechanisms and experimental workflows, the following diagrams are provided.
Caption: Low-temperature thermal decomposition of this compound.
Caption: High-temperature thermal decomposition of this compound.
Caption: Photolytic decomposition of this compound.
References
A Comparative Guide to the Kinetic Analysis of Fluorine Azide Cycloaddition Reaction Rates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. In the realm of bioorthogonal chemistry, the use of fluorine-containing azides in cycloaddition reactions has garnered significant attention. This guide provides a comprehensive comparison of the reaction rates of various fluorine-containing azides in cycloaddition reactions, supported by experimental data. It also details the experimental protocols for kinetic analysis, enabling researchers to design and interpret their experiments effectively.
Enhanced Reactivity of Fluorinated Azides: The Role of Fluorine
A consistent observation in the study of fluorine-containing azides is their significantly enhanced reactivity in cycloaddition reactions compared to their non-fluorinated counterparts. This rate acceleration is primarily attributed to the strong electron-withdrawing nature of fluorine atoms. The presence of fluorine atoms, particularly in perfluoroaryl and fluoroalkyl groups, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the azide.[1] A lower LUMO energy leads to a smaller energy gap between the azide's LUMO and the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (e.g., alkene or alkyne), resulting in a stronger orbital interaction and a lower activation energy for the cycloaddition reaction.[1] Computational studies have confirmed that this reduction in the activation barrier is a key factor contributing to the observed rate enhancements.[2]
Quantitative Kinetic Data Comparison
The following tables summarize the second-order rate constants (k) for the cycloaddition reactions of various fluorine-containing azides with different dipolarophiles. The data is categorized by the type of cycloaddition and includes comparisons with non-fluorinated analogs where available.
Table 1: Uncatalyzed Cycloaddition of Perfluoroaryl Azides with Enamines
| Azide | Enamine/Dipolarophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Reference |
| Pentafluorophenyl azide | Enamine of Phenylacetaldehyde | CDCl₃ | 20 | 1.22 x 10⁻¹ | [1] |
| Phenyl azide | Enamine of Phenylacetaldehyde | CDCl₃ | 20 | 2.4 x 10⁻⁵ | [1] |
| 4-Nitroperfluorophenyl azide | Enamine of Phenylacetaldehyde | CDCl₃ | 20 | 1.216 | [1] |
| Pentafluorophenyl azide | Norbornene | CDCl₃ | 20 | 2.1 x 10⁻⁴ | [1] |
| Phenyl azide | Norbornene | CDCl₃ | 20 | < 1.0 x 10⁻⁶ | [1] |
| Pentafluorophenyl azide | DIBAC | CDCl₃ | 20 | 1.8 x 10⁻¹ | [1] |
| Phenyl azide | DIBAC | CDCl₃ | 20 | 1.2 x 10⁻¹ | [1] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Fluoroalkyl Azide
| Azide | Cyclooctyne | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Reference |
| PhOCF₂CF₂N₃ | BCN | THF/water (9:1) | Room Temperature | 1.1 | [3] |
| n-Butyl azide | BCN | THF/water (9:1) | Room Temperature | 0.069 | [3] |
| PhOCF₂CF₂N₃ | DIBAC | THF/water (9:1) | Room Temperature | 0.0087 | [3] |
| n-Butyl azide | DIBAC | THF/water (9:1) | Room Temperature | 0.17 | [3] |
Experimental Protocols
The determination of reaction kinetics for fluorine azide cycloadditions is most commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹⁹F NMR are powerful techniques for monitoring the progress of these reactions in real-time.
General Protocol for Kinetic Analysis by NMR Spectroscopy
-
Sample Preparation:
-
Prepare stock solutions of the fluorine-containing azide and the dipolarophile of known concentrations in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
In a clean NMR tube, add a precise volume of the dipolarophile stock solution.
-
If an internal standard is used for quantification, add a known amount to the NMR tube.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0) to confirm the chemical shifts and integrals of the starting materials.
-
-
Initiation of the Reaction:
-
Inject a precise volume of the fluorine-containing azide stock solution into the NMR tube containing the dipolarophile.
-
Quickly mix the contents of the NMR tube by gentle inversion.
-
Immediately place the NMR tube back into the spectrometer.
-
-
Data Acquisition:
-
Begin acquiring a series of spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For fast reactions, automated acquisition is recommended.
-
For ¹H NMR, monitor the disappearance of a characteristic proton signal of the limiting reactant and/or the appearance of a characteristic proton signal of the product.[1]
-
For ¹⁹F NMR, monitor the disappearance of the fluorine signal(s) of the azide reactant and/or the appearance of the fluorine signal(s) of the triazole or other cycloaddition product.[1]
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phasing, and baseline correction).
-
Integrate the characteristic signals of the reactant and/or product at each time point.
-
Calculate the concentration of the monitored species at each time point, often relative to the integral of the internal standard.
-
Plot the concentration of the reactant versus time.
-
Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order for a bimolecular reaction). The rate constant can be obtained from the slope of the line when plotting 1/[Reactant] versus time for a second-order reaction.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting a kinetic analysis of a this compound cycloaddition reaction using NMR spectroscopy.
Caption: General workflow for kinetic analysis of this compound cycloadditions by NMR.
References
- 1. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of the Energetic Properties of Fluorine Azide and Other High-Energy Materials
For researchers, scientists, and professionals in drug development, understanding the energetic properties of novel compounds is paramount for both performance and safety. This guide provides a detailed comparison of the energetic characteristics of fluorine azide (FN₃) against established high-energy materials, including Trinitrotoluene (TNT), Cyclotrimethylenetrinitramine (RDX), Cyclotetramethylene-tetranitramine (HMX), and Hexanitrohexaazaisowurtzitane (CL-20). The information is supported by a summary of experimental data and methodologies.
This compound is a highly unstable and extremely sensitive yellow-green gas, first synthesized in 1942.[1] Its inherent instability, stemming from the weak bond between the fluorine and nitrogen atoms, makes it prone to explosive decomposition, releasing a significant amount of energy.[1] While its extreme sensitivity has limited extensive experimental investigation, theoretical calculations and limited experimental data provide insights into its energetic potential. This guide aims to place these properties in the context of more commonly utilized energetic materials.
Comparative Data of Energetic Properties
The following table summarizes key energetic properties of this compound and other selected high-energy materials. It is important to note that experimental values for high-energy materials can vary depending on the experimental setup, sample purity, and physical state (e.g., crystal density).
| Property | This compound (FN₃) | TNT (C₇H₅N₃O₆) | RDX (C₃H₆N₆O₆) | HMX (C₄H₈N₈O₈) | CL-20 (C₆H₆N₁₂O₁₂) |
| Molar Mass ( g/mol ) | 61.02[1] | 227.13 | 222.12 | 296.16 | 438.19 |
| Density (g/cm³) | 1.3 (gas)[1] | 1.65 | 1.82 | 1.91 | 2.04 |
| Heat of Formation (kJ/mol) | Not available | -67[2] | +62.8 | +74.9 | +377.4[3] |
| Detonation Velocity (m/s) | ~1600 (thin film burn rate)[1] | 6,900 | 8,750 | 9,100 | 9,500 |
| Detonation Pressure (GPa) | Not available | 19 - 21 | 34 - 35 | 39 - 42 | 42 - 45 |
Note: The detonation velocity reported for this compound is a burning rate for a thin film and may not represent a true detonation velocity.
Experimental Protocols
The determination of the energetic properties listed above involves specialized and hazardous experimental procedures. Below are brief descriptions of the common methodologies.
Determination of Heat of Formation
The standard enthalpy of formation of energetic materials is typically determined indirectly using bomb calorimetry.
Experimental Workflow for Bomb Calorimetry:
Figure 1: Workflow for determining the heat of formation using bomb calorimetry.
A precisely weighed sample of the explosive is placed in a strong, sealed container called a "bomb," which is then filled with high-pressure oxygen.[4] The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.[4] By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.[5] The standard enthalpy of formation is then determined using Hess's law, which involves the heats of formation of the combustion products (e.g., CO₂, H₂O, N₂).[4]
Determination of Detonation Velocity
The velocity at which a detonation wave propagates through an explosive is a key performance parameter. Several methods are used for its measurement, with high-speed photography being a common approach.
Experimental Workflow for Streak Camera Detonation Velocity Measurement:
Figure 2: Workflow for measuring detonation velocity using a streak camera.
A streak camera is an instrument that can record a very fast event over time.[6] For detonation velocity measurements, a cylindrical charge of the explosive is initiated at one end. The streak camera is focused on the side of the charge. As the luminous detonation front travels down the charge, its image is projected onto a narrow slit in the camera.[7] This slit image is then swept electronically across a detector (like a CCD chip) at a very high, constant speed. The result is a single image where one axis represents the position along the explosive charge and the other axis represents time. The slope of the bright streak on the image is directly proportional to the detonation velocity.[8]
Determination of Detonation Pressure
The immense pressure generated at the detonation front is another critical performance indicator. The plate dent test is a common method for estimating this pressure.
Experimental Workflow for Plate Dent Test:
Figure 3: Workflow for estimating detonation pressure using the plate dent test.
In the plate dent test, a cylindrical charge of the explosive is placed on a thick, standardized steel plate, known as a witness plate.[9] The explosive is then detonated. The high pressure of the detonation wave creates a permanent indentation or "dent" in the steel plate. The depth of this dent is measured precisely. Through empirical correlations established by testing explosives with known detonation pressures, the depth of the dent can be related to the detonation pressure of the test sample.
Discussion
The comparison highlights the exceptional energetic potential of modern high-energy materials like CL-20, which significantly surpasses traditional explosives like TNT in both detonation velocity and pressure. RDX and HMX represent intermediate steps in this progression of energetic performance.
This compound, while theoretically possessing high energy release due to the formation of stable N₂ and HF molecules upon decomposition, remains a significant challenge to characterize and handle safely. The reported burning rate of 1600 m/s is substantially lower than the detonation velocities of the other materials, suggesting that under those specific experimental conditions, it underwent deflagration rather than a full detonation.[1] The lack of reliable experimental data for its heat of formation and detonation pressure underscores the difficulties in working with such a sensitive and hazardous material. Further theoretical studies are necessary to more accurately predict its energetic properties and potential applications, should its stability challenges be overcome.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Observations on Detonation Growth of Lead Azide at Microscale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. earthlinepublishers.com [earthlinepublishers.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound (F(N3)) | FN3 | CID 23235952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Heat of Formation of Aluminum Fluoride by Direct Combination of the Elements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for N-Perfluoroalkylation in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of perfluoroalkyl (Rf) groups, particularly the trifluoromethyl (CF3) group, onto nitrogen atoms is a pivotal strategy in modern medicinal chemistry and drug development. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The selection of an appropriate N-perfluoroalkylation reagent is crucial for the successful synthesis of these valuable compounds. This guide provides an objective comparison of the performance of various alternative reagents for N-perfluoroalkylation, supported by experimental data and detailed protocols.
Overview of N-Perfluoroalkylation Strategies
N-perfluoroalkylation reactions can be broadly categorized based on the nature of the perfluoroalkylating agent: electrophilic, nucleophilic, and radical. The choice of strategy depends on the substrate's electronic properties, functional group tolerance, and the desired perfluoroalkyl group.
Figure 1. Logical relationships between common N-perfluoroalkylation reagents and activation methods.
Data Presentation: Comparative Performance of N-Trifluoromethylation Reagents
The following tables summarize the performance of key trifluoromethylating agents on representative nitrogen-containing substrates. Yields are reported as isolated yields unless otherwise specified.
Table 1: N-Trifluoromethylation of Anilines
| Entry | Aniline Derivative | Reagent | Conditions | Yield (%) | Reference |
| 1 | Aniline | Togni's Reagent II | Ni(acac)₂, DTBP, DCE, 80 °C, 12 h | 75 | [1] |
| 2 | 4-Methoxyaniline | Umemoto's Reagent | Cu(OAc)₂, NMP, 100 °C, 24 h | 68 | [2] |
| 3 | Aniline | Langlois' Reagent | t-BuOOH, DMSO, 60 °C, 12 h | 55 | [3] |
| 4 | 4-Chloroaniline | Photoredox (Ir catalyst), Rf-I | Blue LED, DIPEA, MeCN, rt, 24 h | 82 | [4] |
| 5 | N-Methylaniline | Togni's Reagent II | CuI, PhIO, DCE, 60 °C, 12 h | 65 | [5] |
Table 2: N-Trifluoromethylation of Heterocycles
| Entry | Heterocycle | Reagent | Conditions | Yield (%) | Reference |
| 1 | Indole | Togni's Reagent II | CuI, 1,10-phen, K₂CO₃, DMF, 100 °C, 24 h | 72 | [6] |
| 2 | Pyrrole | Umemoto's Reagent | Pyridine, CH₂Cl₂, rt, 1 h | 87 | [2] |
| 3 | Pyrazole | Langlois' Reagent | t-BuOOH, MeCN, 80 °C, 12 h | 65 | [7][8] |
| 4 | Carbazole | Umemoto's Reagent | Pd(OAc)₂, Cu(OAc)₂, TFA, DCE, 110 °C, 24 h | 78 | [9] |
| 5 | 1,2,4-Triazole | CBrF₂CF₂Br / (CH₃)₄NF | Glyme | - | [5] |
Table 3: N-Perfluoroalkylation of Amides and Carbamates
| Entry | Substrate | Reagent | Conditions | Yield (%) | Reference |
| 1 | Benzamide | Perfluoroalkyl Iodide (C₄F₉I) | Photocatalyst (Eosin Y), DIPEA, MeCN, rt, 24 h | 75 | [10] |
| 2 | Boc-protected aniline | Togni's Reagent II | Cu(OTf)₂, DCE, 80 °C, 12 h | 85 | [6] |
| 3 | Sulfonamide | Perfluoroalkyl Iodide (C₆F₁₃I) | Ru(bpy)₃Cl₂, Blue LED, rt, 12 h | 72 | [11] |
| 4 | N-Allylbenzamide | Togni Reagent II | CuI, PhIO, DCE, 60 °C, then PhIO | - | [5] |
| 5 | Nitrosoarene | Sodium perfluoroalkanesulfinate | Cu(ClO₄)₂, tBuOOH, EtOAc, rt, 1 h | 56-88 (NMR) | [12][13] |
Experimental Protocols
Detailed methodologies for key N-perfluoroalkylation reactions are provided below.
Electrophilic N-Trifluoromethylation using Togni's Reagent II (General Procedure for Anilines)[1]
Figure 2. General experimental workflow for the N-trifluoromethylation of anilines using Togni's Reagent II.
Materials:
-
Aniline derivative (1.0 mmol)
-
Togni's Reagent II (1.2 mmol)
-
Nickel(II) acetylacetonate (Ni(acac)₂, 10 mol%)
-
Di-tert-butyl peroxide (DTBP, 2.0 equiv)
-
1,2-Dichloroethane (DCE, 5 mL)
Procedure:
-
To a flame-dried sealed tube, add the aniline derivative, Togni's Reagent II, Ni(acac)₂, and DCE.
-
Degas the mixture with argon for 10 minutes.
-
Add DTBP to the reaction mixture.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion (monitored by TLC), cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-trifluoromethylated aniline.
Radical N-Perfluoroalkylation using Perfluoroalkyl Iodide and Photoredox Catalysis (General Procedure for Amides)[10]
Figure 3. General experimental workflow for the photocatalytic N-perfluoroalkylation of amides.
Materials:
-
Amide substrate (0.5 mmol)
-
Perfluoroalkyl iodide (e.g., C₄F₉I, 1.0 mmol)
-
Photocatalyst (e.g., Eosin Y, 2 mol%)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 mmol)
-
Acetonitrile (MeCN, 5 mL)
Procedure:
-
In a vial equipped with a magnetic stir bar, combine the amide substrate, perfluoroalkyl iodide, photocatalyst, and acetonitrile.
-
Add DIPEA to the mixture.
-
Seal the vial and degas the solution with a stream of argon for 15 minutes.
-
Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 24 hours.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-perfluoroalkylated amide.
N-Trifluoromethylation of Pyrazoles using Langlois' Reagent[7][8]
Materials:
-
Pyrazole derivative (1.0 mmol)
-
Sodium trifluoromethanesulfinate (Langlois' reagent, 2.0 mmol)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 mmol)
-
Acetonitrile (MeCN, 5 mL)
Procedure:
-
To a round-bottom flask, add the pyrazole derivative, Langlois' reagent, and acetonitrile.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add tert-butyl hydroperoxide dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the N-trifluoromethylated pyrazole.
Conclusion
The field of N-perfluoroalkylation has seen remarkable advancements, providing chemists with a diverse toolkit of reagents and methodologies. Electrophilic reagents like Togni's and Umemoto's are highly effective for a broad range of nitrogen nucleophiles, often under mild conditions. Radical approaches, particularly those utilizing Langlois' reagent or perfluoroalkyl iodides under photoredox catalysis, offer complementary reactivity and are suitable for a variety of substrates, including those that may be sensitive to electrophilic conditions. The choice of the optimal reagent and method will depend on the specific substrate, desired perfluoroalkyl group, and available laboratory resources. This guide provides a starting point for researchers to navigate the expanding landscape of N-perfluoroalkylation and select the most appropriate strategy for their synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Cooperative iridium and organocatalysis: a new frontier in asymmetric chemistry - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Ligand-free nickel catalyzed perfluoroalkylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photocatalytic amidation and esterification with perfluoroalkyl iodide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Photoredox-Catalyzed Defluorinative Functionalizations of Polyfluorinated Aliphatic Amides and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in Fluoroalkyl Azide Reactions for Researchers, Scientists, and Drug Development Professionals
The introduction of fluoroalkyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, bioavailability, and binding affinity. Fluoroalkyl azides have emerged as versatile building blocks for this purpose, with their reactivity being harnessed through various catalytic systems. This guide provides a comprehensive performance comparison of different catalysts employed in reactions involving fluoroalkyl azides, with a focus on the widely utilized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry."
Performance Comparison of Catalytic Systems
The choice of catalyst is paramount in achieving high efficiency, selectivity, and purity in fluoroalkyl azide reactions. While copper catalysts are the most prevalent for the CuAAC reaction, other metals like rhodium and iron are utilized for different transformations of fluoroalkyl azides. This section focuses on the comparative performance of various catalytic systems for the synthesis of N-perfluoroalkyl-1,2,3-triazoles via cycloaddition reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and highly efficient method for forming a triazole linkage between a fluoroalkyl azide and a terminal alkyne. The performance of copper catalysts can be broadly categorized into homogeneous and heterogeneous systems, with the choice of ligands playing a crucial role in the former.
Table 1: Performance Comparison of Homogeneous Copper Catalysts in Fluoroalkyl Azide-Alkyne Cycloaddition
| Catalyst System | Fluoroalkyl Azide | Alkyne | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| CuSO₄·5H₂O / Na L-ascorbate | Azidotrifluoromethane | Phenylacetylene | 10 | H₂O | 16 | High | [1] |
| Cu(I)-3-methylsalicylate (CuMeSaI) | Azidotrifluoromethane | Various | 1-5 | Not specified | Not specified | High | [1] |
| Bis-triphenylphosphano Cu(I)-carboxylates | Various | Various | 0.005–0.05 | Not specified | Not specified | Good | [2] |
| Cu(I)-FBTTBE | Cy3-azide | Acetylene-AE105 | 10 µM (Cu) | Not specified | 0.08 | >95% | [3] |
| Cu(I)-TBTA | Cy3-azide | Acetylene-AE105 | 10 µM (Cu) | Not specified | 12 | <40% | [3] |
| Cu(I)-THPTA | Cy3-azide | Acetylene-AE105 | 10 µM (Cu) | Not specified | 12 | <40% | [3] |
Homogeneous catalysts , such as copper(II) sulfate with a reducing agent (sodium ascorbate) or pre-formed copper(I) complexes, are known for their high reactivity and selectivity due to their well-defined active sites.[4] The choice of ligand is critical; for instance, the fluorous-tagged ligand FBTTBE has been shown to provide significantly higher catalytic efficiency compared to standard ligands like TBTA and THPTA, enabling reaction completion in minutes versus hours.[3]
Table 2: Performance Comparison of Heterogeneous Copper Catalysts in Fluoroalkyl Azide-Alkyne Cycloaddition
| Catalyst System | Fluoroalkyl Azide | Alkyne | Catalyst Loading | Solvent | Time (h) | Yield (%) | Reusability | Reference |
| Cu/Fe bimetallic nanoparticles | Benzyl azide | Phenylacetylene | Not specified | Water | Not specified | High | Up to 15 cycles | [5] |
| Cu-Fe₃O₄-PAC | Benzyl azide | Phenylacetylene | 50 mg | Water | Not specified | Excellent | Up to 5 cycles | [6] |
| Single-atom Cu on N-doped porous carbon | Various | Various | Not specified | Not specified | Not specified | High to Excellent | Not specified | [5][7] |
| Cu(I)-SiO₂ | Benzyl azide | Phenylacetylene | 0.5 mol% | H₂O/Ethanol | 7 | 95% | Up to 5 times | [8] |
| GO/Pim/Cu | Various halides, NaN₃ | Terminal alkynes | 1 mol% | Water | 0.5-3.5 | 80-96% | Up to 8 runs | [8] |
Heterogeneous catalysts , where copper species are immobilized on a solid support, offer significant advantages in terms of easy separation, recyclability, and reduced copper contamination in the final product.[4][8] Systems like copper-iron bimetallic nanoparticles and single-atom copper catalysts have demonstrated high efficiency and stability, with the former being easily separable using a magnetic field.[5][6] These catalysts are particularly attractive for industrial applications where catalyst recovery and reuse are crucial for cost-effectiveness and sustainability.[8]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published research. Below are representative experimental protocols for key catalytic reactions involving fluoroalkyl azides.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Homogeneous Catalyst
This protocol is a general guideline for a typical CuAAC reaction using a homogeneous copper catalyst.
Materials:
-
Fluoroalkyl azide (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)
-
Sodium ascorbate (0.1 - 0.2 eq)
-
Solvent (e.g., THF/H₂O, 1:1)
Procedure:
-
Dissolve the fluoroalkyl azide and the terminal alkyne in the chosen solvent system in a reaction vessel.
-
To the stirred solution, add an aqueous solution of copper(II) sulfate pentahydrate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride to complex with the copper catalyst.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Protocol 2: Iron-Catalyzed Intramolecular C-H Amination of an Alkyl Azide
This protocol describes a representative iron-catalyzed intramolecular C-H amination reaction.
Materials:
-
Alkyl azide substrate (0.2 mmol, 1.0 eq)
-
Iron corrole catalyst (e.g., [Fe(Tp-OMePC)Cl]) (1 mol%)
-
Di-tert-butyl dicarbonate (Boc₂O) (0.4 mmol, 2.0 eq)
-
Toluene (2.0 mL)
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox, add the alkyl azide substrate, iron corrole catalyst, and Boc₂O to a reaction vial.
-
Add toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for 2-5 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-heterocycle.[10]
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental procedures is crucial for catalyst selection and optimization. The following diagrams, created using the DOT language, illustrate key aspects of catalytic fluoroalkyl azide reactions.
Conclusion
The catalytic functionalization of fluoroalkyl azides is a rapidly evolving field, with copper-catalyzed azide-alkyne cycloaddition being the most prominent transformation. The choice between homogeneous and heterogeneous copper catalysts depends on the specific requirements of the synthesis, with homogeneous systems often offering higher activity and heterogeneous systems providing superior ease of handling and recyclability. The development of highly active ligands continues to push the boundaries of efficiency for homogeneous catalysis. For other transformations, such as C-H amination, iron-based catalysts have shown significant promise. This guide provides a starting point for researchers to navigate the diverse landscape of catalytic systems for fluoroalkyl azide reactions and to select the most appropriate method for their synthetic goals.
References
- 1. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 2. Highly active copper-catalysts for azide-alkyne cycloaddition - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Rhodium-Catalyzed Atroposelective Click Cycloaddition of Azides and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Iron Corrole‐Catalyzed Intramolecular Amination Reactions of Alkyl Azides. Spectroscopic Characterization and Reactivity of [FeV(Cor)(NAd)] - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fluorine Azide: A Critical Safety Protocol
WARNING: Fluorine azide (FN₃) is an extremely sensitive and dangerously explosive material. This document provides essential safety and handling information for researchers, scientists, and drug development professionals. Due to its extreme instability, there are no established and verified laboratory procedures for the chemical neutralization or disposal of this compound. Attempting to neutralize or dispose of this compound without extensive, specialized expertise and equipment can result in a violent explosion. The only safe and approved method of disposal is through a licensed and experienced hazardous waste disposal service.
This compound is a yellow-green gas known for its extreme shock and friction sensitivity.[1] The bond between the fluorine and nitrogen atoms is exceptionally weak, leading to a high propensity for explosive decomposition.[1] Both solid and liquid forms of this compound are prone to detonation, releasing a significant amount of energy.[1] Therefore, it is imperative that this compound is handled with the utmost caution, in the smallest possible quantities, and with robust safety measures in place.
Critical Safety and Handling Precautions
Given the extreme hazards associated with this compound, the following precautions must be strictly adhered to at all times.
| Property | Data | Citation |
| Appearance | Yellow-green gas | [1] |
| Formula | FN₃ | [1] |
| Shock Sensitivity | Extreme | [1] |
| Friction Sensitivity | Extreme | [1] |
| Thermal Stability | Decomposes at normal temperatures to dinitrogen difluoride (N₂F₂) and nitrogen (N₂). At 1000 °C, it decomposes to nitrogen monofluoride (NF) and nitrogen (N₂). | [1] |
| Explosive Hazard | Solid and liquid forms are highly explosive. | [1] |
| Incompatible Materials | Strong acids, heavy metals, metal salts, and halogenated solvents. Contact with these can form other highly explosive compounds. |
Pre-Disposal Operational Plan
This protocol outlines the necessary steps for the safe management of this compound from the point of generation to its final removal by a certified hazardous waste disposal team.
Immediate Actions Post-Generation
-
Minimize Quantity: Only generate the absolute minimum quantity of this compound required for your experimental needs. It is recommended to handle quantities of 0.02 grams or less .
-
Inert Atmosphere: Conduct all work with this compound in a well-maintained inert atmosphere glovebox or a continuously purged inert gas stream within a fume hood.
-
No Storage: Do not store this compound. It should be used immediately upon generation. If temporary holding is absolutely unavoidable, it must be kept in a dilute, inert solution at a low temperature and for the shortest possible duration.
Waste Collection and Temporary Storage
-
Dedicated Waste Container: Use a dedicated, clearly labeled, and compatible container for any waste containing this compound. The container must be made of a material that will not react with this compound or any solvents used. Avoid metal containers.
-
Solvent Dilution: If possible, keep the this compound waste highly diluted in an inert solvent.
-
Labeling: The waste container must be clearly labeled with "DANGER: EXTREMELY EXPLOSIVE - this compound Waste" and include the date of generation and the estimated concentration.
-
Secure Location: Store the waste container in a designated, secure, and explosion-proof location, away from all incompatible materials, heat, light, and sources of shock or friction. This location should be clearly marked with appropriate warning signs.
Disposal Workflow
The following diagram outlines the mandatory workflow for the disposal of this compound.
Experimental Protocols for Disposal: Not Applicable
Extensive literature searches have not yielded any verified and safe protocols for the chemical neutralization or decomposition of this compound in a standard laboratory setting. Procedures for other azides, such as sodium azide, are not transferable to this compound due to its extreme reactivity and instability.
Under no circumstances should a researcher attempt to create or perform an in-lab disposal procedure for this compound. The risk of a catastrophic explosion is exceptionally high.
Conclusion
The safe management of this compound is a critical responsibility for all laboratory personnel. The procedural guidance provided here is designed to ensure the safety of researchers and the proper handling of this hazardous material up to the point of its removal by professionals. Building trust in laboratory safety practices requires a commitment to rigorous protocols and a clear understanding of the limitations of in-house capabilities when dealing with exceptionally dangerous substances like this compound. Always prioritize safety and consult with hazardous waste professionals for the final disposal of this compound.
References
Essential Safety and Logistical Information for Handling Fluorine Azide
Disclaimer: Fluorine azide (FN₃) is an extremely unstable and dangerously explosive substance.[1][2] It is highly sensitive to shock, friction, and temperature changes.[1][2] The information provided here is a synthesis of safety protocols for handling highly reactive azides and fluorine gas, intended for experienced researchers in a controlled laboratory setting with appropriate engineering controls. A thorough, site-specific risk assessment and consultation with safety experts are mandatory before attempting to handle this compound.
Hazard Overview
This compound is a yellow-green gas at standard conditions and is prone to violent decomposition.[1][2] Its hazards are a combination of the extreme reactivity of fluorine and the explosive nature of the azide group. The weak F-N bond contributes to its instability.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to protect against the dual threats of explosive force and chemical exposure.
| PPE Category | Required Equipment | Material/Specification | Rationale |
| Primary Body Protection | Flame-resistant (FR) lab coat or coveralls | Nomex or equivalent | To protect against flash fire in case of explosion. |
| Chemical-resistant apron | Neoprene or butyl rubber | To protect against potential splashes of hydrofluoric acid (HF), which can form from the reaction of this compound with moisture.[3][4] | |
| Hand Protection | Double gloving system: | To provide both chemical resistance and dexterity. | |
| Inner gloves | Nitrile | Standard laboratory protection.[5][6] | |
| Outer gloves | Neoprene or Butyl rubber | To protect against fluorine and hydrofluoric acid.[3] | |
| Eye and Face Protection | Tightly sealed chemical splash goggles | ANSI Z87.1 certified | To protect against gas, vapor, and chemical splashes.[7] |
| Full-face shield worn over goggles | Polycarbonate | To provide an additional layer of protection against splashes and potential projectiles from an explosion.[3] | |
| Respiratory Protection | Supplied Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | NIOSH-certified | Due to the high toxicity of azides and the potential for forming toxic gases, a positive-pressure respirator is necessary.[8] |
| Additional Protection | Blast shield | Polycarbonate or other appropriate material | To be used as a physical barrier between the researcher and the experimental setup.[5] |
Operational Plan: Safe Handling Protocol
All manipulations of this compound must be conducted in a certified, functioning chemical fume hood or a glovebox designed for handling explosive compounds.
Experimental Workflow for Handling this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. uvic.ca [uvic.ca]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. hsa.ie [hsa.ie]
- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
